3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKVFJSGNZICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363032 | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80194-70-3 | |
| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80194-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, registered under CAS Number 80194-70-3, is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a chlorine atom, a trifluoromethyl group, and a nitrile moiety on the pyridine scaffold, imparts a distinct electronic and steric profile. This makes it a valuable intermediate for the synthesis of a diverse range of more complex molecules. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the known physical properties of this compound, outlines standardized experimental protocols for their determination, and offers insights into its structural and spectroscopic characteristics.
Core Physical and Chemical Properties
The physical state of this compound is typically a liquid or a low-melting solid at room temperature. A summary of its key physical properties, compiled from various chemical supplier databases, is presented below. It is important to note that these values are often provided without detailed experimental validation in peer-reviewed literature and should be treated as representative.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₂ClF₃N₂ | |
| Molecular Weight | 206.55 g/mol | |
| Appearance | Liquid | [1] |
| Boiling Point | 108-110 °C at 30 Torr | Sigma-Aldrich |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | Chem-Impex |
| Flash Point | 105.2 °C | Sigma-Aldrich |
| Storage Temperature | Room Temperature or 2-8°C under inert gas | [1], ChemicalBook |
Experimental Protocols for Property Determination
The following sections detail standardized, yet generalized, experimental procedures for determining the key physical properties of this compound. These protocols are based on established laboratory techniques for organic compounds.
Boiling Point Determination (Micro Method)
The determination of the boiling point is crucial for purification by distillation and for characterizing the substance's volatility. A common micro-method is the Thiele tube method, which requires a minimal amount of sample.
Causality Behind Experimental Choices: The inverted capillary tube traps a small amount of air. As the sample is heated, this air, along with the vapor of the liquid, expands and escapes, forming a stream of bubbles. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. Upon cooling, the vapor pressure drops, and the atmospheric pressure forces the liquid back into the capillary tube. This precise point indicates the boiling point.
Step-by-Step Methodology:
-
A small sample (approximately 0.5 mL) of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is placed inverted into the test tube.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is gently heated, and the temperature is monitored.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
The heat source is removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[2][3]
Caption: Workflow for Boiling Point Determination.
Solubility Assessment
Understanding the solubility profile is critical for selecting appropriate solvents for reactions, purification, and formulation. A systematic approach is employed to classify the compound's solubility.
Causality Behind Experimental Choices: The solubility of an organic compound is governed by the principle of "like dissolves like." Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The presence of functional groups capable of hydrogen bonding or reacting with acidic or basic solutions can significantly influence solubility.
Step-by-Step Methodology:
-
Water Solubility: A small amount of the compound (approx. 10-20 mg) is added to 1 mL of deionized water in a test tube. The mixture is agitated and observed for dissolution.
-
Ether Solubility: If soluble in water, the test is repeated with a nonpolar solvent like diethyl ether.
-
Aqueous Acid/Base Solubility: If insoluble in water, its solubility is tested in 5% aqueous solutions of HCl, NaOH, and NaHCO₃.[4][5]
-
Solubility in 5% HCl suggests the presence of a basic functional group (the pyridine nitrogen).
-
Solubility in 5% NaOH would indicate an acidic proton.
-
Solubility in the weaker base, 5% NaHCO₃, would point to a more strongly acidic proton.
-
Given the structure of this compound, it is expected to have low solubility in water due to its relatively nonpolar nature, but it should exhibit some solubility in dilute acids due to the basicity of the pyridine nitrogen. It is anticipated to be soluble in a range of common organic solvents.
Caption: Logical Flow for Solubility Classification.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling with each other. The chemical shifts would be downfield, influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and nitrile groups.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon of the nitrile group (C≡N) will appear in the characteristic range of 115-125 ppm. The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms. The remaining five carbons of the pyridine ring will have chemical shifts influenced by their substituents.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
-
A sharp, medium-intensity peak is expected around 2230-2210 cm⁻¹ for the C≡N stretch of the nitrile group.[6]
-
Strong absorptions in the 1350-1120 cm⁻¹ region will be characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
-
Aromatic C=C and C=N stretching vibrations will appear in the 1600-1400 cm⁻¹ region.[7][8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of a chlorine atom, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, arising from the natural abundance of the ³⁷Cl isotope.[9][10] Fragmentation patterns would likely involve the loss of the nitrile group, the trifluoromethyl group, and the chlorine atom.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[11]
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a key chemical intermediate with a rich array of physical and chemical properties that make it valuable for synthetic applications. This guide has provided a detailed overview of its known physical constants, standardized protocols for their determination, and an expert analysis of its expected spectroscopic features. A thorough understanding of these properties is essential for the safe and effective use of this compound in research and development.
References
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- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. National Center for Biotechnology Information.
- Patentscope. (n.d.). [Search results for FUPKVFJSGNZICR-UHFFFAOYSA-N]. World Intellectual Property Organization.
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3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile chemical structure
An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile: Synthesis, Characterization, and Applications
Executive Summary: this compound is a highly functionalized pyridine derivative of significant interest to the agrochemical and pharmaceutical industries. Its unique substitution pattern, featuring a trifluoromethyl group, a chloro group, and a nitrile moiety, makes it a versatile and crucial building block for the synthesis of complex active ingredients. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, key downstream reactions, and critical safety information, tailored for researchers and professionals in chemical development.
Core Compound Profile: Structure and Properties
This compound, with CAS Number 80194-70-3, is a cornerstone intermediate.[1] The strategic placement of its functional groups dictates its reactivity and utility. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the pyridine ring, influencing its role in various synthetic transformations.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
For ease of reference, the key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 80194-70-3 | [1] |
| Molecular Formula | C₇H₂ClF₃N₂ | [1] |
| Molecular Weight | 206.55 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 250.4 °C at 760 mmHg | |
| SMILES | C1=C(C=NC(=C1Cl)C#N)C(F)(F)F | [1] |
| InChIKey | FUPKVFJSGNZICR-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing Insights
The industrial synthesis of this compound predominantly relies on the nucleophilic substitution of a suitable precursor, typically 2,3-dichloro-5-(trifluoromethyl)pyridine.[2][3] The choice of reagents and conditions is critical for achieving high yield and purity while maintaining process safety and cost-effectiveness.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Cyanation of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol is adapted from established synthetic routes and is designed to be self-validating through characterization of the final product.[2]
Causality Behind Choices:
-
Starting Material: 2,3-Dichloro-5-(trifluoromethyl)pyridine is an ideal precursor. The chlorine at the 2-position is more susceptible to nucleophilic aromatic substitution than the one at the 3-position due to the activating effect of the ring nitrogen.
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP) serves as a potent nucleophilic catalyst. It initially displaces the chloride to form a highly reactive pyridinium intermediate, which is then readily attacked by the cyanide anion. This catalytic cycle significantly accelerates the reaction compared to the direct, uncatalyzed cyanation.
-
Cyanide Source: Sodium cyanide (NaCN) is a common and effective source of the cyanide nucleophile.
-
Solvent & Temperature: Propionitrile is used as a polar aprotic solvent capable of dissolving the reagents and withstanding the reflux temperatures required to provide sufficient activation energy for the substitution reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and 4-(dimethylamino)pyridine (1.05 eq) in propionitrile (approx. 11.5 mL per gram of starting material).
-
Thermal Reaction: Heat the mixture to reflux and maintain vigorous stirring overnight. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching: After completion, cool the reaction mixture to ambient temperature. In a well-ventilated fume hood, carefully add a solution of sodium cyanide (1.5 eq) in water (approx. 3.7 mL per gram of NaCN).
-
Second Reaction Phase: Stir the resulting biphasic mixture for approximately 5 hours at ambient temperature to ensure complete cyanation.
-
Workup and Extraction: Dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the organic phase.
-
Washing: Wash the isolated organic phase sequentially with water and 2M HCl to remove residual DMAP and other water-soluble impurities.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting liquid can be further purified by vacuum distillation to obtain this compound in high purity.[4]
Key Downstream Reactions: Gateway to Agrochemicals
The synthetic value of this compound lies in the reactivity of its nitrile group. A prime example is its reduction to a primary amine, a critical step in the synthesis of fungicides like fluopicolide.[5]
Caption: Catalytic hydrogenation of the nitrile to form a key amine intermediate.
Experimental Protocol: Catalytic Hydrogenation of the Nitrile Group
This protocol outlines the reduction of the nitrile to form 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.[5]
Causality Behind Choices:
-
Catalyst: Raney nickel is a highly effective and widely used catalyst for the hydrogenation of nitriles due to its high surface area and activity.
-
Hydrogen Source: Pressurized hydrogen gas is the reducing agent. A low-pressure setup is often sufficient and safer for lab-scale synthesis.
-
Solvent: Acetic acid serves as the solvent and also reacts with the resulting primary amine to form the acetate salt. This in-situ salt formation can prevent side reactions and often results in a stable, crystalline product that is easier to isolate and purify.
Step-by-Step Methodology:
-
Reactor Charging: To a hydrogenation reactor (e.g., a Parr shaker), add this compound (1.0 eq) and acetic acid as the solvent.
-
Catalyst Addition: Carefully add Raney nickel catalyst (typically 5-20% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired low pressure (e.g., 50-100 psi).
-
Reaction: Heat the mixture to a temperature between 50-120 °C while agitating to ensure efficient mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.
-
Workup: Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of celite to carefully remove the pyrophoric Raney nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to crystallize the 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate product.
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. This validation is a cornerstone of trustworthy and reproducible science.
| Technique | Expected Observations / Purpose |
| ¹H NMR | Analysis of the aromatic region should show two distinct signals corresponding to the two protons on the pyridine ring, with coupling patterns confirming their positions. |
| ¹⁹F NMR | A singlet peak is expected, confirming the presence of the -CF₃ group. |
| ¹³C NMR | The spectrum will show seven distinct carbon signals, including the characteristic signal for the nitrile carbon (C≡N) typically found around 115-120 ppm and the carbon attached to the CF₃ group, which will appear as a quartet due to C-F coupling. |
| FT-IR | A strong, sharp absorption band around 2230-2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. |
| GC-MS | Provides purity information via gas chromatography and confirms the molecular weight via the mass spectrum, which should show a molecular ion peak (M⁺) corresponding to 206.55 g/mol . |
| HPLC | Used to determine the purity of the final product with high accuracy, often employing a UV detector. |
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.
GHS Hazard Information
| Hazard Class | Code | Statement | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][6] |
| Skin Irritation | H315 | Causes skin irritation | [1][6] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][6] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [1][6] |
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood.[6][7]
-
Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield.[6]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.[7]
-
Respiratory Protection: If ventilation is inadequate or if mists/vapors are generated, use a NIOSH-approved respirator with appropriate cartridges.[6][8]
Storage:
-
Store in a well-ventilated place, keeping the container tightly closed.[6]
-
Store at room temperature.
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Emergency Procedures:
-
Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical help.[6][10]
References
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An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, a pivotal building block in modern synthetic chemistry. Its unique trifluoromethylpyridine structure makes it an invaluable intermediate in the development of novel agrochemicals and pharmaceuticals.[1][2] This document consolidates critical information regarding its physicochemical properties, synthesis methodologies, key applications, and essential safety protocols. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this versatile compound in their work.
Core Compound Profile and Physicochemical Properties
This compound is a halogenated pyridine derivative distinguished by the presence of a trifluoromethyl group, a feature known to enhance the metabolic stability and lipophilicity of parent molecules in drug design.[1] Its molecular structure combines the reactivity of a nitrile group with the specific electronic properties of the substituted pyridine ring, making it a versatile precursor for a range of complex chemical entities.
Key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 206.55 g/mol | [3][4] |
| Molecular Formula | C₇H₂ClF₃N₂ | [3][4] |
| CAS Number | 80194-70-3 | [4][5] |
| IUPAC Name | This compound | [4] |
| Physical Form | Reported as both a solid and a liquid | [3][5] |
| Boiling Point | 250.4 °C at 760 mmHg; 108-110 °C at 30 Torr | [5][6] |
| Flash Point | 105.2 °C | [5] |
| Solubility | Low in water | [3] |
Note on Physical Form: The discrepancy in the reported physical state (solid vs. liquid) may be attributed to the purity of the substance or ambient temperature, as its melting point may be close to room temperature. Researchers should verify the state of their specific batch upon receipt.
Synthesis Methodology: A Pathway to a Key Intermediate
The primary industrial and laboratory synthesis of this compound involves the nucleophilic substitution of a chlorine atom on a precursor molecule with a cyanide group. The most common starting material for this transformation is 2,3-dichloro-5-(trifluoromethyl)pyridine.[7][8]
Reaction Principle: Cyanation of Dichloropyridine
The synthesis hinges on the selective replacement of the chlorine atom at the 2-position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent nitrogen atom and the trifluoromethyl group. The reaction is typically facilitated by a cyanide salt, such as sodium cyanide (NaCN), and may be enhanced by a catalyst or activating agent.
A generalized reaction scheme is as follows:
Several patented methods describe variations in solvents, catalysts, and reaction conditions to optimize yield and purity.[9][10]
Visualized Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of the target compound.
Caption: Workflow for the synthesis of the target nitrile.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[8]
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
4-(dimethylamino)pyridine (DMAP) (1.05 eq)
-
Propionitrile (solvent)
-
Sodium cyanide (NaCN) (1.5 eq)
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-(dimethylamino)pyridine in propionitrile.
-
Initial Reflux: Heat the mixture to reflux and maintain agitation overnight.
-
Cyanation: Cool the reaction mixture to ambient temperature. In a separate vessel, prepare a solution of sodium cyanide in water and add it to the reaction flask.
-
Reaction: Stir the resulting mixture vigorously for approximately 5 hours at ambient temperature.
-
Workup: Dilute the reaction mixture with deionized water. Transfer the contents to a separatory funnel.
-
Extraction & Washing: The organic phase is separated. This phase is then washed sequentially with deionized water and 2M HCl to remove residual DMAP and other aqueous-soluble impurities.
-
Drying & Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography to yield the final product as a liquid.[6][8]
Applications in Research and Development
The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in medicinal and agricultural chemistry.[7][11] this compound serves as a critical starting point for introducing this group into more complex molecules.
-
Agrochemicals: This intermediate is a building block for a variety of pesticides, including herbicides and fungicides. The TFMP group often enhances the biological efficacy and metabolic stability of the final active ingredient.[1][2]
-
Pharmaceuticals: In drug discovery, this compound is used in the synthesis of potential therapeutic agents. The nitrile group can be hydrolyzed to a carboxylic acid[12], reduced to an amine, or used in cycloaddition reactions to form various heterocyclic systems, which are common in antiviral and anticancer drug candidates.[1]
Role as a Versatile Chemical Intermediate
The diagram below illustrates the synthetic utility of this compound, showcasing its transformation into other key functional groups and molecular scaffolds.
Caption: Synthetic pathways from the title compound.
Safety, Handling, and Storage
Due to its reactivity and potential toxicity, strict safety protocols must be followed when handling this compound.
Hazard Identification and GHS Classification
The compound is classified with the following hazards:
Recommended Safety and Handling Procedures
| Precaution Category | Recommended Action | Source(s) |
| Engineering Controls | Handle exclusively in a well-ventilated area, preferably within a chemical fume hood. | [13][14] |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber). Nitrile gloves may offer limited protection and should be checked for compatibility. | [13][14] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent static discharge. | [6][15][16] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. | [13][14][16] |
First Aid and Emergency Response
| Exposure Route | First Aid Measure | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. | [13] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [13][14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | [14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [13] |
| Spills | For small spills, absorb with an inert, non-flammable material (e.g., sand, vermiculite). For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation and wear appropriate PPE during cleanup. | [13][16] |
Conclusion
This compound is a compound of significant strategic importance in the fields of chemical synthesis, drug discovery, and agrochemical development. Its well-defined synthesis routes and versatile reactivity provide a reliable platform for creating novel, high-value molecules. However, its hazardous properties necessitate careful and informed handling. This guide serves as a foundational resource for professionals, enabling them to leverage the synthetic potential of this intermediate while upholding the highest standards of laboratory safety.
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3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Foreword: The Strategic Importance of a Keystone Intermediate
In the landscape of modern agrochemical and pharmaceutical development, the strategic synthesis of highly functionalized heterocyclic compounds is paramount. Among these, this compound stands out as a critical building block, underpinning the production of a new generation of potent active ingredients.[1][2][3] Its unique substitution pattern—a trifluoromethyl group for metabolic stability and lipophilicity, a chloro group for further functionalization, and a nitrile group as a versatile synthetic handle—makes it an invaluable intermediate. Notably, this molecule is a key precursor in the synthesis of the fungicide Fluopyram, highlighting its industrial relevance.[4]
This guide provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond a mere recitation of reaction schemes, we will dissect the underlying chemical principles, rationalize experimental choices, and present detailed, field-proven protocols. The content is tailored for researchers, process chemists, and drug development professionals who require a comprehensive and practical understanding of this vital synthesis.
Chapter 1: Retrosynthetic Analysis and Key Precursors
The journey to our target molecule begins with a robust and scalable supply of its immediate precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). The synthesis of this key starting material is a significant industrial process in itself, typically originating from 3-picoline.
The Genesis of the Pyridine Core: From 3-Picoline to 2,3,5-DCTF
The industrial synthesis of 2,3,5-DCTF is a multi-step process involving high-temperature vapor-phase reactions.[5][6] The core concept is the sequential chlorination and fluorination of the methyl group of 3-picoline, followed by nuclear chlorination of the pyridine ring.
A common industrial approach involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline over a transition metal-based catalyst.[5][6] This process is advantageous as it can lead to 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in a single step. Subsequent vapor-phase chlorination of 2,5-CTF yields the desired 2,3-dichloro-5-(trifluoromethyl)pyridine.[7][8]
Alternatively, a stepwise process can be employed. This involves the liquid-phase chlorination of 2-chloro-5-methylpyridine to form 2-chloro-5-(trichloromethyl)pyridine, followed by a halogen exchange (Halex) reaction with hydrogen fluoride (HF) to yield 2-chloro-5-(trifluoromethyl)pyridine.[9] Further chlorination then produces 2,3,5-DCTF.[5][6]
The choice between these routes is often dictated by factors such as catalyst technology, capital investment, and the desired product portfolio, as various chlorinated and trifluoromethylated pyridines can be produced by tuning the reaction conditions.[5][6]
Chapter 2: The Primary Synthetic Pathways to this compound
With a stable supply of 2,3-dichloro-5-(trifluoromethyl)pyridine, we can now explore the primary methodologies for introducing the 2-carbonitrile functionality. The core transformation is a nucleophilic aromatic substitution (SNAr), where the chlorine atom at the electron-deficient 2-position is displaced by a cyanide nucleophile.
Pathway 1: Direct Cyanation of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This is the most direct and frequently cited method for the synthesis of the target molecule.[10] The reaction involves the treatment of 2,3-dichloro-5-(trifluoromethyl)pyridine with a cyanide salt in a suitable solvent system.
Mechanism and Rationale
The pyridine ring, particularly with electron-withdrawing groups like trifluoromethyl and chloro, is activated towards nucleophilic attack. The chlorine atom at the 2-position is more labile than the one at the 3-position due to the ortho-positioning to the ring nitrogen, which can stabilize the Meisenheimer-like intermediate formed during the SNAr reaction.
The reaction typically requires an activating agent or a phase-transfer catalyst to enhance the reactivity of the cyanide salt and facilitate the substitution. 4-(Dimethylamino)pyridine (DMAP) is often employed, which can act as a nucleophilic catalyst.[10][11]
Caption: Direct Cyanation of 2,3,5-DCTF.
Experimental Protocol: Direct Cyanation
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
4-(dimethylamino)pyridine (DMAP) (1.05 eq)
-
Sodium Cyanide (NaCN) (1.5 eq)
-
Propionitrile
-
Water
-
2M Hydrochloric Acid
Procedure:
-
To a stirred solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in propionitrile, add 4-(dimethylamino)pyridine.
-
Heat the mixture to reflux and maintain for 12-16 hours.
-
Cool the reaction mixture to ambient temperature.
-
Carefully add a solution of sodium cyanide in water to the reaction mixture.
-
Stir the biphasic mixture vigorously for 5-6 hours.
-
Dilute the reaction with additional water and separate the organic phase.
-
Wash the organic phase sequentially with water and 2M HCl.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation to obtain this compound as a liquid.[10]
Pathway 2: Two-Step Synthesis via a 2-Fluoro Intermediate
A patented alternative route involves an initial halogen exchange at the 2-position, converting the chloro group to a fluoro group, followed by cyanation.[12] This approach leverages the high reactivity of the fluoro group as a leaving group in SNAr reactions on electron-deficient aromatic rings.
Mechanism and Rationale
The first step is a nucleophilic substitution where a fluoride source displaces the chloride at the 2-position. The resulting 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine is then subjected to cyanation. The exceptional ability of fluorine to stabilize the negative charge in the Meisenheimer intermediate through induction, despite its strong bond to carbon, makes it an excellent leaving group in this context. This often leads to cleaner reactions and higher yields. A phase-transfer catalyst, such as benzyltriethylammonium chloride, is typically used in the cyanation step to facilitate the transfer of the cyanide ion into the organic phase.[12]
Caption: Two-Step Synthesis via a Fluoro Intermediate.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Fluorinating agent (e.g., Potassium Fluoride)
-
Catalyst (e.g., a phase-transfer catalyst)
-
Solvent (e.g., N,N-Dimethylformamide)
Procedure:
-
Charge a reactor with 2,3-dichloro-5-(trifluoromethyl)pyridine, the fluorinating agent, catalyst, and solvent.
-
Heat the mixture to 120-160°C for 5-10 hours.[12]
-
Monitor the reaction by GC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture, filter to remove inorganic salts, and recover the solvent.
-
Purify the resulting 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine by distillation.[12]
Step 2: Synthesis of this compound
Materials:
-
2-fluoro-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Sodium Cyanide (30% aqueous solution) (1.02 eq)
-
Benzyltriethylammonium chloride (phase-transfer catalyst) (0.07 eq)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
In a suitable reactor, combine 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, dichloromethane, the aqueous sodium cyanide solution, and benzyltriethylammonium chloride.[12]
-
Raise the temperature to approximately 20°C and stir vigorously for 10 hours.
-
After the reaction is complete, separate the aqueous layer.
-
Recover the dichloromethane from the organic phase.
-
Collect the product fraction by vacuum distillation (e.g., at 110°C/15mmHg) to yield the pure this compound.[12]
Alternative Considerations: The Sandmeyer Reaction
While not a primary industrial route for this specific molecule, the Sandmeyer reaction is a classic and powerful method for converting heteroaromatic amines into various functional groups, including nitriles.[13][14][15] Theoretically, one could envision a pathway starting from 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
This route would involve the diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by the introduction of a copper(I) cyanide catalyst to facilitate the substitution of the diazonium group with a nitrile.[14][16] However, the synthesis and handling of the requisite 2-amino precursor and the often harsh conditions of the Sandmeyer reaction make this a less direct and potentially lower-yielding approach compared to the SNAr methods from 2,3,5-DCTF.[17]
Chapter 3: Comparative Analysis and Process Optimization
The selection of a synthetic pathway on an industrial scale is a multi-faceted decision, balancing yield, purity, cost, safety, and environmental impact.
| Parameter | Pathway 1: Direct Cyanation | Pathway 2: Two-Step via Fluoro Intermediate |
| Starting Material | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine |
| Number of Steps | 1 | 2 |
| Reported Yield | ~76%[10] | >90%[12] |
| Reported Purity | Good, requires purification | High (>99.5%)[12] |
| Key Reagents | DMAP, NaCN, Propionitrile | KF, Phase-transfer catalyst, NaCN |
| Process Complexity | Moderate | Higher (two distinct steps) |
| Safety Concerns | Use of cyanide salts, propionitrile solvent. | Use of fluoride and cyanide salts. |
Field Insights:
-
Yield and Purity: The two-step process, despite its additional step, is reported to provide significantly higher yields and purity.[12] This can reduce the downstream processing costs and improve the overall process economy.
-
Reagent and Solvent Selection: The direct cyanation method often uses nitrile solvents like propionitrile, which can be toxic.[11] Some patented variations aim to replace these with less toxic and easily recyclable solvents like dichloromethane.[11]
-
Catalyst System: The choice of catalyst is critical. While DMAP is effective, phase-transfer catalysts in the two-step process can offer high efficiency and easier separation.
-
Safety: Both pathways involve highly toxic cyanide salts, necessitating stringent safety protocols, including dedicated handling facilities and waste treatment procedures.
Conclusion: A Versatile Synthesis for a High-Value Intermediate
The synthesis of this compound is a well-established process with multiple viable pathways. The direct cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine offers a straightforward approach, while the two-step method via a fluoro intermediate provides a route to higher purity and yield. The choice of the optimal pathway depends on a careful evaluation of economic, logistical, and safety factors. As the demand for advanced agrochemicals and pharmaceuticals continues to grow, the efficient and robust synthesis of this key building block will remain a cornerstone of chemical innovation.
References
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3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile starting materials
An In-Depth Technical Guide to the Starting Materials and Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Introduction: The Strategic Importance of a Core Building Block
This compound is a pivotal intermediate in the synthesis of numerous high-value molecules, particularly within the agrochemical and pharmaceutical sectors.[1][2] Its unique trifluoromethyl group imparts desirable properties such as enhanced metabolic stability, lipophilicity, and bioavailability to the final products.[3] The strategic placement of the chloro, cyano, and trifluoromethyl groups on the pyridine ring offers multiple reaction sites for further molecular elaboration, making it an indispensable building block for medicinal chemists and process development scientists.
This guide provides a detailed examination of the primary synthetic routes to this compound, focusing on the critical starting materials and the chemical logic that underpins the selection of specific reagents and reaction conditions.
Primary Synthetic Pathways: A Comparative Analysis
The industrial production and laboratory-scale synthesis of this compound predominantly rely on the functionalization of a pre-formed trifluoromethylpyridine core. The most prevalent and economically viable strategies begin with 2,3-dichloro-5-(trifluoromethyl)pyridine.
Route 1: Direct Nucleophilic Cyanation
The most direct approach involves a nucleophilic aromatic substitution (SNAr) reaction on 2,3-dichloro-5-(trifluoromethyl)pyridine. In this transformation, a cyanide anion selectively displaces the chlorine atom at the C-2 position of the pyridine ring.
Causality of Experimental Design:
The C-2 position is significantly more reactive toward nucleophilic attack than the C-3 position. This enhanced reactivity is a direct consequence of two key electronic factors:
-
Inductive Effect: The pyridine ring nitrogen is highly electronegative and exerts a strong electron-withdrawing effect, polarizing the C-2 position and making it more electrophilic.
-
Mesomeric Effect: The nitrogen atom can stabilize the negative charge of the Meisenheimer complex intermediate formed during the attack at C-2, lowering the activation energy for this pathway.
The powerful electron-withdrawing trifluoromethyl group at the C-5 position further activates the entire ring towards nucleophilic substitution.
A common challenge in this reaction is the poor solubility of inorganic cyanide salts (like NaCN) in the organic solvents required to dissolve the pyridine substrate. To overcome this, two main strategies are employed:
-
Use of a Co-catalyst/Activator: Reagents like 4-(dimethylamino)pyridine (DMAP) can be used to form a more reactive intermediate, facilitating the displacement.[4][5]
-
Phase-Transfer Catalysis: A phase-transfer catalyst (PTC), such as benzyltriethylammonium chloride, is used to transport the cyanide anions from the aqueous or solid phase into the organic phase where the reaction occurs.[5]
Experimental Protocol: Direct Cyanation with DMAP Activation
This protocol is adapted from a procedure described in the chemical literature.[4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloro-5-(trifluoromethyl)pyridine (40.5 mmol), 4-(dimethylamino)pyridine (DMAP) (42.6 mmol), and propionitrile (65 mL).
-
Activation: Heat the mixture to reflux and stir overnight. This step forms a reactive pyridinium salt intermediate.
-
Cyanation: Cool the mixture to ambient temperature. In a separate vessel, prepare a solution of sodium cyanide (61.2 mmol) in water (11 mL) and add it to the reaction mixture.
-
Reaction: Stir the biphasic mixture vigorously for 5 hours at ambient temperature.
-
Workup: Dilute the reaction with water (25 mL). Separate the organic phase and wash it sequentially with water and 2M HCl.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 3-chloro-5-(trifluoromethyl)picolinonitrile.
Caption: Halogen exchange followed by cyanation.
Core Starting Material: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
The commercial viability of the final product is heavily dependent on the efficient synthesis of the key starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine. This intermediate is typically prepared from more fundamental precursors like 3-picoline or 2-chloro-5-(trifluoromethyl)pyridine.
Route A: From 3-Picoline
A multi-step synthesis starting from 3-picoline (3-methylpyridine) is a common industrial route. This process involves the sequential chlorination of the methyl group, fluorination to form the trifluoromethyl group, and finally, chlorination of the pyridine ring. [6]A key intermediate in this pathway is 2,3-dichloro-5-(trichloromethyl)pyridine. [7] Route B: From 2-chloro-5-(trifluoromethyl)pyridine
A more direct method is the vapor-phase chlorination of 2-chloro-5-(trifluoromethyl)pyridine. [8][9]This reaction is typically carried out at high temperatures (150-350°C) in the presence of a catalyst, such as activated carbon or a metal chloride (e.g., FeCl₃). [8][9]The selectivity for the desired 2,3-dichloro isomer can be controlled by adjusting the reaction temperature and catalyst. [8]
Diagram: Synthesis of the Key Precursor
Caption: Pathway from 3-picoline to the key precursor.
Alternative Synthetic Strategies: The Sandmeyer Reaction
While less common for large-scale production, the Sandmeyer reaction offers a classic and powerful alternative for synthesizing aryl nitriles from aryl amines. [3][10]This method would begin with 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
Mechanism Overview:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. [11]2. Cyanide Displacement: The resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. A single-electron transfer from the copper(I) to the diazonium salt initiates the reaction, leading to the formation of an aryl radical, nitrogen gas, and copper(II). The aryl radical then reacts with the cyanide to form the final product. [10] This route's primary value lies in its utility for creating substitution patterns that are not easily accessible through other means. [12]
Data Summary: Comparison of Synthetic Routes
| Route | Key Starting Material | Key Reagents | Advantages | Disadvantages | Yield | Reference |
| Direct Cyanation | 2,3-dichloro-5-(trifluoromethyl)pyridine | NaCN, DMAP | Fewer steps | Requires activator, potentially biphasic | ~76% | [4] |
| Halex-Cyanation | 2,3-dichloro-5-(trifluoromethyl)pyridine | KF, NaCN, PTC | Milder conditions for cyanation, high purity | Additional fluorination step | >90% | [5] |
| Sandmeyer Reaction | 2-amino-3-chloro-5-(trifluoromethyl)pyridine | NaNO₂, HCl, CuCN | Versatile for diverse analogs | Requires low temperatures, handling of diazonium salts | Variable | [3][13] |
Conclusion
The synthesis of this compound is a well-established process with several viable routes. The choice of a specific pathway is often dictated by factors such as the availability and cost of the core starting materials, desired scale of production, and required purity of the final product. The most industrially prevalent methods leverage the selective cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine, a key intermediate whose own synthesis from commodity chemicals like 3-picoline has been extensively optimized. Understanding the chemical principles behind each transformation allows researchers and drug development professionals to make informed decisions in the strategic synthesis of complex, high-value molecules.
References
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- CN112390748B - Preparation method of 2-cyano-3-fluoro-5-trifluoromethylpyridine.
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- Sandmeyer reaction. Wikipedia. [Link]
- CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie. [Link]
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3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile IUPAC name
An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Introduction and Strategic Importance
This compound is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its formal IUPAC name is this compound, though it is also commonly referred to as 3-chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile.[1][2] The molecule incorporates three key features onto a pyridine scaffold: a chloro group, a cyano (nitrile) group, and a trifluoromethyl (CF3) group. This unique combination of functional groups makes it a versatile and valuable building block for the synthesis of more complex, biologically active molecules.[3]
The strategic importance of this compound lies in the synergistic properties of its substituents. The trifluoromethyl group is a crucial pharmacophore in modern drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets. The pyridine ring serves as a core structure found in numerous pharmaceuticals and natural products. The chloro and cyano groups provide reactive handles for further chemical modification, allowing for the construction of diverse molecular libraries. Notably, this compound is a key intermediate in the synthesis of fungicides and other crop-protection products.[4][5]
Physicochemical and Spectroscopic Profile
Understanding the fundamental physical and chemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 3-chloro-5-(trifluoromethyl)picolinonitrile | Echemi[6] |
| CAS Number | 80194-70-3 | Sigma-Aldrich[1] |
| Molecular Formula | C₇H₂ClF₃N₂ | PubChem[2] |
| Molecular Weight | 206.55 g/mol | PubChem[2] |
| Appearance | Liquid or Solid | Sigma-Aldrich, Methylamine Supplier[1][7] |
| Boiling Point | 250.4 °C at 760 mmHg | Sigma-Aldrich |
| Density | ~1.51 g/cm³ (Predicted) | ChemBK[3] |
| Flash Point | 105.2 °C | ChemBK[3] |
Spectroscopic analysis is critical for structure confirmation. For this compound, one would expect ¹H NMR spectroscopy to show two distinct aromatic protons. ¹³C NMR would reveal seven distinct carbon signals, including the characteristic nitrile carbon and the carbon of the CF₃ group (typically showing a quartet due to C-F coupling). ¹⁹F NMR is particularly informative, displaying a singlet for the CF₃ group. Infrared (IR) spectroscopy would prominently feature a sharp absorption band characteristic of the nitrile (C≡N) stretch.
Synthesis and Mechanistic Rationale
The synthesis of substituted pyridines, particularly those with electron-withdrawing groups, requires carefully designed strategies. The preparation of this compound is often achieved through nucleophilic substitution on a pre-functionalized pyridine ring.
One common and effective method involves the cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine.[8] This precursor is itself synthesized through multi-step processes, often starting from picoline derivatives, which undergo high-temperature chlorination and fluorination reactions.[4]
Experimental Protocol: Synthesis from 2,3-dichloro-5-(trifluoromethyl)pyridine
This protocol is based on a reported procedure for the selective displacement of the chlorine atom at the 2-position.[8] The chlorine at the 2-position is more activated towards nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring.
Step 1: Reaction Setup
-
To a reaction vessel containing propionitrile (65 mL), add 2,3-dichloro-5-(trifluoromethyl)pyridine (5.65 mL, 40.5 mmol).
-
Add 4-(dimethylamino)pyridine (DMAP) (5.20 g, 42.6 mmol).
Causality: Propionitrile serves as a suitable polar aprotic solvent. DMAP acts as a nucleophilic catalyst. It initially displaces the more reactive chlorine at the 2-position to form a pyridinium salt intermediate. This intermediate is highly reactive and is more easily displaced by the cyanide nucleophile than the original chloro group.
Step 2: Initial Reaction
-
Heat the mixture to reflux and maintain agitation overnight.
Causality: The elevated temperature provides the necessary activation energy for the formation of the DMAP-pyridinium intermediate. Overnight stirring ensures the reaction proceeds to completion.
Step 3: Cyanation
-
Cool the reaction mixture to ambient temperature.
-
Prepare a solution of sodium cyanide (NaCN) (3.00 g, 61.2 mmol) in water (11 mL) and add it to the reaction mixture.
-
Stir the resulting biphasic mixture vigorously for 5 hours.
Causality: The cyanide ion (CN⁻) is the nucleophile that displaces the activated DMAP group to form the desired 2-carbonitrile product. Vigorous stirring is essential to facilitate the reaction between the organic-soluble intermediate and the water-soluble cyanide salt.
Step 4: Workup and Purification
-
Dilute the reaction with water (25 mL).
-
Separate the organic phase.
-
Wash the organic phase sequentially with water and 2M HCl. The acid wash removes any remaining DMAP.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and evaporate the solvent under reduced pressure to yield the crude product.
Causality: The aqueous workup removes water-soluble salts and byproducts. The final evaporation of the solvent isolates the product, which can be further purified by distillation or chromatography if necessary. The reported yield for this procedure is approximately 75.7%.[8]
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Derivatization
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
The Cyano Group: The nitrile is a versatile functional group that can undergo several important transformations.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) via catalytic hydrogenation (e.g., using Raney Nickel) or chemical reducing agents.[5] This transformation is crucial for introducing a basic side chain, often used to improve solubility or interact with biological targets.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[9] This carboxylic acid is itself a valuable intermediate for forming amides, esters, and other derivatives.
-
-
The Chloro Group: The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr), although it is less reactive than the original chlorine at the 2-position. This allows for the introduction of various nucleophiles, such as amines, alcohols, or thiols, enabling further diversification of the molecular scaffold.
-
The Trifluoromethyl Group: The CF₃ group is generally chemically inert and stable under most reaction conditions. Its primary role is to modulate the electronic properties of the pyridine ring (making it more electron-deficient) and to impart favorable pharmacokinetic properties to the final molecule.
Caption: Key derivatization pathways from the core molecule.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine motif is a privileged structure in modern chemical synthesis. This compound serves as a high-value intermediate for several commercial products.
-
Agrochemicals: Its most prominent application is in the synthesis of fungicides. It is a direct precursor to 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, which is a key building block for the fungicide Fluopicolide .[5] Fluopicolide is effective against oomycete pathogens that cause diseases like late blight and downy mildew in various crops. The specific arrangement of substituents on the pyridine ring is critical for its biological activity.
-
Pharmaceuticals: While specific drug candidates are often proprietary, heterocyclic building blocks like this are actively used in drug discovery programs. The trifluoromethylated pyridine core is explored for its potential in developing treatments for a range of diseases, including cancer, inflammation, and infectious diseases. The ability to easily derivatize the molecule at the 2- and 3-positions allows for the rapid generation of compound libraries for high-throughput screening.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling and storage of this compound are mandatory to ensure laboratory safety.
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
The signal word is "Warning".[1][6]
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][10]
-
Avoid all personal contact. Wear appropriate PPE, including:
-
Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[10]
Storage:
-
Store at room temperature in a dry, well-ventilated place.[1][6]
-
Keep the container tightly closed when not in use.[6]
-
Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6]
First Aid Measures:
-
If Swallowed: Rinse mouth and get medical help.[6]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
References
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- MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. Capot Chemical. [Link]
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- This compound. Methylamine Supplier. [Link]
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- 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride. Amerigo Scientific. [Link]
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- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
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A Technical Guide to the Solubility Profile of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Executive Summary
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a key heterocyclic building block utilized in the synthesis of advanced agrochemicals and pharmaceutical agents.[1] Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a nitrile, imparts specific reactivity and physicochemical properties that are leveraged in complex molecular design. Despite its importance, a comprehensive, quantitative public dataset on its solubility is conspicuously absent. Existing information is largely qualitative and, in some cases, contradictory.
This technical guide serves a dual purpose. First, it consolidates all available physicochemical data and qualitative solubility information for this compound, providing a baseline for researchers. Second, and more critically, it presents a rigorous, field-proven experimental framework for the quantitative determination of its solubility in a range of relevant solvents. By explaining the causality behind each step, this guide equips researchers, process chemists, and formulation scientists with a self-validating protocol to generate the precise, temperature-dependent solubility data required for robust process development, formulation design, and computational modeling.
Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of any chemical analysis. The subject of this guide is unequivocally identified by the following descriptors. The physical form has been noted as both a liquid and a solid, which suggests it is likely a low-melting-point solid at or near ambient temperature.[1][2][3]
| Property | Value | Source(s) |
| Chemical Name | This compound | IUPAC[4] |
| Synonyms | 3-Chloro-5-(trifluoromethyl)picolinonitrile; 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine | [2][5][6] |
| CAS Number | 80194-70-3 | [1][4][7] |
| Molecular Formula | C₇H₂ClF₃N₂ | [1][2][4][6] |
| Molecular Weight | 206.55 g/mol | [2][4] |
| Appearance | Liquid or Solid (Typical) | [2][3] |
| Boiling Point | 250.4 °C @ 760 mmHg; 108-110 °C @ 30 Torr | [6] |
| Density (Predicted) | 1.51 g/cm³ | [5][6] |
| pKa (Predicted) | -5.03 ± 0.20 | [6] |
Review of Existing Solubility Data
The current body of public knowledge on the solubility of this compound is qualitative. This information provides a general direction but lacks the quantitative precision necessary for serious drug development or process chemistry, where exact concentrations are paramount.
| Solvent | Reported Qualitative Solubility | Rationale / Comments | Source(s) |
| Water | Low | Attributed to non-polar trifluoromethyl and chloro groups and the hydrophobic pyridine ring. | [2] |
| Dichloromethane | Soluble | A common non-polar organic solvent. | [2] |
| Chloroform | Soluble / Sparingly Soluble | Contradictory reports highlight the need for quantitative measurement. | [2][6] |
| Toluene | Soluble | A common aromatic, non-polar solvent. | [2] |
| Methanol | Slightly Soluble | A polar protic solvent. | [6] |
| General Organic Solvents | Soluble | General statement indicating good compatibility with organic media. | [1] |
Expert Analysis: The existing data is insufficient for several reasons. It lacks specific concentration values (e.g., in mg/mL or mol/L), is not temperature-dependent, and contains contradictions. For applications such as crystallization, reaction stoichiometry, and formulation, this level of ambiguity introduces significant risk to project timelines and outcomes.
Theoretical Solubility Considerations
The molecular structure of this compound provides clear indicators of its likely solubility behavior.
-
Hydrophobic Character: The trifluoromethyl (CF₃) and chloro (Cl) groups are electron-withdrawing and significantly increase the lipophilicity of the molecule. The pyridine ring itself is aromatic and largely hydrophobic. These features collectively predict poor aqueous solubility.[2]
-
Polar Character: The nitrogen atom within the pyridine ring possesses a lone pair of electrons, and the nitrile group (-C≡N) has a strong dipole moment. These features allow for some interaction with polar solvents, though they are insufficient to overcome the dominant hydrophobic nature of the molecule in the context of water miscibility.[8]
This structural dichotomy explains the compound's observed profile: low solubility in water and generally good solubility in a range of organic solvents.[1][2]
Recommended Experimental Protocol for Quantitative Solubility Determination
To address the existing data gap, the following protocol, based on the widely accepted isothermal shake-flask method, is recommended for generating reliable and reproducible solubility data.[9] This protocol is designed to be self-validating, ensuring the integrity of the results.
Principle
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a sufficient period to allow the solution to reach saturation. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is quantified using a validated analytical method.
Materials and Reagents
-
Solute: this compound, purity ≥95%.
-
Solvents: A representative panel of analytical-grade solvents should be selected, for example:
-
Aqueous: Purified Water (Type I), pH-buffered solutions (e.g., pH 4.5, 6.8, 7.4).
-
Alcohols: Methanol, Ethanol, Isopropanol.
-
Aprotic/Non-polar: Acetonitrile, Toluene, Dichloromethane, Ethyl Acetate, Heptane.
-
-
Apparatus: Temperature-controlled orbital shaker or incubator, calibrated analytical balance, glass vials with PTFE-lined caps, centrifuge, calibrated pipettes, and a validated analytical instrument (e.g., HPLC-UV or GC-MS).
Safety Precautions
This compound is classified as harmful and an irritant.[4][5][7] All handling must occur in a well-ventilated fume hood.[5][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[5][7]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Step-by-Step Experimental Workflow
-
Preparation: Add an amount of this compound to a series of glass vials sufficient to ensure a visible excess of solid remains at equilibrium (e.g., 20-30 mg).
-
Solvent Addition: Accurately dispense a known volume of the selected solvent (e.g., 2 mL) into each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).
-
Trustworthiness Check: To ensure equilibrium is reached, prepare triplicate vials for each solvent and plan to sample them at staggered time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between the later time points.[9]
-
-
Phase Separation: After the designated equilibration time, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to let solids settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining suspended solids.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Causality Note: It is critical to avoid disturbing the solid pellet. Immediately filter the aliquot through a 0.22 µm chemically inert syringe filter (e.g., PTFE) into a clean analysis vial. This step is essential to remove any fine particulates that could artificially inflate the measured concentration.
-
-
Dilution and Analysis: Dilute the filtered sample with an appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument. Analyze the sample using a pre-validated quantitative method (e.g., HPLC-UV).
-
Analytical Method: A reversed-phase HPLC method with UV detection is typically robust for aromatic, nitrile-containing compounds. A C18 column with a mobile phase of acetonitrile and water is a good starting point. The method must be validated for linearity, accuracy, and precision.
-
Data Analysis and Reporting
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from Analysis (mg/mL)) * (Dilution Factor)
Results should always be reported with the corresponding temperature, e.g., "The solubility of this compound in methanol at 25 °C was determined to be X.XX mg/mL."
Visualization of Workflows
Diagram 1: Quantitative Solubility Determination Workflow
The following diagram outlines the logical flow of the experimental protocol described in Section 5.4.
Caption: Experimental workflow for isothermal shake-flask solubility determination.
Diagram 2: Analytical Method Selection Logic
The choice of analytical technique is critical for accurate quantification. This decision tree aids in selecting an appropriate method.
Caption: Decision tree for selecting a suitable analytical quantification method.
Conclusion
This compound is a valuable synthetic intermediate whose full potential is hampered by a lack of public, quantitative solubility data. This guide has consolidated the existing qualitative information and, more importantly, provided a detailed, robust, and scientifically-grounded protocol for its experimental determination. By adhering to this methodology, researchers in drug development and chemical process fields can generate the high-quality, reliable data needed to accelerate their work, mitigate risks associated with poor solubility, and enable more efficient and effective scientific outcomes.
References
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- PubChem. This compound.
- Capot Chemical Co., Ltd. MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile.
- PubChem. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- Sigma-Aldrich (via Leyan). This compound.
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An In-Depth Technical Guide to the Spectral Analysis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Introduction: The Structural Significance of a Trifluoromethylated Pyridine Derivative
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] The strategic placement of a chloro group, a trifluoromethyl (-CF3) group, and a cyano (-CN) group on the pyridine scaffold imparts unique electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents and agrochemicals.[2] The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can enhance a molecule's lipophilicity and binding affinity to biological targets.
Given its potential applications, a thorough understanding of the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and quality control. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed interpretations and the rationale behind the experimental methodologies.
Molecular Structure and Isotopic Distribution
The molecular formula of this compound is C₇H₂ClF₃N₂.[3] Its structure consists of a pyridine ring substituted at the 2-position with a carbonitrile group, at the 3-position with a chlorine atom, and at the 5-position with a trifluoromethyl group. The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance, will result in characteristic isotopic patterns in the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Elucidation of the Molecular Skeleton
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework and the electronic environment of each nucleus.
Experimental Protocol for NMR Data Acquisition
Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak for chemical shift referencing.
Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds to ensure full relaxation of the protons. Typically, 16 to 32 scans are accumulated to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) and a higher sample concentration may be required. A spectral width of 200-220 ppm is used to encompass all carbon signals.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.2 | Doublet (d) | ~ 2.0 | H-4 |
| ~ 8.8 | Doublet (d) | ~ 2.0 | H-6 |
Interpretation:
-
The pyridine ring protons are significantly deshielded and appear at downfield chemical shifts due to the ring's aromaticity and the presence of the electronegative nitrogen atom.
-
The electron-withdrawing nature of the chloro, trifluoromethyl, and cyano groups further deshields the ring protons.
-
The two protons, H-4 and H-6, are in a meta-relationship to each other, resulting in a small four-bond coupling (⁴JHH) of approximately 2.0 Hz, which manifests as a doublet for each signal.
-
The proton at the 6-position (H-6) is expected to be at a higher chemical shift (further downfield) due to its proximity to the nitrogen atom and the deshielding effect of the adjacent chloro and cyano groups. The spectrum of the closely related 2-Chloro-5-(trifluoromethyl)pyridine shows the H-6 proton at 8.689 ppm.[4]
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The trifluoromethyl group will induce characteristic splitting patterns due to carbon-fluorine coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~ 115 | Singlet | C≡N |
| ~ 122 | Quartet (q, ¹JCF ≈ 275 Hz) | -CF₃ |
| ~ 130 | Singlet | C-2 |
| ~ 135 | Quartet (q, ²JCCF ≈ 35 Hz) | C-5 |
| ~ 145 | Singlet | C-3 |
| ~ 148 | Singlet | C-4 |
| ~ 152 | Singlet | C-6 |
Interpretation:
-
Nitrile Carbon (C≡N): The carbon of the cyano group is expected to appear around 115 ppm.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms (¹JCF), with a large coupling constant of approximately 275 Hz.
-
Pyridine Ring Carbons:
-
C-2: This carbon, bonded to the cyano group, will be significantly deshielded.
-
C-3: The carbon bearing the chloro group will be deshielded.
-
C-5: This carbon, directly attached to the trifluoromethyl group, will appear as a quartet with a smaller two-bond coupling constant (²JCCF) of around 35 Hz.
-
C-4 and C-6: These carbons will appear in the aromatic region, with their precise chemical shifts influenced by the surrounding substituents.
-
The following diagram illustrates the predicted NMR assignments for this compound.
Caption: Predicted ¹H and ¹³C NMR assignments.
Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Data Acquisition
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment is recorded first to subtract the contributions from atmospheric CO₂ and water vapor. The sample is then placed in the beam path, and the spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Predicted IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~ 2230 | Strong, Sharp | C≡N stretch |
| ~ 3100-3000 | Medium to Weak | Aromatic C-H stretch |
| ~ 1600-1400 | Medium to Strong | Pyridine ring C=C and C=N stretches |
| ~ 1350-1100 | Strong | C-F stretches (asymmetric and symmetric) |
| ~ 800-700 | Strong | C-Cl stretch |
Interpretation:
-
C≡N Stretch: A strong and sharp absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile functional group.
-
Aromatic C-H Stretch: Weaker bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations on the pyridine ring.
-
Pyridine Ring Vibrations: A series of bands in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic ring.
-
C-F Stretches: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1350-1100 cm⁻¹ range due to the C-F stretching vibrations. The IR spectrum of the related compound 3-Chloro-5-(trifluoromethyl)pyridine shows strong absorptions in this region.[5]
-
C-Cl Stretch: A strong absorption in the 800-700 cm⁻¹ region is expected for the C-Cl stretching vibration.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation Pathways
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol for MS Data Acquisition
Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion (M⁺•) and subsequent fragmentation.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used to introduce the sample into the high-vacuum source of the mass spectrometer. The mass analyzer (e.g., a quadrupole or a time-of-flight analyzer) separates the ions based on their m/z ratio.
Predicted Mass Spectral Data and Interpretation
The mass spectrum of this compound will provide key structural information.
Molecular Ion (M⁺•): The molecular weight of this compound is 206.55 g/mol .[3] The mass spectrum will show a molecular ion peak at m/z 206, corresponding to the ion with the ³⁵Cl isotope. A smaller peak at m/z 208, with approximately one-third the intensity of the m/z 206 peak, will be observed due to the presence of the ³⁷Cl isotope.
Major Fragmentation Pathways: The molecular ion is expected to undergo fragmentation through several pathways:
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond would result in a fragment ion at m/z 171.
-
Loss of a Trifluoromethyl Radical (•CF₃): Loss of the trifluoromethyl group would lead to a fragment ion at m/z 137.
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for pyridine-containing compounds is the loss of HCN, which would result in a fragment ion at m/z 179.
-
Loss of a Cyano Radical (•CN): Cleavage of the C-CN bond would produce a fragment ion at m/z 180.
The following diagram illustrates the predicted major fragmentation pathways.
Caption: Predicted major fragmentation pathways.
Conclusion: A Comprehensive Spectral Portrait
This technical guide has provided a detailed and in-depth analysis of the predicted NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and data from closely related analogs, we have constructed a comprehensive spectral portrait of this important molecule. The information presented herein will be invaluable to researchers and scientists in the fields of drug discovery and materials science, enabling the confident identification and characterization of this versatile chemical building block. The provided experimental protocols offer a robust framework for obtaining high-quality spectral data, ensuring the integrity and reproducibility of future research endeavors.
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An In-depth Technical Guide to the Safe Handling of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
As a pivotal building block in modern medicinal chemistry and agrochemical synthesis, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile presents a unique combination of synthetic utility and significant health hazards. This guide provides a comprehensive overview of its chemical properties, reactivity, and toxicological profile. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and detailed protocols for the safe handling, storage, and disposal of this potent compound. By integrating insights from established safety data, reactivity principles, and best practices for handling highly potent active pharmaceutical ingredients (HPAPIs), this document aims to foster a culture of safety and mitigate the risks associated with the use of this versatile intermediate.
Introduction: The Double-Edged Sword of a Versatile Building Block
This compound is a highly functionalized heterocyclic compound. Its pyridine core, substituted with a trifluoromethyl group, a chloro atom, and a cyano group, offers multiple reaction sites for synthetic chemists. The trifluoromethyl group, in particular, is a prized substituent in drug design, often enhancing metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API)[1][2]. However, the very features that make this molecule synthetically attractive also contribute to its hazardous nature.
This guide moves beyond standard safety data sheets to provide a deeper understanding of the "why" behind the safety protocols. By understanding the inherent reactivity and toxicological mechanisms of this compound, laboratory personnel can make more informed decisions, leading to a safer research environment.
Chemical and Physical Properties
A thorough understanding of the physical properties of a chemical is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₂ClF₃N₂ | |
| Molecular Weight | 206.55 g/mol | |
| Appearance | Solid (Typical) | |
| Boiling Point | 250.4 °C at 760 mmHg | |
| Flash Point | 105.2 ± 27.3 °C | |
| Storage Temperature | Room temperature | |
| Solubility | Low in water |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
GHS Hazard Statements: [3][4][5]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Mechanistic Insights into Toxicity
The toxicity of this compound is a composite of the effects of its functional groups. While specific toxicological studies on this exact molecule are not extensively published, we can infer its likely mechanisms of action from related compounds.
-
Trifluoromethyl Group: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the pyridine ring, potentially influencing its interaction with biological macromolecules[1][2]. The C-F bond's strength makes the CF₃ group resistant to metabolic degradation, which can lead to bioaccumulation and prolonged toxic effects[1].
-
Cyano Group: The cyano group can undergo metabolic transformations. In some cases, it can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.
-
Chlorinated Pyridine Core: Halogenated aromatic compounds can be metabolized by cytochrome P-450 enzymes, sometimes leading to the formation of reactive intermediates that can cause cellular damage[6]. The position of the chloro substituent on the pyridine ring can dramatically influence its toxicity[7][8]. For instance, studies on substituted pyridines have shown that even slight variations in substituents can lead to significant changes in toxicity[7].
-
Combined Effects: The interplay of these functional groups likely results in a molecule that can irritate mucous membranes and skin upon contact. If absorbed, it may undergo metabolic activation in the liver, leading to systemic toxicity[6]. A case report on a structurally similar compound, 5-amino-2-(trifluoromethyl)pyridine, revealed that inhalation can lead to severe systemic effects like methemoglobinemia and toxic encephalopathy, highlighting the potential for significant toxicity within this chemical class[9].
Reactivity Profile and Incompatibility
Understanding the reactivity of this compound is crucial for preventing hazardous reactions in the laboratory. The pyridine ring is electron-deficient, and this is further amplified by the electron-withdrawing trifluoromethyl and cyano groups.
Nucleophilic Aromatic Substitution
The chloro substituent is susceptible to nucleophilic aromatic substitution (SₙAr) reactions, especially given the electron-deficient nature of the pyridine ring[10][11][12].
Caption: Nucleophilic Aromatic Substitution Pathway.
-
With Amines and Alkoxides: Reactions with nucleophiles such as primary and secondary amines, or alkoxides, can proceed to displace the chloride. These reactions may be exothermic and should be carried out with appropriate temperature control.
-
With Strong Bases: Strong bases like organolithium reagents or Grignard reagents can react with the cyano group or potentially deprotonate the pyridine ring, leading to complex and potentially hazardous reactions[13]. These should be avoided unless a specific synthetic outcome is desired and the reaction is well-characterized.
Hydrolysis of the Cyano Group
The cyano group can be hydrolyzed under both acidic and basic conditions to form a carboxylic acid or an amide intermediate[14][15][16][17].
-
Acidic Conditions: Vigorous acidic conditions (e.g., concentrated HCl or H₂SO₄ with heating) will likely hydrolyze the nitrile to the corresponding carboxylic acid. This reaction can be highly exothermic.
-
Basic Conditions: Strong aqueous bases (e.g., NaOH, KOH) will also facilitate hydrolysis, initially to the amide and then, with more forcing conditions, to the carboxylate salt[14][15][16].
Incompatibilities
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to a vigorous and potentially explosive reaction.
-
Strong Acids and Bases: As mentioned, these can cause exothermic reactions. Mixing with strong acids or bases should be done cautiously and with cooling[18].
Safe Handling and Personal Protective Equipment (PPE)
Given its hazardous properties, this compound should be handled as a highly potent compound, similar to an HPAPI in a pharmaceutical setting[19][20][21][22][23].
Caption: Hierarchy of Controls for Safe Handling.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[24].
-
Ventilation: Ensure the laboratory has adequate general ventilation[4].
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Double gloving with nitrile or neoprene gloves is recommended. Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat should be worn at all times. For larger quantities, a chemically resistant apron is advisable.
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a properly fitted respirator with an appropriate cartridge should be used.
Experimental Protocols
Adherence to strict protocols is essential when working with potent compounds.
Weighing and Dispensing Protocol
-
Preparation: Don all required PPE. Designate a specific area within the fume hood for weighing. Place a "potent compound in use" sign.
-
Tare the Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance inside the fume hood and tare it.
-
Dispensing: Carefully transfer the desired amount of this compound into the tared container using a dedicated spatula. Avoid creating dust.
-
Seal and Re-weigh: Immediately seal the container. If necessary, carefully decontaminate the exterior of the container with a damp wipe (e.g., with 70% ethanol) before removing it from the fume hood for re-weighing.
-
Clean-up: Decontaminate the spatula and weighing area immediately after use.
Protocol for Addition to a Reaction
-
Dissolution in a Closed System: If possible, dissolve the weighed compound in a suitable solvent within the sealed container before adding it to the reaction vessel. This minimizes the risk of airborne dust.
-
Cannula Transfer: For liquid transfers, use a cannula to transfer the solution from the sealed container to the reaction vessel under an inert atmosphere.
-
Solid Addition: If solid addition is necessary, do so in a well-ventilated fume hood, minimizing the creation of dust.
Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[24].
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Spill and Emergency Procedures
Spill Response
-
Small Spills (in a fume hood):
-
Ensure the fume hood is functioning correctly.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If safe to do so, increase ventilation.
-
Prevent the spill from entering drains.
-
Contact your institution's emergency response team.
-
First Aid Measures[4][25]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and give a glass of water to drink. Seek immediate medical attention.
Decontamination and Disposal
Decontamination
For decontaminating glassware and equipment, a thorough rinse with a suitable organic solvent (e.g., acetone or ethanol) followed by washing with soap and water is generally effective. For spills, chemical degradation can be considered. While specific degradation data for this compound is scarce, hydrolysis under basic conditions (e.g., a 10% sodium hydroxide solution) could potentially degrade the nitrile and chloro functionalities over time. However, this should be done with caution as the reaction may be exothermic.
Waste Disposal
-
All waste contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be collected in a designated, labeled hazardous waste container.
-
Disposal should be carried out through a licensed professional waste disposal service.
-
Incineration is the preferred method for the disposal of chlorinated organic compounds. High-temperature incineration (820°C - 1600°C) with subsequent scrubbing of the flue gases can ensure complete destruction of the compound and its hazardous byproducts like HCl and nitrogen oxides[24][25][26].
Conclusion
This compound is a valuable tool in chemical synthesis, but its utility comes with significant health risks. A comprehensive understanding of its reactivity, toxicity, and proper handling procedures is not just a matter of regulatory compliance but a fundamental aspect of responsible scientific practice. By implementing the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers can mitigate the risks and harness the synthetic potential of this compound safely and effectively.
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A Comprehensive Technical Guide to the Material Safety Data Sheet for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the material safety data for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Moving beyond a standard MSDS, this guide synthesizes the data with practical, field-proven insights to ensure the highest standards of laboratory safety and experimental integrity. The protocols and explanations herein are designed to empower researchers to handle this compound with confidence and precision.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the bedrock of safe handling and experimental design. This compound is a substituted pyridine derivative whose reactivity is influenced by the electron-withdrawing nature of the chloro, trifluoromethyl, and nitrile groups. These features make it a valuable synthon but also necessitate careful handling.
A summary of its key identifiers and properties is presented below. Note the discrepancy in the reported physical state, which may be dependent on the purity of the material or ambient temperature; it is prudent to handle it as a potential liquid or low-melting solid.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile, 3-Chloro-5-(trifluoromethyl)picolinonitrile | [2][3][4] |
| CAS Number | 80194-70-3 | [1][3] |
| Molecular Formula | C₇H₂ClF₃N₂ | [2][5] |
| Molecular Weight | 206.55 g/mol | [2][5] |
| Physical Form | Reported as both Liquid and Solid | [1][3][5][6] |
| Boiling Point | 250.4 °C at 760 mmHg | |
| Flash Point | 105.2 °C |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. This compound is classified as hazardous, primarily falling under the "Warning" signal word category.[1][4] The causality for this classification stems from its irritant and acute toxicity properties upon exposure through multiple routes.
| Hazard Class | GHS Category | Hazard Statement | Practical Implication for Researchers |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3][4] |
Proactive Safety Protocols: Handling, Storage, and Exposure Control
A proactive approach to safety involves implementing controls that mitigate risks before an exposure occurs. This is achieved through a multi-layered strategy of engineering controls, personal protective equipment, and standardized procedures.
Engineering Controls: The First Line of Defense
The primary engineering control for this compound is a well-ventilated laboratory equipped with a certified chemical fume hood.[3][4][7] The rationale is to contain vapors and aerosols at the source, preventing inhalation, which is a primary exposure route given its potential to cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection of PPE must be deliberate and based on the specific hazards of the compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4] A face shield should be considered for procedures with a higher risk of splashing.
-
Skin Protection: Wear protective gloves and impervious clothing.[3][4] Nitrile gloves are a common choice, but it is best practice to consult the glove manufacturer's resistance chart for halogenated and nitrile-containing organic compounds. A standard lab coat is required at all times.
-
Respiratory Protection: When engineering controls are not sufficient or during emergency situations, a full-face respirator with appropriate cartridges (e.g., Type ABEK-P2 for EU or OV/AG/P99 for US) should be used.[7]
Standard Operating Procedure (SOP) for Handling
-
Preparation: Designate a specific area within a chemical fume hood for the experiment. Ensure all necessary equipment, including waste containers, is present before retrieving the chemical from storage.
-
Aliquotting and Transfer: Conduct all transfers of the material within the fume hood. Avoid physical damage to containers.[3]
-
Housekeeping: Do not allow the chemical to accumulate on surfaces. Clean any minor drips or spills immediately with an appropriate absorbent material.
-
Post-Handling: Wash all exposed external body areas thoroughly with soap and water after handling is complete.[3] Launder contaminated clothing separately before reuse.[3]
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and safety. The compound should be stored locked up in a well-ventilated place.[4] Keep the container tightly closed to prevent the release of vapors and potential contamination from moisture.[3][4] Storage at room temperature is generally recommended.[1]
Emergency Response and First Aid
Even with robust preventative measures, the potential for accidental exposure exists. A clear, rehearsed emergency plan is essential for minimizing harm.
First-Aid Measures: Immediate Actions
-
Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing.[4] If symptoms persist, seek medical attention.
-
Skin Contact: Take off contaminated clothing immediately.[4] Flush the affected skin with plenty of running water and soap.[3][4][7] Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately rinse the eyes cautiously with fresh, running water for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3][7]
-
Ingestion: Rinse the mouth thoroughly with water.[4][7] Immediately give a glass of water.[3] Call a poison control center or doctor for medical help.[4]
Firefighting Procedures
This material is not considered a significant fire risk, though its container may burn.[3]
-
Suitable Extinguishing Media: There is no restriction on the type of extinguisher; use media appropriate for the surrounding fire, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][7][8]
-
Hazardous Combustion Products: Combustion may produce corrosive and toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3][7]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[3][7][8]
Accidental Release Management
A systematic approach is required to safely manage spills. The following workflow outlines the critical decision points and actions.
Caption: Workflow for Accidental Spill Response.
Toxicological Profile and Reactivity
A thorough understanding of a compound's toxicological endpoints is vital for risk assessment.
-
Acute Effects: The primary toxicological concerns are acute. The compound is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[2][4] These effects are consistent across multiple data sources.
-
Chronic Effects & Carcinogenicity: There is limited readily available data on the long-term toxicological effects, such as carcinogenicity or reproductive toxicity. One source, referencing a related compound, notes that it is not identified as a probable or confirmed human carcinogen by IARC.[7] However, in the absence of specific data for this exact molecule, it should be handled as a compound with unknown chronic toxicity, and exposure should be minimized.
-
Chemical Stability and Reactivity: The compound is stable under recommended storage conditions. Contact with incompatible materials, including strong oxidizing agents and moisture, should be avoided.[3]
Disposal and Environmental Considerations
All waste containing this material must be treated as hazardous chemical waste.
-
Disposal Procedure: Place waste material in a suitable, labeled, and sealed container.[3] Arrange for disposal through a licensed professional waste disposal company.[4][7] Do not dispose of it down the drain or with general laboratory trash.
-
Environmental Precautions: Prevent the material from entering drains or waterways, as its ecological effects have not been fully investigated.[3][7]
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Discovery of trifluoromethylpyridine compounds
An In-depth Technical Guide to the Discovery and Synthesis of Trifluoromethylpyridine Compounds
Abstract
Trifluoromethylpyridine (TFMP) derivatives have emerged from relative obscurity to become a cornerstone of modern medicinal and agricultural chemistry. The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine scaffold imparts a unique constellation of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which are highly desirable for bioactive molecules.[1][2][3][4] This technical guide provides an in-depth exploration of the historical discovery, core synthetic methodologies, and pivotal applications of TFMP compounds. We will dissect the causality behind key experimental strategies, from large-scale industrial halogen exchange reactions to versatile ring-construction approaches using trifluoromethylated building blocks. Detailed protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with a robust understanding of this critical chemical class.
Introduction: The Rise of a Privileged Scaffold
The confluence of a pyridine ring and a trifluoromethyl group creates a "privileged scaffold" that has proven immensely valuable in the development of new chemical entities.[5] The pyridine moiety, a bioisostere of a benzene ring, offers a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility, while the trifluoromethyl group is a powerful modulator of a molecule's properties.[6][7]
The unique characteristics conferred by the -CF3 group are central to its utility[2][3]:
-
Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[3] This often prolongs a drug's half-life and reduces patient dosage requirements.[2]
-
Lipophilicity : The -CF3 group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability, improving absorption and distribution within an organism.[3]
-
Binding Affinity : As a strong electron-withdrawing group, the -CF3 moiety alters the electronic distribution of the pyridine ring, which can fine-tune a molecule's interaction with biological targets like enzymes and receptors.[2]
-
Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other groups like chlorine or methyl, allowing chemists to optimize steric and electronic properties while potentially blocking sites of metabolism.[8]
This guide delves into the discovery and synthesis of these vital compounds, tracing their path from laboratory curiosities to blockbuster products in the pharmaceutical and agrochemical industries.[6][7][9]
Historical Context: From a Synthetic First to an Industrial Mainstay
While the first synthesis of a trifluoromethylated aromatic compound, benzotrifluoride, was reported by Swarts in 1898, the pyridine analogue followed nearly half a century later.[7] In 1947, the first synthesis of trifluoromethylpyridine was reported, employing a similar strategy of chlorinating the methyl group of picoline followed by a fluorine exchange reaction.[7]
For decades, TFMP chemistry remained a niche area. The turning point came with the discovery of their potent biological activities. A landmark event was the commercialization of the herbicide Fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd. (ISK) in 1982.[6][7] This was the first agrochemical incorporating a TFMP substructure to reach the market, and its success demonstrated the profound impact this scaffold could have, catalyzing a surge in research and development that continues to this day.[6][7]
Core Synthetic Methodologies: A Scientist's Guide to TFMP Synthesis
The synthesis of trifluoromethylpyridines is not a one-size-fits-all process. The chosen methodology is dictated by the desired substitution pattern, scale, and cost-effectiveness. The three primary strategies are halogen exchange, pyridine ring construction, and direct trifluoromethylation.[6][7]
Strategy 1: Halogen Exchange on Pre-formed Pyridine Scaffolds
This "top-down" approach is the workhorse for the industrial-scale production of many key TFMP intermediates. The underlying logic is to leverage the differential reactivity of a picoline's methyl group versus its aromatic ring.
Causality & Mechanism: The process begins with the free-radical chlorination of the picoline's methyl group to form a trichloromethylpyridine intermediate. This step is highly selective under appropriate conditions. The crucial second step is a nucleophilic halogen exchange (Halex) reaction, where the three chlorine atoms are displaced by fluorine using a source like hydrogen fluoride (HF), often under pressure and with a catalyst.[10]
Experimental Protocol: Two-Step Industrial Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
This intermediate is in high demand for the production of several major crop-protection products.[6][9]
-
Starting Material: 3-Picoline is first converted to 2-chloro-5-methylpyridine.
-
Step 1: Liquid-Phase Chlorination: The intermediate, 2-chloro-5-methylpyridine, is chlorinated under liquid-phase conditions to afford 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC).[6] The pre-existing chlorine atom helps direct the subsequent ring chlorination.
-
Step 2: Vapor-Phase Fluorination: The crude 2,3,5-DCTC is subjected to vapor-phase fluorination with HF at high temperatures.[6] This reaction efficiently exchanges the chlorine atoms on the methyl group for fluorine, yielding the desired 2,3,5-DCTF. Vapor-phase reactions are often preferred on an industrial scale for their efficiency and continuous processing capabilities.
Workflow: Halogen Exchange (Halex) Synthesis
Caption: General workflow for Halex synthesis of TFMPs.
A more advanced industrial method involves a simultaneous vapor-phase reaction . In this one-step process, a picoline is reacted with chlorine and HF at high temperatures (>300°C) over a transition metal catalyst.[6][7] The reactor is often designed with two zones: a fluidized catalyst bed for the initial chlorination/fluorination of the methyl group, followed by an empty phase where further chlorination of the pyridine ring occurs.[6][7] This highly efficient method is used to produce key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in good yield.[6][7]
Strategy 2: Pyridine Ring Construction from CF3-Containing Building Blocks
This "bottom-up" strategy provides access to a wider array of TFMP isomers with excellent regiochemical control, which can be difficult to achieve via the Halex method.
Causality & Mechanism: The core principle is to use a small, readily available molecule that already contains the trifluoromethyl group as a foundational piece. The pyridine ring is then constructed around this "building block" through a cyclocondensation reaction. The final substitution pattern is precisely dictated by the choice of the building block and its reaction partners.
Key Trifluoromethyl Building Blocks:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
-
Ethyl 2,2,2-trifluoroacetate
-
2,2,2-trifluoroacetyl chloride[6]
Experimental Protocol: Synthesis of a Pyroxsulam Herbicide Intermediate
The herbicide Pyroxsulam features a 4-(trifluoromethyl)pyridine moiety, which is constructed using a building block approach.
-
Key Building Block: (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.
-
Reaction: The synthesis of the key pyridone intermediate is achieved via a Horner–Wadsworth–Emmons reaction, which utilizes the CF3-containing building block to form the core structure of the final pyridine ring.[6][7] This method ensures the trifluoromethyl group is placed precisely at the 4-position.
Workflow: Ring Construction Synthesis
Caption: Convergent synthesis using CF3 building blocks.
Strategy 3: Direct Trifluoromethylation
Representing the cutting edge of synthetic methodology, direct trifluoromethylation involves introducing a -CF3 group onto an existing pyridine ring, often in a late-stage functionalization step. These methods, frequently relying on transition-metal catalysis and specialized trifluoromethylating reagents (e.g., Togni's reagent, Umemoto's reagent, CF3SO2Na), are invaluable in discovery chemistry for rapidly generating analogues.[11] While less common for bulk industrial production, their utility in creating novel structures for screening is unparalleled.
Applications: The Impact of TFMPs in Science and Industry
The unique properties of trifluoromethylpyridines have led to their widespread adoption in both agrochemicals and pharmaceuticals.[6][12]
Agrochemicals: Protecting Global Crop Yields
TFMP derivatives are integral to a wide range of herbicides, insecticides, and fungicides, with over 20 such agrochemicals having acquired ISO common names.[6][7] The TFMP moiety often enhances potency and can provide a solution to pest resistance.[4][13]
| Compound | Class | Key Intermediate | Mode of Action |
| Fluazifop-butyl | Herbicide | 2,5-CTF | Acetyl-CoA carboxylase (ACCase) inhibitor[6] |
| Flazasulfuron | Herbicide | 2,5-CTF | Acetolactate synthase (ALS) inhibitor[6][7] |
| Chlorfluazuron | Insecticide | 2,3,5-DCTF | Insect Growth Regulator (Chitin synthesis inhibition)[6][7] |
| Flonicamid | Insecticide | 4-TFMP derivative | Chordotonal organ modulator (selective aphicide)[6][7] |
| Fluazinam | Fungicide | 2,3,5-DCTF | Uncoupler of oxidative phosphorylation[9] |
| Sulfoxaflor | Insecticide | 6-TFMP derivative | Nicotinic acetylcholine receptor (nAChR) competitor[8][9] |
Pharmaceuticals: Designing Modern Medicines
In drug discovery, the TFMP scaffold is a powerful tool for optimizing pharmacokinetic profiles and therapeutic outcomes. Approximately 40% of all fluorine-containing pesticides and 19.2% of fluorinated drugs contain a trifluoromethyl group.[6] To date, five pharmaceuticals containing the TFMP moiety have been approved, with many more candidates in clinical trials.[6][7]
| Drug | Therapeutic Area | Key Intermediate | Mechanism |
| Tipranavir | Antiviral (HIV) | 2,5-CTF | Non-peptidic HIV protease inhibitor[9] |
| Selinexor | Oncology | 3,5-bis(TF)benzoyl | Selective Inhibitor of Nuclear Export (SINE)[14] |
| Doravirine | Antiviral (HIV) | 2-chloro-3-fluoro-4-(TF)pyridine | Non-nucleoside reverse transcriptase inhibitor (NNRTI)[14] |
Logic: Physicochemical Properties to Therapeutic Benefit
Caption: Linking TFMP properties to desired drug outcomes.
Conclusion and Future Outlook
The discovery and development of trifluoromethylpyridine compounds represent a triumph of modern chemistry. From the initial synthesis in 1947 to their current status as indispensable components in life-saving drugs and crop-protecting agents, their trajectory has been remarkable. The synthetic methodologies have evolved from harsh, high-temperature industrial processes to sophisticated, regioselective ring-constructions and direct functionalizations.
Looking ahead, the field will continue to advance. The development of greener, more efficient catalytic methods for direct C-H trifluoromethylation of pyridines is a major goal. Furthermore, as our understanding of biology deepens, the unique properties of the TFMP scaffold will undoubtedly be leveraged to design novel molecules targeting new disease pathways and agricultural challenges, solidifying its legacy as a truly privileged structure in the chemist's arsenal.
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An In-depth Technical Guide to the Properties of Substituted Pyridinecarbonitriles
Introduction
Substituted pyridinecarbonitriles are a pivotal class of heterocyclic compounds that have garnered significant attention across the scientific disciplines, most notably in medicinal chemistry and materials science. Their unique electronic and structural features, arising from the interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing nitrile group, impart a versatile reactivity profile and a diverse range of biological activities. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of substituted pyridinecarbonitriles, with a particular focus on their role in the development of targeted therapeutics and advanced materials. We will delve into the causality behind synthetic strategies and the structure-property relationships that govern their utility, offering field-proven insights for researchers, scientists, and drug development professionals.
I. Core Physicochemical and Spectroscopic Properties
The parent pyridinecarbonitriles (2-cyano, 3-cyano, and 4-cyanopyridine) are white to off-white crystalline solids.[1][2] Their physical properties are significantly influenced by the position of the cyano group and the nature of further substituents.
Physicochemical Properties
A summary of the key physicochemical properties for the parent isomers is provided below.
| Property | 2-Pyridinecarbonitrile | 3-Pyridinecarbonitrile | 4-Pyridinecarbonitrile |
| Molecular Formula | C₆H₄N₂[2] | C₆H₄N₂[3] | C₆H₄N₂[1] |
| Molar Mass | 104.11 g/mol [2] | 104.11 g/mol [3] | 104.11 g/mol [1] |
| Melting Point | 29 °C[2] | 48-52 °C[3] | 88 °C[1] |
| Boiling Point | 224.5 °C[2] | 201 °C[3] | - |
| Water Solubility | Soluble[2] | 140 g/L (20 °C)[3] | Limited solubility[1] |
| Appearance | Needles or prisms[2] | Off-white to light yellow solid[4] | White crystalline solid[1] |
Data compiled from various sources.[1][2][3]
The solubility of pyridinecarbonitriles is dependent on the polarity of the solvent. They are generally soluble in polar organic solvents like ethanol, methanol, and acetone, with varying degrees of solubility in water.[1][2] The hydrophobic nature of the pyridine ring can limit water solubility, a factor that is crucial in the context of drug development.[1]
Spectroscopic Characterization
The structural elucidation of substituted pyridinecarbonitriles relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the pyridine ring. The chemical shifts of the ring protons and carbons are influenced by the electronic effects of the nitrile group and other substituents.[5][6]
-
Infrared (IR) Spectroscopy : A characteristic sharp absorption band corresponding to the C≡N stretching vibration is typically observed in the range of 2210-2240 cm⁻¹.[6]
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula.[5][7]
II. Synthesis of Substituted Pyridinecarbonitriles
The synthesis of the pyridinecarbonitrile scaffold can be achieved through various strategic approaches, ranging from classical condensation reactions to modern multicomponent and catalytic methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Multicomponent Reactions (MCRs)
MCRs have emerged as a highly efficient and atom-economical strategy for the synthesis of polysubstituted pyridines.[7][8] These one-pot reactions combine three or more starting materials to construct the target molecule, often with high yields and operational simplicity.[7][8] A common approach involves the condensation of an aldehyde, a compound with an active methylene group (like malononitrile), and a thiol or an amine.[7][9]
Representative MCR Protocol for 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines:
-
To a stirred solution of a diverse aldehyde (1.0 mmol) and malononitrile (2.1 mmol) in ethanol (5 mL), add a catalytic amount of nanocrystalline magnesium oxide (0.1 g).[7]
-
Heat the mixture to 50°C.
-
Add the desired thiol (1.1 mmol) and reflux the reaction mixture.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and centrifuge to recover the catalyst.
-
Wash the catalyst with ethyl acetate. The combined organic phases contain the desired product, which can be further purified by recrystallization or column chromatography.
The use of a reusable, heterogeneous catalyst like nanocrystalline MgO makes this an environmentally benign approach.[7]
Thorpe-Ziegler Reaction
The intramolecular Thorpe-Ziegler reaction is a powerful method for the synthesis of cyclic compounds, including those containing a pyridinecarbonitrile moiety.[10][11] This base-catalyzed cyclization of a dinitrile leads to the formation of an enaminonitrile, which can be a precursor to a cyclic ketone upon hydrolysis.[12][13] The reaction is particularly useful for forming five- to eight-membered rings and macrocycles.[12]
Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides access to highly substituted 2-aminothiophenes.[14][15] While not directly producing pyridinecarbonitriles, the resulting 2-aminothiophenes are valuable intermediates that can be further elaborated to synthesize thieno[2,3-b]pyridines, which are structurally related to and can be considered derivatives of pyridinecarbonitriles.[16] The reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[15][16]
III. Chemical Reactivity and Functionalization
The reactivity of the pyridinecarbonitrile scaffold is dominated by the interplay of the electron-deficient pyridine ring and the versatile cyano group.
Reactions of the Nitrile Group
The cyano group is a versatile functional handle that can undergo a variety of transformations:[17]
-
Hydrolysis : Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction : Can be reduced to an amine.
-
Cycloaddition Reactions : The nitrile group can participate as a dienophile or enophile in cycloaddition reactions, although this is less common for unactivated nitriles.[18][19] The electron-withdrawing nature of the nitrile group can activate adjacent double bonds to participate in Diels-Alder reactions.[20]
Reactions of the Pyridine Ring
The pyridine ring in pyridinecarbonitriles is electron-deficient, which influences its reactivity:
-
Nucleophilic Aromatic Substitution : The ring is susceptible to nucleophilic attack, particularly when further activated by electron-withdrawing groups.
-
Electrophilic Aromatic Substitution : These reactions are generally disfavored due to the deactivating effect of both the ring nitrogen and the cyano group.[17]
Intramolecular Cycloadditions
Substituted pyridinecarbonitriles with appropriate side chains can undergo intramolecular [4+2] cycloaddition reactions (Diels-Alder reactions) to form fused heterocyclic systems. For instance, pyridazinecarbonitriles with alkyne side chains have been shown to undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand.[21][22] The presence of the electron-withdrawing cyano group is often essential for these transformations to proceed efficiently.[21]
IV. Applications in Drug Discovery and Medicinal Chemistry
Substituted pyridinecarbonitriles are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[23] Their rigid scaffold and the hydrogen bonding capabilities of the pyridine nitrogen and substituents make them ideal for designing enzyme inhibitors.[24]
Kinase Inhibitors
A significant application of pyridinecarbonitriles is in the development of protein kinase inhibitors for the treatment of cancer and inflammatory diseases.[4][24] The 2-amino-3-cyanopyridine motif is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of many protein kinases, a key interaction for potent inhibition.[24]
Derivatives of 3-amino-2-pyridinecarbonitrile have been successfully developed as inhibitors for various kinases, including:
-
VEGFR-2/HER-2 : Dual inhibitors targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) have been synthesized.[24][25]
-
PKCθ : 5-vinylaryl-3-pyridinecarbonitriles have been optimized as potent inhibitors of Protein Kinase C theta (PKCθ), with IC₅₀ values in the nanomolar range.[26][27]
-
Src Kinase : 4-anilino-7-pyridyl-3-quinolinecarbonitriles have been prepared and shown to have potent Src kinase inhibitory activity.[28]
The general strategy for developing these inhibitors involves modifying the substituents on the pyridinecarbonitrile core to optimize potency, selectivity, and pharmacokinetic properties.[24]
Other Therapeutic Areas
Beyond kinase inhibition, substituted pyridinecarbonitriles have shown promise in other therapeutic areas. For example, certain derivatives have been investigated as carbonic anhydrase inhibitors.[29]
V. Applications in Materials Science
The unique photophysical properties of some substituted pyridinecarbonitriles make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and optical sensors.[30][31]
Photophysical Properties
The fluorescence properties of substituted pyridinecarbonitriles are highly dependent on their substitution pattern. The introduction of electron-donating and electron-accepting groups can lead to intramolecular charge transfer (ICT) characteristics, resulting in tunable emission wavelengths.[30] For example, cyanopyridine derivatives of chalcones have been shown to exhibit excellent fluorescence in both solution and solid states, with emissions in the blue to UV region.[30][31]
Some key photophysical parameters include:
-
Absorption (λ_abs) : Typically show absorption bands due to π-π* and n-π* transitions.[30]
-
Emission (λ_em) : Emission maxima can be tuned by altering the substituents.[5][30]
-
Fluorescence Quantum Yield (Φ_F) : A measure of the efficiency of the fluorescence process.[5][31]
The solid-state emission properties are particularly relevant for applications in OLEDs.[30]
VI. Conclusion and Future Outlook
Substituted pyridinecarbonitriles represent a versatile and highly valuable class of compounds. Their synthetic accessibility, coupled with their rich chemical reactivity and diverse biological and photophysical properties, ensures their continued importance in both academic research and industrial applications. In drug discovery, the focus will likely remain on the design of next-generation kinase inhibitors with improved selectivity and resistance profiles. In materials science, the exploration of novel pyridinecarbonitrile-based fluorophores with enhanced quantum yields and stability will pave the way for advanced optoelectronic devices. The continued development of green and efficient synthetic methodologies will further accelerate the exploration of this remarkable heterocyclic scaffold.
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An In-depth Technical Guide to Trifluoromethylpyridine Chemistry for the Modern Researcher
Abstract
The trifluoromethylpyridine (TFMP) scaffold has emerged as a cornerstone in modern medicinal chemistry and agrochemical design. The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine ring imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which are highly advantageous for developing next-generation bioactive molecules.[1][2] This guide provides an in-depth exploration of the synthesis, reactivity, and application of trifluoromethylpyridines, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing the chemistry of these heterocycles, provide field-proven experimental protocols for their synthesis and functionalization, and discuss the causality behind key experimental choices, empowering scientists to leverage this privileged scaffold in their research endeavors.
Introduction: The Strategic Value of the Trifluoromethyl Group in Pyridine Chemistry
The introduction of fluorine and fluorinated motifs into organic molecules has revolutionized drug discovery and materials science.[3] The trifluoromethyl group, in particular, is a powerful modulator of molecular properties. When appended to a pyridine ring, its strong electron-withdrawing nature significantly alters the electron density distribution of the aromatic system.[3] This modification has profound implications for a molecule's biological activity and pharmacokinetic profile.
Key advantages conferred by the -CF3 group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to oxidative metabolism. This often leads to an increased in vivo half-life of drug candidates.[3]
-
Increased Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen atom, which can improve a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and target engagement.[2][3]
-
Modulation of Basicity: As a potent electron-withdrawing group, the -CF3 moiety reduces the basicity (pKa) of the pyridine nitrogen. This can prevent unwanted protonation at physiological pH, which may impact receptor binding or off-target effects.
-
Altered Binding Interactions: The electronic and steric profile of the -CF3 group can lead to new and enhanced binding interactions with biological targets, such as enzymes and receptors, through dipole-dipole or other non-covalent interactions.[3]
The confluence of these properties has led to the successful development of numerous commercial products containing the trifluoromethylpyridine core, spanning from life-saving pharmaceuticals to highly effective agrochemicals.[4] This guide will equip the modern scientist with the foundational knowledge and practical methodologies to effectively work with this versatile class of compounds.
Physicochemical Properties of Trifluoromethylpyridine Isomers
| Property | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine | Data Source |
| Molecular Formula | C₆H₄F₃N | C₆H₄F₃N | C₆H₄F₃N | - |
| Molecular Weight | 147.10 g/mol | 147.10 g/mol | 147.10 g/mol | - |
| Boiling Point (°C) | ~140 | ~115 | 111-113 | PubChem |
| pKa | ~1.79 (pyridinium ion, predicted) | ~3.5 (predicted) | ~3.5 (predicted) | [5] |
| logP | ~1.7 (predicted) | ~1.7 (predicted) | 1.7 | [6] |
Note: Predicted values should be used as a guide and experimental determination is recommended for precise applications.
The strong inductive effect of the -CF3 group lowers the pKa of the pyridine nitrogen in all isomers compared to pyridine itself (pKa ≈ 5.2). This effect is most pronounced in the 2-position due to proximity. The lipophilicity, as indicated by logP, is significantly increased in all cases.
Synthesis of Trifluoromethylpyridine Cores
The synthesis of the trifluoromethylpyridine core can be broadly categorized into two strategic approaches: the "building block" method, where the pyridine ring is constructed from a trifluoromethyl-containing precursor, and the "direct fluorination/trifluoromethylation" method, where the -CF3 group is installed onto a pre-existing pyridine or picoline derivative.
Industrial-Scale Synthesis: Halogen Exchange
On an industrial scale, a common and cost-effective method involves the chlorination of a picoline (methylpyridine) to the corresponding (trichloromethyl)pyridine, followed by a halogen exchange (HALEX) reaction using hydrogen fluoride (HF) or other fluoride sources.[4]
A key intermediate for many agrochemicals is 2-chloro-5-(trifluoromethyl)pyridine. A typical industrial synthesis pathway starts from 3-picoline.[4]
Caption: Industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine.
This simultaneous vapor-phase process offers a direct route to key intermediates, although control of regioselectivity can be a challenge, often leading to mixtures of chlorinated products.[4]
Laboratory-Scale Synthesis: Building Block Approach
For more specialized or substituted TFMPs, a convergent strategy involving the construction of the pyridine ring from smaller, trifluoromethylated building blocks is often preferred in a laboratory setting. Cyclocondensation reactions provide a versatile entry to a wide array of substitution patterns.
Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile
This protocol describes a three-step synthesis of a highly functionalized trifluoromethylpyridine building block, as adapted from the literature.[7]
Step 1: Synthesis of (E)-3-((dimethylamino)methylene)-4,4,4-trifluorobutane-2-one
-
To a stirred solution of 4,4,4-trifluoroacetoacetone (1 equiv.) in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv.).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess DMF-DMA. The crude product is often used in the next step without further purification.
Step 2: Synthesis of 2-hydroxy-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile
-
Dissolve the crude product from Step 1 in ethanol.
-
Add cyanoacetamide (1 equiv.) and a catalytic amount of a base such as piperidine or sodium ethoxide.
-
Heat the mixture to reflux for 8-12 hours. A precipitate should form upon cooling.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to afford the desired hydroxypyridine derivative.
Step 3: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile
-
To a flask charged with the hydroxypyridine from Step 2 (1 equiv.), cautiously add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equiv.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture at reflux (approx. 110 °C) for 3-5 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a solid base (e.g., sodium carbonate or sodium bicarbonate) until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Reactivity and Functionalization of the Trifluoromethylpyridine Ring
The presence of the strongly electron-withdrawing -CF3 group and the ring nitrogen renders the trifluoromethylpyridine system electron-deficient, making it particularly susceptible to nucleophilic attack and resistant to electrophilic substitution. This reactivity profile dictates the strategies for its further functionalization.
Nucleophilic Aromatic Substitution (SNAr)
Halogenated trifluoromethylpyridines are excellent substrates for SNAr reactions. The electron-deficient ring stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, facilitating the displacement of the halide by a wide range of nucleophiles (O-, N-, S-, and C-based).
The reactivity of the halide is dependent on its position relative to the nitrogen and the -CF3 group. Halides at the 2- and 4-positions are generally more activated towards nucleophilic attack due to the ability of the electronegative nitrogen atom to stabilize the intermediate through resonance. The -CF3 group further enhances this activation, especially when positioned ortho or para to the leaving group.
Caption: General workflow for SNAr on a TFMP substrate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for C-C bond formation and are widely applied to functionalize halo-trifluoromethylpyridines.
Regioselectivity: In di- or polyhalogenated systems, the regioselectivity of the coupling is a critical consideration. Oxidative addition of the palladium(0) catalyst is generally faster at positions that are more electron-deficient. Therefore, a halide at the 2- or 4-position of the pyridine ring is typically more reactive than one at the 3-position. The presence of a -CF3 group can further influence this selectivity. For example, in 2,4-dibromopyridine, the C2-position is conventionally more reactive.[8] The introduction of a -CF3 group can amplify these electronic differences, allowing for selective mono-functionalization.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)pyridine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a trifluoromethylpyridine substrate, adapted from literature procedures for similar compounds.[9][10]
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd₂(dba)₃/ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-5-(trifluoromethyl)pyridine, the arylboronic acid, and the base under an inert atmosphere.
-
Add the palladium catalyst and ligand (if required).
-
Add the degassed solvent(s) via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Experimental Protocol: Sonogashira Coupling of a Halo-Trifluoromethylpyridine
This protocol outlines a general procedure for the Sonogashira coupling, a robust method for installing alkyne functionalities.[2][11]
Materials:
-
Halo-trifluoromethylpyridine (e.g., 4-Iodo-2-(trifluoromethyl)pyridine) (1.0 equiv.)
-
Terminal alkyne (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), often used as solvent or co-solvent)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the halo-trifluoromethylpyridine, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Once complete, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Modern C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates.
Direct C-H Trifluoromethylation:
The direct introduction of a -CF3 group onto the pyridine ring can be achieved through radical-based methods. Reagents such as the Togni reagent (a hypervalent iodine compound) or Langlois' reagent (sodium trifluoromethanesulfinate) can serve as sources of the trifluoromethyl radical (•CF₃) under oxidative conditions.[12][13] The regioselectivity of these reactions is governed by the inherent electronic properties of the pyridine ring, with functionalization often occurring at the electron-deficient C2 or C4 positions.
Caption: Conceptual workflow for direct C-H trifluoromethylation.
Experimental Protocol: Direct C-H Trifluoromethylation using Langlois' Reagent
This protocol is a general guide based on procedures for the trifluoromethylation of heterocycles.[13][14]
Materials:
-
Pyridine substrate (1.0 equiv.)
-
Sodium trifluoromethanesulfinate (Langlois' reagent, 2-3 equiv.)
-
tert-Butyl hydroperoxide (TBHP, 70% in water, 3-5 equiv.)
-
Solvent (e.g., Dichloromethane/Water two-phase system, or Acetonitrile)
Procedure:
-
To a round-bottom flask, add the pyridine substrate and the solvent.
-
Add the Langlois' reagent and stir the mixture.
-
Slowly add the tert-butyl hydroperoxide solution to the reaction mixture at room temperature. The reaction may be exothermic.
-
Stir the reaction vigorously at room temperature for 3-24 hours, monitoring by TLC, GC-MS, or ¹⁹F NMR.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Meta-C-H Functionalization via Dearomatization-Rearomatization:
Functionalizing the C3 (meta) position of pyridine is notoriously challenging due to its lower reactivity in both electrophilic and nucleophilic regimes. A modern and elegant solution involves a dearomatization-rearomatization strategy.[12] The pyridine is temporarily converted into a more electron-rich dihydropyridine or a related intermediate. This dearomatized intermediate is nucleophilic at the β-position (the original C3 of the pyridine), allowing it to react with an electrophilic functionalizing agent. Subsequent rearomatization restores the pyridine ring, now functionalized at the C3 position. This powerful strategy opens a new avenue for accessing previously difficult-to-synthesize TFMP analogues.
Conclusion
Trifluoromethylpyridine chemistry represents a vibrant and enabling field for the development of advanced materials, agrochemicals, and pharmaceuticals. The unique electronic properties of the -CF3 group, combined with the versatile chemistry of the pyridine ring, provide a powerful platform for molecular design. A thorough understanding of the synthesis, reactivity, and physicochemical properties of TFMP isomers is paramount for any scientist working in this area. By leveraging classic reactions like SNAr and cross-coupling, alongside modern C-H functionalization techniques, researchers can efficiently synthesize and elaborate on this privileged scaffold. This guide has aimed to provide both the conceptual framework and the practical, actionable protocols necessary to empower innovation and accelerate discovery in this exciting field of chemistry.
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- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
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- Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
- Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- Channapur, M., et al. (2022). Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect, 7(32), e202202237. [Link]
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- NROChemistry. (n.d.). Sonogashira Coupling.
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- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
- Chen, Y., et al. (2020). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 16, 256-263. [Link]
- Cid, J. M., et al. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 63(30), 7089-7101. [Link]
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- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736501, 2-Fluoro-6-(trifluoromethyl)pyridine.
- Chemcasts. (n.d.). Thermophysical Properties of 3,5-Bis(trifluoromethyl)pyridine.
- Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(4), 1113-1115. [Link]
- Tsukamoto, M., & Nakamura, T. (2023).
- Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.
- European Patent Office. (2024). EP4105202B1 - Method for preparing 2-chloro-5-trifluoromethylpyridine. [Link]
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated Heterocycles. Current Topics in Medicinal Chemistry, 14(7), 952-965. [Link]
- RSC Publishing. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]
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- RSC Publishing. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2021). Recent Development of Trifluoromethyl Reagents: A Review. [Link]
- CONICET. (2016).
- OUCI. (2024).
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- ACS Publications. (2023). Transition Metal-Free Regioselective Phosphonation of Pyridines: Scope and Mechanism. [Link]
- Slideshare. (n.d.).
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- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
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- NIH. (2019). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- ResearchGate. (n.d.).
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- UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
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A Strategic Guide to Sourcing 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile: From Supplier Vetting to In-House Validation
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the procurement and qualification of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS No. 80194-70-3). As a pivotal building block in the synthesis of novel agrochemicals and pharmaceutical agents, the integrity of this starting material is paramount to the success of complex, multi-step synthetic campaigns.[1][2] This document moves beyond a simple list of vendors, offering a strategic workflow for supplier selection, quality assessment, and safe handling, ensuring that the material acquired is fit-for-purpose and that research outcomes are both reliable and reproducible.
Core Compound Profile: Establishing the Baseline
This compound is a substituted pyridine derivative valued for the unique electronic properties conferred by its trifluoromethyl group and the reactive potential of its nitrile and chloro functionalities.[1] These features make it an essential intermediate for creating more complex molecular architectures.[1][2] Before sourcing, it is critical to be familiar with its key physicochemical properties, which serve as the benchmark for evaluating supplier specifications.
| Property | Value | Source(s) |
| CAS Number | 80194-70-3 | [1][3][4] |
| Molecular Formula | C₇H₂ClF₃N₂ | [1][4][5] |
| Molecular Weight | 206.55 g/mol | [1][5] |
| Typical Appearance | Solid or Liquid | [1][5] |
| Common Purity | ≥ 95% (via HPLC) | [1] |
| Synonyms | 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine, 3-Chloro-5-(trifluoromethyl)picolinonitrile | [1][6] |
Note on Physical State: The reported physical state varies, with some suppliers listing it as a solid and others as a liquid.[1][5] This may be attributed to its relatively low melting point (a similar compound, 2-Chloro-5-(trifluoromethyl)pyridine, melts at 29-33 °C), meaning it can exist as a liquid at or slightly above standard room temperature.[7] Researchers should clarify the expected physical state with the supplier and consult the Certificate of Analysis (CoA).
The Commercial Supplier Landscape
The supply chain for this intermediate is robust, ranging from large, well-known chemical distributors to specialized manufacturers and online chemical marketplaces. The optimal choice depends on the scale of the research (milligrams for initial screening vs. kilograms for scale-up), purity requirements, and the level of documentation needed.
| Supplier Category | Representative Vendors | Key Characteristics & Considerations |
| Global Distributors | Sigma-Aldrich (MilliporeSigma), Apollo Scientific | Offer a wide range of pack sizes, often with readily available stock and comprehensive safety documentation.[8] They may distribute products from various primary manufacturers. Excellent for initial research and development quantities. |
| Specialized Suppliers | Chem-Impex International, INDOFINE Chemical Company | Focus on providing research chemicals and building blocks.[1][3] They often provide detailed purity specifications (e.g., ≥ 95% by HPLC) and are accustomed to serving the needs of the research community.[1] |
| Chemical Marketplaces | Echemi | These platforms list numerous, often international, manufacturers and traders.[9][10] They can be a source for larger quantities and competitive pricing but require rigorous due diligence by the purchaser to vet the primary manufacturer's quality systems and certifications (e.g., ISO 9001).[9] |
| Manufacturers | Nanjing Finechem Holding Co., Ltd. (and others listed on marketplaces) | Direct engagement with a manufacturer can be beneficial for large-scale or custom purity requirements. This route often requires more logistical planning and a robust internal quality control process to validate the material upon receipt.[5] |
The Trustworthiness Pillar: A Protocol for Incoming Material Qualification
Sourcing a chemical is not merely a transaction but the first step of an experiment. The cost of using an impure or misidentified starting material—in terms of time, resources, and compromised results—is immense. Therefore, an in-house qualification protocol is not optional; it is a self-validating system that underpins experimental integrity.
Protocol: Qualification of this compound
-
Documentation Review:
-
Action: Upon receipt, immediately quarantine the material. Obtain the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS).[3]
-
Causality: The CoA provides the supplier's test results for that specific lot (e.g., purity by HPLC, identity by NMR). The SDS provides critical safety, handling, and disposal information.[8][11] This initial review verifies that the delivered product matches the ordered specifications and ensures personnel are aware of the hazards.
-
-
Physical & Chemical Verification:
-
Action: Visually inspect the material for expected color and physical state. Compare its appearance to the supplier's description. Prepare a sample for internal analytical testing.
-
Recommended Tests:
-
Purity Analysis (HPLC): Use a reverse-phase HPLC method to confirm the purity stated on the CoA. The chromatogram should ideally show one major peak corresponding to the product.
-
Identity Confirmation (NMR): ¹H and ¹⁹F NMR are powerful tools. The ¹H NMR should confirm the presence of the two aromatic protons, while the ¹⁹F NMR should show a singlet corresponding to the -CF₃ group. This confirms the core structure and rules out isomeric impurities.
-
-
Causality: Independent verification is the cornerstone of trustworthiness. It protects the integrity of your research from potential batch-to-batch variability or discrepancies in supplier-provided data. Given that the compound is often synthesized via cyanation of precursors like 2,3-dichloro-5-trifluoromethylpyridine, analytical methods can help detect unreacted starting materials.[2][12]
-
-
Release or Reject:
-
Action: If the internal analytical data aligns with the CoA and required specifications, release the material from quarantine for laboratory use. If significant discrepancies are found (e.g., purity <95%, presence of unexpected signals in NMR), contact the supplier immediately with your data and keep the material isolated.
-
Causality: This final gatekeeping step ensures that only properly validated material enters the experimental workflow, preventing costly and time-consuming troubleshooting later.
-
Caption: Workflow for in-house quality control and validation.
Procurement Strategy and Safe Handling
A logical procurement process combined with stringent safety protocols is essential for both scientific success and laboratory safety.
Supplier Selection Funnel
The process of choosing a supplier should be systematic, moving from a broad search to a specific, validated choice.
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Methodological & Application
Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile: A Detailed Guide for Researchers
An In-Depth Application Note on Synthetic Strategies, Mechanistic Insights, and Practical Execution for the Preparation of a Key Pharmaceutical and Agrochemical Intermediate.
Introduction
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, a chloro substituent, and a nitrile moiety, makes it a versatile building block for the synthesis of complex molecular architectures. This compound serves as a crucial intermediate in the development of various bioactive molecules, including anti-inflammatory agents, anti-cancer drugs, herbicides, and fungicides.[1] The strategic incorporation of this pyridine scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of the final active ingredient.
This application note provides a comprehensive guide for the laboratory-scale synthesis of this compound. Two primary, field-proven synthetic routes will be detailed: a direct nucleophilic substitution pathway starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and a classical Sandmeyer reaction from 2-amino-3-chloro-5-(trifluoromethyl)pyridine. The document is structured to provide not only step-by-step protocols but also the underlying chemical principles, safety considerations, and visual aids to ensure a successful and safe synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties, as well as the hazards associated with the target compound and its intermediates, is paramount for safe laboratory practice.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 80194-70-3 | [2] |
| Molecular Formula | C₇H₂ClF₃N₂ | [2] |
| Molecular Weight | 206.55 g/mol | [2] |
| Appearance | Liquid | |
| Boiling Point | 250.4°C at 760 mmHg | [3] |
| Storage | Store at room temperature |
Hazard Identification and Safety Precautions:
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5][6]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Synthetic Route 1: Direct Cyanation of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This route offers a direct and efficient method for the synthesis of the target compound through a nucleophilic aromatic substitution reaction. The chlorine atom at the 2-position of the pyridine ring is activated towards displacement by the electron-withdrawing effects of the adjacent nitrile group (in the product) and the trifluoromethyl group.
Reaction Scheme
Caption: Synthetic pathway for Route 1.
Causality of Experimental Choices
-
Solvent: Propionitrile is used as the solvent. Its high boiling point allows the reaction to be conducted at reflux, increasing the reaction rate.
-
Catalyst: 4-(Dimethylamino)pyridine (4-DMAP) acts as a nucleophilic catalyst, accelerating the displacement of the chloride.
-
Cyanide Source: Sodium cyanide (NaCN) serves as the source of the cyanide nucleophile. It is crucial to handle NaCN with extreme care due to its high toxicity.
Detailed Experimental Protocol
This protocol is adapted from a procedure described by ChemicalBook.[5]
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | 215.99 | 8.75 g (5.65 mL) | 40.5 mmol |
| 4-(Dimethylamino)pyridine (4-DMAP) | 1122-58-3 | 122.17 | 5.20 g | 42.6 mmol |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 3.00 g | 61.2 mmol |
| Propionitrile | 107-12-0 | 55.08 | 65 mL | - |
| Water (deionized) | 7732-18-5 | 18.02 | 36 mL | - |
| 2M Hydrochloric Acid | 7647-01-0 | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (5.65 mL, 40.5 mmol) and 4-(dimethylamino)pyridine (5.20 g, 42.6 mmol) in propionitrile (65 mL).[5]
-
Heating: Heat the mixture to reflux and maintain vigorous stirring overnight.
-
Cyanation: Cool the reaction mixture to ambient temperature. In a separate beaker, prepare a solution of sodium cyanide (3.00 g, 61.2 mmol) in water (11 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate safety measures. Add the sodium cyanide solution to the reaction mixture.
-
Reaction Completion: Stir the mixture for 5 hours at ambient temperature.
-
Work-up: Dilute the reaction mixture with water (25 mL). Transfer the mixture to a separatory funnel and separate the organic phase.
-
Washing: Wash the organic phase sequentially with water and 2M HCl.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting red liquid can be purified by vacuum distillation to obtain 3-chloro-5-(trifluoromethyl)picolinonitrile.[5] A reported yield for this procedure is approximately 75.7%.[5]
Synthetic Route 2: Sandmeyer Reaction of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
Reaction Scheme
Caption: The two-stage process of the Sandmeyer reaction.
Mechanistic Considerations
The reaction proceeds in two distinct stages:
-
Diazotization: The primary aromatic amine, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[8] This intermediate is generally unstable and is used immediately in the next step.
-
Copper-Catalyzed Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide bound to the now copper(II) species to form the final product and regenerate the copper(I) catalyst.
Synthesis of the Starting Material: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
This starting material can be synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. A patented procedure involves the amination of the dichloro-precursor in an autoclave.[9]
-
Procedure Outline: 2,3-dichloro-5-trifluoromethylpyridine is reacted with 28% aqueous ammonia in an autoclave at elevated temperature and pressure (e.g., 24 hours at 100°C, then 5 hours at 125°C). After cooling, the crystalline product, 2-amino-3-chloro-5-trifluoromethylpyridine, is isolated by filtration, washing with water, and drying.[9]
Detailed Experimental Protocol for the Sandmeyer Reaction
This is a generalized protocol based on established Sandmeyer reaction conditions for heterocyclic amines.[10][11]
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (Example) | Moles (Example) |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | 196.56 | 10.0 g | 50.9 mmol |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~30 mL | - |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 3.86 g | 55.9 mmol |
| Copper(I) Cyanide (CuCN) | 544-92-3 | 89.56 | 5.47 g | 61.1 mmol |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | As needed | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~150 mL | - |
Procedure:
-
Diazotization: a. In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3-chloro-5-(trifluoromethyl)pyridine (10.0 g, 50.9 mmol) in a mixture of concentrated HCl and water. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Dissolve sodium nitrite (3.86 g, 55.9 mmol) in a minimal amount of cold water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature remains below 5 °C. d. Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: a. In a separate 500 mL flask, prepare a solution of copper(I) cyanide (5.47 g, 61.1 mmol) in an appropriate solvent (e.g., aqueous sodium cyanide solution or DMF). Caution: Copper cyanide is highly toxic. b. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen ceases.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and neutralize it carefully by the slow addition of sodium carbonate until the pH is approximately 8-9. b. Extract the aqueous layer with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash with brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by silica gel column chromatography or vacuum distillation to afford the final product.
Conclusion
The synthesis of this compound can be successfully achieved through at least two robust synthetic pathways. The direct cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine offers a more streamlined approach, contingent on the availability of the starting material. Alternatively, the classic Sandmeyer reaction provides a reliable, albeit more stepwise, method starting from the corresponding 2-amino pyridine derivative. The choice of synthetic route will depend on factors such as starting material availability, scalability, and the specific capabilities of the research laboratory. Both methods require careful handling of hazardous reagents and adherence to strict safety protocols. This guide provides the necessary detail and rationale to empower researchers to confidently undertake the synthesis of this valuable chemical intermediate.
References
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- Da Silva, D., et al. (2010).
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- Pang, Y., et al. (2021). Deaminative chlorination of aminoheterocycles.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Diazotisation.
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Application Notes & Protocols: The Strategic Utility of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile in Modern Synthesis
Prepared by: Senior Application Scientist, Chemical Intermediates Division
Introduction: A Keystone Intermediate in Complex Molecule Synthesis
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a highly functionalized pyridine derivative that has emerged as a cornerstone intermediate in the fields of medicinal chemistry and agrochemical research.[1][2] Its strategic importance stems from the unique electronic properties conferred by its three distinct functional groups: a chloro atom at the 3-position, a potent electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position, and a versatile cyano (-CN) group at the 2-position.[1][3] This specific arrangement activates the molecule for a diverse range of chemical transformations, making it an invaluable building block for constructing complex molecular architectures.
The trifluoromethyl group significantly enhances the stability and reactivity of the compound, while the chloro and cyano moieties serve as versatile handles for subsequent chemical modifications.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this intermediate, complete with detailed protocols to empower researchers and drug development professionals in their synthetic endeavors.
Physicochemical Properties & Handling
A clear understanding of the physical properties and safety profile of this compound is critical for its effective and safe utilization in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 80194-70-3 | [1][4] |
| Molecular Formula | C₇H₂ClF₃N₂ | [1][4] |
| Molecular Weight | 206.55 g/mol | [1][4] |
| Appearance | Liquid | [1] |
| IUPAC Name | This compound | [4] |
| Purity | Typically ≥ 95% (HPLC) | [1] |
| Storage | Store at 0-8°C or room temperature, under an inert atmosphere. | [1] |
Safety & Handling:
This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves, eye protection, and face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[3]
Synthesis of the Intermediate: Pathways to a Versatile Building Block
The industrial and laboratory-scale synthesis of this compound is primarily achieved through multi-step sequences starting from substituted pyridines. The following protocols, derived from patent literature, outline robust and scalable methods.
Protocol 1: Two-Step Synthesis via Fluorination and Cyanation
This common industrial method begins with 2,3-dichloro-5-(trifluoromethyl)pyridine, proceeding through a fluoro-intermediate. The rationale for this approach is that the fluorine at the 2-position is a more active leaving group for nucleophilic substitution by cyanide than the original chlorine.
Diagram 1: Workflow for Synthesis via Fluorination-Cyanation.
Detailed Steps: [6]
-
Fluorination:
-
To a solution of 2,3-dichloro-5-trifluoromethylpyridine in a suitable solvent (e.g., N,N-dimethylformamide), add a catalyst and a fluorinating agent (e.g., KF).
-
Heat the reaction mixture for 5 to 10 hours.
-
After the reaction is complete, recover the solvent and distill the crude product to obtain 2-fluoro-3-chloro-5-trifluoromethylpyridine.
-
-
Cyanation:
-
In a 500mL glass reactor, charge 2-fluoro-3-chloro-5-trifluoromethylpyridine (0.243 mol), dichloroethane (200g), 30% aqueous sodium cyanide (0.247 mol), and a phase transfer catalyst such as benzyltriethylammonium chloride (0.018 mol).
-
Raise the temperature to 20°C and maintain the reaction for 10 hours.
-
Upon completion, perform a workup by separating the aqueous layer.
-
Recover the dichloroethane from the organic phase by distillation.
-
Collect the final product, this compound, as a colorless liquid via vacuum distillation (e.g., at 110°C/15mmHg). This process can achieve yields up to 90% with a purity of 99.5%.[6]
-
Protocol 2: Direct Cyanation from 2,3-Dichloro Precursor
An alternative approach involves the direct conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine using an activating agent followed by a cyanide source. This method avoids the isolation of the fluoro-intermediate.
Detailed Steps: [7]
-
Activation and Reaction:
-
Combine 2,3-dichloro-5-(trifluoromethyl)pyridine (40.5 mmol) and 4-(dimethylamino)pyridine (DMAP, 42.6 mmol) in propionitrile (65 mL).
-
Heat the mixture to reflux and agitate overnight. The DMAP acts as a nucleophilic catalyst, forming a pyridinium salt that is highly activated for displacement.
-
Cool the reaction mixture to ambient temperature.
-
-
Cyanation and Workup:
-
Add a solution of sodium cyanide (61.2 mmol) in water (11 mL) to the reaction mixture.
-
Stir vigorously for 5 hours.
-
Dilute the reaction with water (25 mL).
-
Separate the organic phase, and wash it sequentially with water and 2M HCl.
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and evaporate the solvent under reduced pressure to yield the product as a red liquid (75.7% yield).[7]
-
Synthetic Applications: A Hub for Molecular Diversity
The true value of this compound lies in its capacity to serve as a versatile platform for introducing further molecular complexity. The reactivity of each functional group can be selectively addressed.
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C-Cl bond at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.[8][9] Although aryl chlorides are less reactive than bromides or iodides, the use of specialized bulky, electron-rich phosphine ligands enables efficient coupling.[9][10] This reaction is paramount for synthesizing biaryl and heteroaryl structures commonly found in pharmaceuticals.
Diagram 2: General Workflow for Suzuki-Miyaura Coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling [10][11][12]
-
Reaction Setup:
-
To an oven-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.).
-
Add the palladium precursor, palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a bulky phosphine ligand like SPhos (0.04 mmol, 4 mol%).
-
-
Reaction Execution:
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane (4 mL) and water (0.8 mL).
-
Seal the vial and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-(trifluoromethyl)pyridine-2-carbonitrile.
-
B. Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the -CF₃ and -CN groups renders the pyridine ring electron-deficient, thereby activating the C-Cl bond for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a wide variety of nucleophiles.
Protocol 4: General Procedure for SNAr with an Amine
-
Reaction Setup:
-
In a sealed tube, dissolve this compound (1.0 mmol, 1 equiv.) in a polar aprotic solvent such as DMF or NMP (3-5 mL).
-
Add the desired primary or secondary amine (1.1-1.5 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv.).
-
-
Reaction Execution:
-
Seal the tube and heat the mixture to 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry and concentrate.
-
Purify the residue via column chromatography to yield the 3-amino-5-(trifluoromethyl)pyridine-2-carbonitrile product.
-
C. Chemical Transformation of the Cyano Group
The nitrile moiety is a versatile functional group that can be converted into other valuable functionalities, such as carboxylic acids or amides.
Diagram 3: Hydrolysis of the Nitrile to a Carboxylic Acid.
Protocol 5: Hydrolysis to 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid [13]
-
Reaction Setup:
-
Place this compound (1.0 mmol, 1 equiv.) in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of aqueous acid (e.g., 6M HCl or concentrated H₂SO₄).
-
-
Reaction Execution:
-
Heat the mixture to reflux (typically >100°C) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
The carboxylic acid product may precipitate. If so, collect it by filtration.
-
If the product remains in solution, carefully neutralize the mixture with a base (e.g., NaOH solution) to the isoelectric point of the carboxylic acid to induce precipitation.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, another valuable synthetic intermediate.
-
Conclusion
This compound stands out as a high-value, versatile intermediate. Its well-defined reactivity allows for selective, high-yielding transformations at each of its functional groups. The protocols outlined herein demonstrate its utility in key synthetic operations such as C-C bond formation via Suzuki coupling, C-N bond formation via SNAr, and functional group interconversion of the nitrile. For researchers in agrochemical and pharmaceutical development, mastering the application of this intermediate opens a direct and efficient route to a vast chemical space of novel and potentially bioactive molecules.
References
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- 3 Chloro 2 Cyano 5 Trifluoromethyl Pyridine Intermediate - China 3 Chloro 2 Cyano 5 Trifluoromethyl Pyridine Intermedi
- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google P
- This compound | C7H2ClF3N2 - PubChem. [Link]
- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl)
- This compound - Methylamine Supplier. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 - PubChem. [Link]
- (PDF)
- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine - ChemBK. [Link]
- Suzuki reaction - Wikipedia. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Public
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Application Notes & Protocols: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile in Medicinal Chemistry
Abstract
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in medicinal and agrochemical research. Its unique electronic properties, stemming from the strategic placement of a chloro leaving group, an electron-withdrawing trifluoromethyl moiety, and a synthetically malleable nitrile group, make it an ideal starting point for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its role as a key intermediate in the development of targeted therapeutics and advanced agrochemicals. We present detailed protocols for its core transformations, explain the chemical rationale behind these procedures, and discuss its significance in modern drug design.
Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions makes it a cornerstone of drug design. The incorporation of a trifluoromethyl (CF3) group further enhances the pharmaceutical potential of this scaffold. The CF3 group is a powerful modulator of a molecule's physicochemical properties; it increases lipophilicity, improves metabolic stability by blocking potential sites of oxidation, and can enhance binding affinity to biological targets.[2]
This compound (Compound 1 ) capitalizes on these features, offering medicinal chemists a pre-functionalized starting material with multiple handles for synthetic diversification. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), the nitrile group at the 3-position can be transformed into various functional groups (amines, amides, carboxylic acids), and the trifluoromethyl group at the 5-position provides the aforementioned benefits in drug-target interactions. This compound serves as an essential building block for creating complex molecules with diverse biological activities.[3]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 80194-70-3 | [4][5] |
| Molecular Formula | C₇H₂ClF₃N₂ | [3][4] |
| Molecular Weight | 206.55 g/mol | [3][4] |
| Appearance | Liquid / Solid (room temp.) | [3][5] |
| Purity | ≥ 95% (Typical) | [3][5] |
Core Reactivity and Synthetic Potential
The reactivity of Compound 1 is dominated by the interplay of its three functional groups on the pyridine ring. The potent electron-withdrawing effects of the trifluoromethyl and cyano groups make the pyridine ring electron-deficient, which significantly activates the C2-chloro substituent for nucleophilic aromatic substitution (SNAr).
Caption: Key reactive sites and transformations of Compound 1.
This predictable reactivity allows for the sequential and controlled introduction of various pharmacophores, making it a highly valuable intermediate.
Application Case Study: Synthesis of Agrochemicals
Compound 1 and its derivatives are pivotal intermediates in the synthesis of potent agrochemicals, particularly fungicides and insecticides.
Case Study 1: Intermediate for the Fungicide Fluazinam
The direct derivative, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, is a known intermediate in the synthesis of the broad-spectrum fungicide Fluazinam.[6] The synthesis involves the nucleophilic substitution of a chlorine atom on a dinitrobenzene ring with the amino group of the pyridine derivative.
The initial step to access this key amine intermediate from Compound 1 would typically involve the hydrolysis of the nitrile to a primary amide, followed by a Hofmann rearrangement.
Case Study 2: Precursor to Novel Insecticides
The derivative 2-amino-3-chloro-5-trifluoromethylpyridine can be readily prepared from its corresponding 2,3-dichloro precursor via amination.[7] This amino-pyridine serves as a versatile building block. For instance, its reaction with 2,6-difluorobenzoylisocyanate yields N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, a compound that has demonstrated 100% insecticidal efficacy against diamondback moth larvae.[7] This highlights the utility of the scaffold in creating ureas, a class of compounds well-represented in agrochemical applications.
Application in Medicinal Chemistry: Scaffolding for Kinase Inhibitors
While a specific FDA-approved drug directly synthesized from Compound 1 is not prominent in the literature, its structural motifs are highly relevant to modern medicinal chemistry, particularly in the design of kinase inhibitors. The 2-aminopyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors, where the amino group often forms critical hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket.
The trifluoromethylpyrimidine moiety, a close structural relative, has been successfully employed in the development of inhibitors for Proline-rich Tyrosine Kinase 2 (PYK2).[8] Given this precedent, Compound 1 represents an excellent starting point for generating libraries of novel kinase inhibitors.
Caption: A general synthetic route from Compound 1 to potential kinase inhibitors.
This conceptual workflow illustrates how Compound 1 can be elaborated into drug-like molecules. The initial SNAr reaction installs a side chain (R1) that can be designed to occupy a specific pocket in the target kinase. Subsequent modification of the nitrile group allows for the introduction of a second side chain (R2), providing another vector for optimizing potency and selectivity.
Detailed Experimental Protocols
Safety Precaution: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Aliphatic Amine
This protocol describes a general method for displacing the C2-chloro group with a primary or secondary amine.
-
Materials:
-
This compound (Compound 1 ) (1.0 equiv)
-
Aliphatic amine (e.g., morpholine, piperidine) (1.2 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Add the aliphatic amine (1.2 equiv) followed by the base (K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
-
Rationale & Troubleshooting:
-
Causality: The electron-deficient nature of the pyridine ring facilitates nucleophilic attack at C2. The base is required to neutralize the HCl generated during the reaction. Polar aprotic solvents like DMF are used to solubilize the reactants and facilitate the SNAr mechanism.
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. A successful reaction will show the disappearance of the starting material on TLC/LC-MS and the appearance of a new, typically more polar, product spot.
-
Protocol 2: Acid-Catalyzed Hydrolysis of the Nitrile to Carboxylic Acid
This protocol describes the conversion of the C2-nitrile group to a carboxylic acid, creating another key intermediate, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
-
Materials:
-
This compound (Compound 1 ) (1.0 equiv)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Diethyl ether or Dichloromethane (DCM)
-
-
Procedure:
-
In a thick-walled flask equipped with a reflux condenser, cautiously add Compound 1 to a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux (typically >100 °C) for 12-48 hours. Monitor the reaction progress by taking aliquots, quenching carefully, and analyzing by LC-MS.
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
-
Work-up and Purification:
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice.
-
A precipitate of the carboxylic acid product may form. If so, collect it by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, carefully adjust the pH of the aqueous solution to ~2-3 with a strong base (e.g., 50% NaOH) while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or DCM).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
-
-
Rationale & Troubleshooting:
-
Causality: Strong acid protonates the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by water. The harsh conditions (heat, strong acid) are necessary to drive the hydrolysis of both the intermediate amide and the starting nitrile.
-
Self-Validation: The product, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, can be characterized by NMR, IR (disappearance of C≡N stretch, appearance of broad O-H and C=O stretches), and mass spectrometry.
-
Conclusion
This compound is a testament to the power of strategic molecular design. Its pre-installed functional handles and beneficial trifluoromethyl group provide a robust platform for the efficient synthesis of biologically active molecules. The reliable and well-understood reactivity of this compound allows researchers in medicinal and agrochemical fields to rapidly generate novel compounds for screening and development. The protocols and applications detailed herein serve as a guide for harnessing the full potential of this versatile chemical intermediate.
References
- Organic Letters. (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization.
- ResearchGate. (n.d.). An Improved and Practical Synthesis of Vonoprazan.
- Figshare. (2017). Novel and practical synthesis of vonoprazan fumarate.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubChem. (n.d.). This compound.
- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Google Patents. (n.d.). CN109232537B - Preparation method of Vonoprazan.
- Google Patents. (n.d.). CN113896655A - Synthetic method of Vonoprazan intermediate.
- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- Google Patents. (n.d.). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- PubMed. (2008). 3-Chloro-5-(trifluoro-meth-yl)pyridin-2-amine.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- PubMed. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2).
- ResearchGate. (n.d.). Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors.
- National Institutes of Health. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors.
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Application Notes: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile as a Key Intermediate in Modern Agrochemical Synthesis
Introduction
The relentless demand for higher crop yields and more effective pest management strategies necessitates continuous innovation in the agrochemical industry. A key driver of this innovation lies in the development of sophisticated active ingredients, which often rely on specialized molecular building blocks. Among these, trifluoromethylpyridine (TFMP) derivatives have become a cornerstone in the design of modern herbicides, insecticides, and fungicides. The incorporation of a trifluoromethyl group (-CF₃) and a pyridine ring into a molecule can significantly enhance its metabolic stability, lipophilicity, and biological efficacy.[1][2]
This guide focuses on 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS No. 80194-70-3), a highly functionalized intermediate that serves as a critical precursor in the synthesis of advanced agrochemicals.[3][4] Its primary and most valuable application is its role as a direct precursor to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) .[5] PCA is a pivotal intermediate in the synthesis of a class of potent succinate dehydrogenase inhibitor (SDHI) fungicides and is also known as a key metabolite of the commercial fungicide Fluopyram.[1][5]
These application notes provide researchers, chemists, and process development professionals with a detailed technical overview, including validated protocols for the conversion of this compound into its corresponding carboxylic acid and subsequent derivatization to form a fungicide analogue.
Section 1: Physicochemical Properties & Safety Data
A thorough understanding of the starting material's properties is paramount for safe handling and successful experimental design.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 80194-70-3 |
| Molecular Formula | C₇H₂ClF₃N₂ |
| Molecular Weight | 206.55 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| InChI Key | FUPKVFJSGNZICR-UHFFFAOYSA-N |
Safety & Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Section 2: Core Synthetic Application: Hydrolysis to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA)
The most critical transformation of this compound in agrochemical synthesis is the hydrolysis of its nitrile functional group to a carboxylic acid. This reaction can be effectively catalyzed by either acid or base, with the choice often depending on substrate compatibility and desired work-up conditions.[6][7]
Caption: Reaction scheme for the hydrolysis of the nitrile to a carboxylic acid.
Protocol 2.1: Acid-Catalyzed Hydrolysis of Nitrile to Carboxylic Acid
Principle of Causality: This protocol utilizes a strong acid to protonate the nitrogen atom of the nitrile group. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. The resulting imidic acid intermediate rapidly tautomerizes to an amide, which is then further hydrolyzed under the reaction conditions to the desired carboxylic acid and an ammonium salt by-product.[6] Heating under reflux ensures the reaction proceeds to completion.[7]
Step-by-Step Methodology:
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charging Reagents: To the flask, add this compound (1.0 eq). Cautiously add a 3:1 (v/v) mixture of concentrated sulfuric acid and water (e.g., 15 mL H₂SO₄ and 5 mL H₂O per 5g of nitrile). The addition of acid is exothermic and should be done slowly.
-
Reaction: Heat the mixture to reflux (typically 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature, then carefully pour it over crushed ice with stirring. b. A precipitate of the carboxylic acid product will form. c. Adjust the pH of the slurry to ~2-3 with a saturated sodium hydroxide solution if necessary to ensure complete precipitation. d. Isolate the solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold deionized water to remove residual acid.
-
Drying and Characterization (Self-Validation): a. Dry the white to off-white solid product under vacuum at 50-60°C to a constant weight. b. The expected product is 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[5] c. Confirm identity and purity via ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.
Section 3: Application in Fungicide Synthesis
The synthesized PCA is a valuable intermediate ready for amide bond formation, a common reaction in the synthesis of many bioactive molecules.[8] The following protocol details the coupling of PCA with a substituted aniline to create an amide linkage, mirroring the core structure of many SDHI fungicides.
Caption: Overall workflow from the carbonitrile intermediate to a final amide product.
Protocol 3.1: Synthesis of an N-Aryl Pyridine-2-Carboxamide via an Acyl Chloride Intermediate
Principle of Causality: Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction that forms a stable salt.[9] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This protocol uses thionyl chloride (SOCl₂) to transform the carboxylic acid into a highly reactive acyl chloride intermediate. This electrophilic species readily reacts with the nucleophilic amine to form the desired amide bond with high efficiency. A non-nucleophilic base is added to neutralize the HCl by-product generated during the reaction.[9]
Step-by-Step Methodology:
-
Acyl Chloride Formation: a. In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) (1.0 eq) in an anhydrous, inert solvent such as toluene or dichloromethane (DCM). b. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). c. Cool the suspension to 0°C in an ice bath. d. Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise via a syringe. e. After addition, allow the mixture to warm to room temperature, then heat to a gentle reflux (approx. 40°C for DCM, 80°C for toluene) for 1-2 hours until the evolution of gas ceases and the solution becomes clear. f. Cool the mixture and remove the excess SOCl₂ and solvent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
-
Amide Coupling: a. In a separate flame-dried flask under nitrogen, dissolve a substituted aniline (e.g., 2-(trifluoromethyl)aniline) (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM. b. Cool this solution to 0°C. c. Dissolve the crude acyl chloride from the previous step in anhydrous DCM and add it dropwise to the aniline solution. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the limiting reagent.
-
Work-up and Purification: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl (e.g., 1M), saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product Validation: a. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel. b. Characterize the final amide product by ¹H NMR, ¹³C NMR, MS, and elemental analysis to confirm its structure and purity.
Summary and Outlook
This compound is a strategic and versatile intermediate in agrochemical R&D. Its efficient conversion to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid provides a direct route to the pyridine core essential for a new generation of SDHI fungicides. The protocols detailed herein offer robust and well-understood methodologies for laboratory-scale synthesis, grounded in established principles of organic chemistry. As the search for more selective and potent agrochemicals continues, the demand for such highly functionalized heterocyclic building blocks is expected to grow, further cementing the importance of intermediates like this compound in the development pipeline.[3]
References
- A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. (n.d.).
- High-Purity 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine: Manufacturer, Supplier, and Bulk Purchase Information. (n.d.).
- Cas 80194-70-3,2-Cyano-3-chloro-5-(trifluoromethyl... - LookChem. (n.d.).
- CN110437139A - A kind of synthetic method of fluopyram - Google Patents. (n.d.).
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- Chemical Reagent Bloom Tech Tetrabutylammonium Bromide CAS... (n.d.).
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142.
- Amide Synthesis - Fisher Scientific. (n.d.).
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
- Pasha, M. A., & Jayashankara, V. P. (2006). Synthesis of Amides from Carboxylic Acids and Urea in the Presence of Pyridine under Microwave Irradiation. ChemInform, 37(17).
- Novel amide derivatives containing a pyridine moiety: design, synthesis as potential fungicides | Request PDF. (n.d.).
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem. (n.d.).
- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.).
- 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.).
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents. (n.d.).
- Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22).
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Application Note & Protocols: Nucleophilic Aromatic Substitution of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Introduction: A Versatile Scaffold for Modern Chemistry
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure is characterized by a pyridine ring rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of a nitrile group at the C2 position, a chloro leaving group at C3, and a potent trifluoromethyl group at C5. This pronounced electrophilicity makes the C3 position highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the facile construction of diverse molecular libraries.
This guide provides a comprehensive overview of the reactivity of this scaffold with common nucleophiles. It details the underlying mechanistic principles, offers validated, step-by-step protocols for key transformations, and summarizes expected outcomes, empowering researchers to leverage this versatile building block in their synthetic campaigns.
Mechanistic Rationale: Activating the Pyridine Core
The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). Unlike electron-rich aromatic systems, this pyridine derivative readily undergoes substitution due to its severe electron-deficient nature.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon atom at the C3 position, which bears the chloro leaving group. This attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3]
-
Stabilization & Aromatization: The negative charge of the Meisenheimer complex is delocalized and effectively stabilized by the strong electron-withdrawing cyano (-CN) and trifluoromethyl (-CF₃) groups. The pyridine nitrogen also participates in stabilizing this intermediate through resonance, a feature that makes pyridines more reactive towards nucleophiles than their benzene analogues.[2][3][4]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final substituted product.
The diagram below illustrates this general mechanistic pathway.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols & Applications
Safety First: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6][7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
Protocol 3.1: Reaction with N-Nucleophiles (Amination)
The formation of 3-amino-5-(trifluoromethyl)pyridine-2-carbonitrile derivatives is a common and crucial transformation in medicinal chemistry. These reactions are typically conducted in a polar aprotic solvent with a non-nucleophilic base to scavenge the HCl generated.
Detailed Protocol: Synthesis of 3-(Butylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN) (approx. 0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Nucleophile Addition: Add n-butylamine (1.2 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Causality & Insights:
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the charged Meisenheimer complex, stabilizing it and accelerating the reaction rate.
-
Base: A hindered, non-nucleophilic base like DIPEA is used to prevent it from competing with the primary amine nucleophile. Potassium carbonate (K₂CO₃) can also be an effective, more economical choice.
-
Temperature: Heating is often necessary to overcome the activation energy of the rate-determining nucleophilic attack.[4]
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Ammonia[1][8] | (Excess NH₃) | Water/Autoclave | 80 - 125 | 9 - 29 |
| Primary Amines | DIPEA / K₂CO₃ | DMF, MeCN | 60 - 80 | 4 - 12 |
| Anilines | K₂CO₃ / Cs₂CO₃ | Dioxane, DMF | 80 - 110 | 8 - 24 |
| N-Heterocycles | NaH / K₂CO₃ | DMF, DMSO | 50 - 100 | 6 - 18 |
| Table 1. Representative Conditions for Reactions with N-Nucleophiles. |
Protocol 3.2: Reaction with S-Nucleophiles (Thioetherification)
Thiols are excellent nucleophiles for SNAr reactions, readily displacing the chloride to form valuable thioethers. The reaction typically requires a base to deprotonate the thiol, forming the more potent thiolate anion.
Detailed Protocol: Synthesis of 3-(Phenylthio)-5-(trifluoromethyl)pyridine-2-carbonitrile
-
Reagent Preparation: To a dry round-bottom flask under nitrogen, add thiophenol (1.1 eq) and dissolve in anhydrous DMF (0.3 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir for 20 minutes at 0 °C.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a small amount of DMF dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring by TLC.
-
Work-up:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification & Characterization: Purify the crude product by column chromatography and characterize by appropriate spectroscopic methods.
Causality & Insights:
-
Base: Strong bases like NaH are effective for deprotonating thiols. Weaker bases like K₂CO₃ can also be used, often requiring higher temperatures.
-
Safety: The addition of NaH is exothermic and generates hydrogen gas. It must be done slowly and under an inert atmosphere.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Alkyl Thiols | NaH / K₂CO₃ | DMF, THF | 0 - RT | 1 - 4 |
| Thiophenols | K₂CO₃ / Cs₂CO₃ | DMF, Acetonitrile | RT - 60 | 2 - 8 |
| Table 2. Representative Conditions for Reactions with S-Nucleophiles. |
Protocol 3.3: Reaction with O-Nucleophiles (Etherification)
Alcohols and phenols can also serve as nucleophiles, although they are generally less reactive than amines or thiols. The reaction requires a strong base to generate the corresponding alkoxide or phenoxide, which is a much stronger nucleophile.
Detailed Protocol: Synthesis of 3-Methoxy-5-(trifluoromethyl)pyridine-2-carbonitrile
-
Reagent Preparation: To a flask containing a solution of this compound (1.0 eq) in anhydrous Tetrahydrofuran (THF) or DMF (0.2 M), add sodium methoxide (1.5 eq) at room temperature. A 25 wt.% solution in methanol is often convenient.
-
Reaction: Stir the reaction at room temperature or gently heat to 50 °C if necessary. Monitor progress by TLC (typically 1-5 hours).
-
Work-up:
-
Quench the reaction with water.
-
Extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
-
Purification & Characterization: Purify the crude product by column chromatography and characterize by spectroscopic methods.
Causality & Insights:
-
Reactivity: Alkoxides are more reactive than phenoxides. Reactions with phenols often require stronger bases (e.g., K₂CO₃ or Cs₂CO₃) and higher temperatures.
-
Anhydrous Conditions: It is critical to use anhydrous solvents and reagents, as water can compete as a nucleophile or react with the strong base.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Sodium Methoxide | (Reagent) | THF, Methanol | RT - 50 | 1 - 5 |
| Phenols | K₂CO₃ / Cs₂CO₃ | DMF, Dioxane | 80 - 120 | 6 - 24 |
| Table 3. Representative Conditions for Reactions with O-Nucleophiles. |
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and analysis of derivatives from this compound.
Caption: Standard laboratory workflow for SNAr reactions.
Conclusion
This compound is a robust and highly activated electrophile for nucleophilic aromatic substitution. Its predictable reactivity at the C3 position allows for the reliable synthesis of a wide array of substituted pyridine derivatives. By carefully selecting the nucleophile, base, solvent, and temperature, researchers can efficiently generate novel compounds for applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for exploring the rich chemistry of this valuable synthetic intermediate.
References
- Apollo Scientific. 3-Chloro-5-(trifluoromethyl)
- Echemi. 3-Chloro-5-(trifluoromethyl)
- PubChem. This compound.
- ChemicalBook. 5-Amino-3-(trifluoromethyl)picolinonitrile.
- Du, P., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11, 24238–24246.
- Echemi. 5-AMINO-3-(TRIFLUOROMETHYL)PICOLINONITRILE.
- Chemistry LibreTexts.
- OChem. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- Biosynth. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- The Organic Chemistry Tutor.
- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
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Anwendungs- und Protokollleitfaden: Derivatisierung von 3-Chlor-5-(trifluormethyl)pyridin-2-carbonitril
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht über die strategische Derivatisierung von 3-Chlor-5-(trifluormethyl)pyridin-2-carbonitril. Als Senior Application Scientist liegt der Fokus nicht nur auf der reinen Methodik, sondern auch auf der wissenschaftlichen Begründung hinter den experimentellen Entscheidungen, um eine robuste und reproduzierbare Synthese zu gewährleisten.
Molekulare Architektur und strategische Reaktivität
3-Chlor-5-(trifluormethyl)pyridin-2-carbonitril ist ein hochfunktionalisierter heterozyklischer Baustein von erheblichem Wert in der medizinischen Chemie und Agrochemie.[1] Seine Reaktivität wird durch das Zusammenspiel seiner Substituenten bestimmt:
-
Pyridin-Ring: Der Stickstoff im Heterozyklus wirkt als elektronenziehender Rest, was die Elektronendichte des gesamten aromatischen Systems verringert und es anfällig für nukleophile Angriffe macht.[2]
-
Trifluormethyl-Gruppe (-CF₃) an C5: Als stark elektronenziehende Gruppe verstärkt sie den Elektronendefizit des Rings erheblich und aktiviert insbesondere die ortho- und para-Positionen für eine nukleophile aromatische Substitution (SNA_r).[3]
-
Chlor-Atom (-Cl) an C3: Dies ist die primäre Position für die Derivatisierung. Die elektronenziehenden Effekte der -CF₃-, -CN-Gruppen und des Ring-Stickstoffs aktivieren dieses C-Cl-Bindung sowohl für die SNA_r als auch für die oxidative Addition in Kreuzkupplungsreaktionen.
-
Nitril-Gruppe (-C≡N) an C2: Diese vielseitige funktionelle Gruppe dient als Vorläufer für weitere Transformationen, wie die Hydrolyse zu Carbonsäuren oder Amiden und die Reduktion zu Aminomethylgruppen.[4][5]
Die strategische Manipulation dieser Positionen ermöglicht die Synthese einer breiten Palette von Analoga mit vielfältigen chemischen und pharmakologischen Eigenschaften.
Abbildung 1: Hauptderivatiserungswege für 3-Chlor-5-(trifluormethyl)pyridin-2-carbonitril.
Protokolle zur Derivatisierung an der C3-Position
Protokoll 1: Nukleophile Aromatische Substitution (SNA_r)
Die SNA_r ist ein fundamentaler Prozess zur Einführung von Heteroatom-Nukleophilen. Der Mechanismus verläuft über einen resonanzstabilisierten Meisenheimer-Komplex, dessen Bildung durch die elektronenziehenden Gruppen am Ring begünstigt wird.[3][6] Dies ermöglicht Reaktionen unter relativ milden Bedingungen.
Wissenschaftliche Begründung: Die Positionen ortho und para zum stark elektronenziehenden Pyridin-Stickstoff sind für nukleophile Angriffe aktiviert.[2] Die zusätzliche Aktivierung durch die -CF₃-Gruppe an C5 macht die C3-Position (ortho zur -CN-Gruppe und para zur -CF₃-Gruppe in Bezug auf den Ring) zu einem exzellenten Substrat für die Substitution des Chlor-Atoms.
Experimentelles Protokoll: Synthese von 3-Amino-5-(trifluormethyl)pyridin-2-carbonitril-Derivaten
-
Reaktionsaufbau: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Reaktionsgefäß werden 3-Chlor-5-(trifluormethyl)pyridin-2-carbonitril (1,0 Äq.), das gewünschte Amin (1,2-2,0 Äq.) und eine Base wie Kaliumcarbonat (K₂CO₃, 2,0 Äq.) oder Diisopropylethylamin (DIPEA, 2,0 Äq.) in einem aprotischen polaren Lösungsmittel wie Dimethylsulfoxid (DMSO) oder N,N-Dimethylformamid (DMF) vorgelegt.
-
Reaktionsdurchführung: Die Reaktionsmischung wird bei einer Temperatur zwischen 80 °C und 120 °C für 4-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Wasser verdünnt und mehrfach mit Ethylacetat oder Dichlormethan extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden über Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Produkt zu erhalten.
Tabelle 1: Beispiele für SNA_r-Reaktionen
| Nukleophil | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| Anilin | K₂CO₃ | DMSO | 100 | 8 | 85 |
| Morpholin | DIPEA | DMF | 90 | 12 | 92 |
| Natriummethoxid | - | Methanol | 65 | 6 | 95 |
| Benzylamin | K₂CO₃ | Acetonitril | 80 | 10 | 88 |
Protokoll 2: Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Kupplung ist eine der leistungsfähigsten Methoden zur Bildung von C-C-Bindungen.[7] Die Kupplung von Arylchloriden stellt aufgrund der Stärke der C-Cl-Bindung eine Herausforderung dar und erfordert oft spezialisierte Katalysatorsysteme.[8]
Wissenschaftliche Begründung: Die oxidative Addition von Arylchloriden an ein Palladium(0)-Zentrum ist der geschwindigkeitsbestimmende Schritt.[8] Die Verwendung von sperrigen, elektronenreichen Phosphinliganden (z. B. XPhos, SPhos) ist entscheidend, da sie die Elektronendichte am Palladiumzentrum erhöhen und so die oxidative Addition erleichtern. Starke Basen wie Kaliumphosphat (K₃PO₄) oder Cäsiumcarbonat (Cs₂CO₃) sind erforderlich, um das Boronsäure-Derivat für die Transmetallierung zu aktivieren.[9]
Experimentelles Protokoll: Synthese von 3-Aryl-5-(trifluormethyl)pyridin-2-carbonitril
Abbildung 2: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kreuzkupplung.
-
Reaktionsaufbau: In einem ofengetrockneten Schlenkrohr werden 3-Chlor-5-(trifluormethyl)pyridin-2-carbonitril (1,0 Äq.), die entsprechende Arylboronsäure (1,2-1,5 Äq.), eine Base wie K₃PO₄ (2,0-3,0 Äq.), eine Palladiumquelle wie Pd₂(dba)₃ (1-3 mol%) und ein Ligand wie XPhos (2-6 mol%) vorgelegt.
-
Reaktionsdurchführung: Das Gefäß wird dreimal evakuiert und mit Argon gefüllt. Anschließend wird ein entgastes Lösungsmittelgemisch (z. B. 1,4-Dioxan/Wasser 5:1) hinzugefügt. Die Mischung wird unter Rühren auf 100-110 °C erhitzt, bis die Umsetzung vollständig ist (typischerweise 12-24 Stunden).
-
Aufarbeitung und Reinigung: Nach dem Abkühlen wird die Reaktionsmischung wie in Protokoll 1 beschrieben aufgearbeitet und durch Säulenchromatographie gereinigt.
Tabelle 2: Beispiele für Suzuki-Miyaura-Kupplungen
| Boronsäure | Pd-Quelle / Ligand | Base | Lösungsmittel | Temp. (°C) | Ausbeute (%) |
| Phenylboronsäure | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxan/H₂O | 100 | 90 |
| 4-Methoxyphenylboronsäure | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluol | 110 | 87 |
| Thiophen-2-boronsäure | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 78 |
| 3-Pyridinylboronsäure | PdCl₂(dppf) | K₂CO₃ | Dioxan/H₂O | 100 | 75 |
Protokolle zur Transformation der C2-Nitril-Gruppe
Protokoll 3A: Hydrolyse zur Carbonsäure
Die Hydrolyse der Nitrilgruppe zu 3-Chlor-5-(trifluormethyl)pyridin-2-carbonsäure[10] ist ein wichtiger Schritt, um Amide oder Ester zu synthetisieren. Die Reaktion kann sowohl unter sauren als auch basischen Bedingungen durchgeführt werden, wobei die basische Hydrolyse oft bevorzugt wird, um eine Zersetzung des empfindlichen Pyridinrings zu vermeiden.
Wissenschaftliche Begründung: Die Hydrolyse verläuft über ein Amid-Intermediat.[11] Um die vollständige Umwandlung zur Carbonsäure zu erreichen, sind oft harsche Bedingungen (hohe Temperaturen, konzentrierte Säuren/Basen) erforderlich.[12] Bei 2-Picolinsäure-Derivaten muss die Temperatur kontrolliert werden, um eine Decarboxylierung des Produkts zu vermeiden, die bei Temperaturen über 135 °C auftreten kann.[12][13]
Experimentelles Protokoll: Basische Hydrolyse
-
Reaktionsaufbau: 3-Chlor-5-(trifluormethyl)pyridin-2-carbonitril wird in einem wässrigen Lösungsmittel (z. B. Wasser/Ethanol-Gemisch) suspendiert.
-
Reaktionsdurchführung: Eine konzentrierte wässrige Lösung von Natriumhydroxid (NaOH, 3-5 Äq.) wird zugegeben. Die Mischung wird unter Rückfluss erhitzt (ca. 100 °C), bis die Nitrilgruppe vollständig umgesetzt ist (Überwachung durch DC oder LC-MS, typischerweise 4-8 Stunden).
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung vorsichtig mit konzentrierter Salzsäure (HCl) auf einen pH-Wert von 2-3 angesäuert. Das ausfallende Produkt wird abfiltriert, mit kaltem Wasser gewaschen und im Vakuum getrocknet.
Protokoll 3B: Reduktion zu Aminomethylpyridin
Die Reduktion des Nitrils zu einem primären Amin erzeugt einen flexiblen Linker, der für die Synthese von Liganden oder die Einführung von basischen Zentren in pharmazeutischen Wirkstoffen nützlich ist.
Wissenschaftliche Begründung: Die katalytische Hydrierung von halogenierten Cyanopyridinen ist eine Herausforderung, da eine konkurrierende Dehalogenierung stattfinden kann.[4][5] Palladium-Katalysatoren, die typischerweise für die Dehalogenierung verwendet werden, sind hier ungeeignet. Platin- oder Rhodium-Katalysatoren sind relativ ineffektiv für die Dehalogenierung und werden daher bevorzugt, um die C-Cl-Bindung zu erhalten.[4][5] Die Verwendung von Ammoniak im Lösungsmittel kann die Bildung von sekundären und tertiären Aminen als Nebenprodukte unterdrücken.
Experimentelles Protokoll: Katalytische Hydrierung
-
Reaktionsaufbau: In einem Hochdruckreaktor (Autoklav) wird 3-Chlor-5-(trifluormethyl)pyridin-2-carbonitril in einem Lösungsmittel wie Methanol, das mit Ammoniak gesättigt ist, gelöst.
-
Katalysatorzugabe: Ein geeigneter Katalysator (z. B. Platin(IV)-oxid (PtO₂), Rhodium auf Kohle (Rh/C), oder Raney-Nickel) wird unter inerter Atmosphäre zugegeben (typischerweise 5-10 Gew.-%).
-
Hydrierung: Der Reaktor wird verschlossen, mehrmals mit Wasserstoff gespült und dann unter einen Wasserstoffdruck von 50-100 bar gesetzt. Die Reaktion wird bei 50-80 °C für 12-24 Stunden geschüttelt oder gerührt.
-
Aufarbeitung: Nach dem Abkühlen und Entlüften wird der Katalysator durch Filtration über Celite® entfernt. Das Filtrat wird eingeengt, um das Rohprodukt zu erhalten, das bei Bedarf weiter gereinigt werden kann.
Tabelle 3: Vergleich der Bedingungen für die Nitril-Transformation
| Transformation | Methode | Reagenzien | Lösungsmittel | Bedingungen | Hauptprodukt |
| Hydrolyse | Basisch | NaOH (aq.) | Wasser/Ethanol | 100 °C, 4-8 h | 3-Chlor-5-(trifluormethyl)pyridin-2-carbonsäure |
| Reduktion | Kat. Hydrierung | H₂, PtO₂ | Methanol/NH₃ | 50 bar, 60 °C, 16 h | (3-Chlor-5-(trifluormethyl)pyridin-2-yl)methanamin |
Referenzen
-
Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation. (US20050250947A1). Google Patents.
-
Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. (US6921828B2). Google Patents.
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate.
-
The products and kinetics of hydrolysis of cyanopyridinium ions. Tel Aviv University.
-
Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (US5756750A). Google Patents.
-
Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions. (RU2175968C2). Google Patents.
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908. PubChem.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki reaction. Wikipedia.
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570. Biosynth.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
-
2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. Chem-Impex.
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
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Application Notes and Protocols for the Cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
The transformation of 2,3-dichloro-5-(trifluoromethyl)pyridine to 3-chloro-2-cyano-5-(trifluoromethyl)pyridine is a critical step in the synthesis of numerous high-value molecules within the pharmaceutical and agrochemical industries. The resulting product is a versatile intermediate, with the cyano and chloro groups serving as handles for a variety of subsequent chemical modifications.[1][2] This application note provides a detailed experimental procedure for this cyanation reaction, grounded in established principles of palladium-catalyzed cross-coupling chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step protocol, and address key safety and operational considerations to ensure reproducible and safe execution.
Mechanistic Insights: The Palladium-Catalyzed Cyanation Cycle
The conversion of aryl halides to aryl nitriles via palladium catalysis is a cornerstone of modern organic synthesis.[3][4] The reaction typically proceeds through a catalytic cycle involving a palladium(0) species. While several cyanide sources can be employed, zinc cyanide (Zn(CN)₂) is often preferred due to its lower toxicity compared to alkali metal cyanides and its ability to mitigate catalyst deactivation.[5][6]
The generally accepted mechanism for this transformation involves three key steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically generated in situ, reacts with the aryl chloride (in this case, 2,3-dichloro-5-(trifluoromethyl)pyridine) in an oxidative addition step. This forms a Pd(II) intermediate.
-
Transmetalation: The cyanide group is transferred from the zinc cyanide to the palladium center, displacing the chloride ligand. This step is often the rate-determining step and can be influenced by the choice of ligands on the palladium catalyst.
-
Reductive Elimination: The final step involves the reductive elimination of the desired aryl nitrile product from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
A persistent challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to poison the catalyst.[3][5] The use of zinc cyanide helps to control the concentration of free cyanide in the reaction mixture, thereby preserving the catalytic activity.
Experimental Protocol: Palladium-Catalyzed Cyanation with Zinc Cyanide
This protocol is adapted from established procedures for the cyanation of aryl chlorides and offers a reliable method for the synthesis of 3-chloro-2-cyano-5-(trifluoromethyl)pyridine.
Reagents and Materials
| Reagent/Material | Formula | CAS Number | Molar Mass ( g/mol ) | Notes |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 69045-84-7 | 215.99 | Substrate |
| Zinc Cyanide | Zn(CN)₂ | 557-21-1 | 117.44 | Cyanating agent |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 51364-51-3 | 915.72 | Palladium catalyst precursor |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | C₃₄H₂₈FeP₂ | 12150-46-8 | 554.37 | Ligand |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | 73.09 | Anhydrous, reaction solvent |
| Toluene | C₇H₈ | 108-88-3 | 92.14 | Extraction solvent |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | For workup |
| Brine (saturated aqueous NaCl) | NaCl | 7647-14-5 | 58.44 | For workup |
| Anhydrous magnesium sulfate | MgSO₄ | 7487-88-9 | 120.37 | Drying agent |
Safety Precautions
-
Cyanide Hazard: Zinc cyanide is toxic if ingested, inhaled, or absorbed through the skin.[7] It releases highly toxic hydrogen cyanide gas upon contact with acids. All manipulations involving zinc cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.
-
Palladium Compounds: Palladium compounds can be irritants. Avoid inhalation of dust and skin contact.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) via syringe. The amount of solvent should be sufficient to create a stirrable slurry (e.g., 0.2 M concentration of the substrate).
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing toluene and saturated aqueous sodium bicarbonate solution.
-
Separate the layers. Extract the aqueous layer with toluene (2x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-chloro-2-cyano-5-(trifluoromethyl)pyridine as the final product.[8]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the palladium-catalyzed cyanation.
Conclusion
The palladium-catalyzed cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine using zinc cyanide is an effective and reproducible method for the synthesis of the valuable intermediate, 3-chloro-2-cyano-5-(trifluoromethyl)pyridine. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in these notes, researchers can confidently perform this transformation. Careful execution of the workup and purification steps is crucial for obtaining a high-purity product.
References
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Google Patents.
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications (RSC Publishing).
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ResearchGate.
- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. ChemBK.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH).
- Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. ResearchGate.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Institutes of Health (NIH).
- Zinc cyanide. Wikipedia.
- ZINC CYANIDE. Vina chemistry Co., Ltd.
- Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal.
- Catalytic Cyanation of C–N Bonds with CO2/NH3. ACS Publications.
- Zinc cyanide Zn(CN)2 55%. Vina chemistry Co., Ltd.
- Zinc cyanide (Zn(CN)2). PubChem.
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. Google Patents.
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- 8. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Introduction: A Versatile Scaffold for Modern Chemistry
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic properties, stemming from the synergistic electron-withdrawing effects of the trifluoromethyl and cyano groups, render the pyridine core susceptible to a variety of palladium-catalyzed cross-coupling reactions. The strategic placement of the chloro, trifluoromethyl, and cyano functionalities offers a versatile platform for the synthesis of complex molecular architectures. The trifluoromethyl group, in particular, is a prized substituent in drug discovery, often enhancing metabolic stability and lipophilicity of lead compounds.[1]
This guide provides an in-depth exploration of key palladium-catalyzed transformations of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols detailed herein are designed to serve as a robust starting point for reaction optimization, grounded in established methodologies for structurally related electron-deficient heteroaryl chlorides.[2][3]
Core Challenge: The Activation of an Electron-Deficient C-Cl Bond
Aryl chlorides are notoriously less reactive in palladium-catalyzed cross-coupling reactions compared to their bromide and iodide counterparts due to the stronger C-Cl bond. This challenge is further amplified in this compound by the presence of strong electron-withdrawing groups, which decrease the electron density at the carbon bearing the chlorine atom, making oxidative addition to the palladium(0) catalyst more difficult.[2] Consequently, the selection of a highly active catalyst system, typically comprising a palladium precursor and a bulky, electron-rich phosphine ligand, is paramount for achieving efficient transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] For this compound, this reaction provides a powerful avenue for the introduction of a diverse array of aryl, heteroaryl, and vinyl substituents at the 3-position.
Expertise & Experience: Overcoming C-Cl Bond Inertness
The key to a successful Suzuki-Miyaura coupling of this substrate lies in the choice of the palladium catalyst and, most critically, the phosphine ligand. Bulky, electron-rich biarylphosphine ligands, such as SPhos or XPhos, are often required to facilitate the challenging oxidative addition of the C-Cl bond to the palladium(0) center. The choice of base is also crucial; a moderately strong base like potassium phosphate or cesium carbonate is generally effective in promoting the transmetalation step without causing degradation of the starting material or product.[5]
Proposed Protocol: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Evacuate and backfill the Schlenk flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the catalyst premix to the Schlenk flask, followed by degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times typically range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 70-80 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 18 | 78-88 |
Note: Yields are estimates based on reactions with similar substrates and will require optimization.
Visualization: Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This transformation allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine core, providing access to a diverse array of substituted 2-cyano-5-(trifluoromethyl)pyridin-3-amines, which are valuable intermediates in drug discovery.
Expertise & Experience: Navigating Base and Ligand Selection
Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination on this electron-deficient chloride hinges on a highly active catalyst system.[8] The use of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[1] The choice of ligand is also critical, with bulky, electron-rich phosphines like BrettPhos or RuPhos often providing the best results.
Proposed Protocol: Buchwald-Hartwig Amination with Primary and Secondary Amines
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, to an oven-dried reaction vial, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BrettPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 8 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOt-Bu | Toluene | 110 | 12 | 80-90 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | Dioxane | 100 | 16 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | NaOt-Bu | Toluene | 110 | 14 | 78-88 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | Dioxane | 100 | 18 | 70-80 |
Note: Yields are estimates based on reactions with similar substrates and will require optimization.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction provides a direct route to 3-alkynyl-5-(trifluoromethyl)pyridine-2-carbonitriles, which are versatile intermediates for further synthetic transformations and are of interest in materials science.
Expertise & Experience: The Role of the Copper Co-catalyst
The classic Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI).[11] The copper co-catalyst is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12] An amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the hydrogen halide byproduct and often serves as the solvent. While highly effective, a potential side reaction is the Glaser homocoupling of the terminal alkyne, which can be minimized by running the reaction under strictly anaerobic conditions and using the appropriate catalyst loading.
Proposed Protocol: Sonogashira Coupling with Terminal Alkynes
This protocol outlines a general procedure for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 50 | 6 | 85-95 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 50 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 40 | 10 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 6 | 70-80 |
Note: Yields are estimates based on reactions with similar substrates and will require optimization.
Visualization: Sonogashira Coupling Catalytic Cycle
Conclusion
This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. While the activation of the C-Cl bond presents a challenge, the use of modern, highly active catalyst systems enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this important building block and to develop novel molecules for a wide range of applications.
References
- Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor, [Link]
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Al-Zoubi, R. M., & Al-Mugheed, A. A. (2017). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines.
- Barfoot, C., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(19), 6695-6706. [Link]
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, [Link]
- Wikipedia contributors. (2023).
- MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI, [Link]
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts, [Link]
- ResearchGate. (2025). A new palladium catalyst system for the cyanation of aryl chlorides.
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal, [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
- Kumar, A., & Singh, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(63), 38269-38287. [Link]
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific LLC, [Link]
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles, [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal, [Link]
- Rivera-Fuentes, P., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2368–2373. [Link]
- MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI, [Link]
- ResearchGate. (2020). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- National Institutes of Health. (2025). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study.
- National Institutes of Health. (2011). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- National Institutes of Health. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
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Application Note: A Robust and Scalable Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile for Pharmaceutical and Agrochemical Applications
Abstract
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a pivotal intermediate in the synthesis of numerous high-value agrochemicals and pharmaceuticals.[1][2] Its production on an industrial scale necessitates a process that is not only high-yielding and cost-effective but also operationally simple and safe. This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, commencing from the readily available starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine. The described methodology, adapted from established industrial processes, focuses on a halogen exchange reaction followed by a nucleophilic cyanation, a route designed to maximize purity and yield while maintaining mild reaction conditions suitable for large-scale production.[3]
Introduction and Strategic Rationale
The trifluoromethylpyridine scaffold is a key structural motif in modern chemistry, imparting unique properties such as metabolic stability and enhanced binding affinity to bioactive molecules.[4] The target compound, this compound (IUPAC Name: 3-chloro-5-(trifluoromethyl)-2-pyridinecarbonitrile[5]), serves as a critical building block for products like the fungicide fluopicolide.[2]
Several synthetic avenues exist for the preparation of cyanopyridines.[6][7][8] These include the Sandmeyer reaction of corresponding amino-pyridines[9][10] and the direct cyanation of halo-pyridines.[11][12] While the Sandmeyer reaction is a powerful tool, the handling of potentially unstable diazonium intermediates on a large scale presents significant safety challenges.[13][14] Direct cyanation of 2,3-dichloro-5-(trifluoromethyl)pyridine with alkali metal cyanides is a viable option.[11] However, the reactivity of the chlorine atom at the 2-position can be enhanced, leading to a more efficient and cleaner reaction.
The strategy detailed herein employs a two-step sequence that leverages the differential reactivity of halogens in nucleophilic aromatic substitution (SNAr) reactions:
-
Halogen Exchange (Fluorination): The chlorine atom at the 2-position of 2,3-dichloro-5-(trifluoromethyl)pyridine is selectively replaced by fluorine. This is a crucial activating step, as fluoride is a superior leaving group to chloride in this SNAr context due to its ability to stabilize the intermediate Meisenheimer complex through resonance.
-
Nucleophilic Cyanation: The resulting 2-fluoro intermediate readily undergoes reaction with a cyanide source, yielding the final product with high purity and efficiency.[3]
This approach offers mild reaction conditions, avoids the use of heavy metal catalysts like copper which can complicate product purification and waste disposal[12][15], and is demonstrably suitable for industrial amplification.[3]
Overall Synthetic Workflow
The two-step synthesis is outlined below. The process begins with 2,3-dichloro-5-(trifluoromethyl)pyridine and proceeds through a fluorinated intermediate to the target molecule.
Diagram 1: High-level workflow for the synthesis of the target compound.
Detailed Synthesis Protocols
CAUTION: This procedure involves highly toxic materials (cyanides) and hazardous reagents. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step 1: Synthesis of 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine (Halogen Exchange)
Rationale: This step is a nucleophilic aromatic substitution, specifically a halogen exchange reaction akin to the Finkelstein reaction but on an aromatic system.[16][17] The chlorine at the 2-position of the pyridine ring is more susceptible to nucleophilic attack than the one at the 3-position due to the electron-withdrawing effect of the ring nitrogen. Using a polar aprotic solvent like N,N-Dimethylacetamide (DMAC) facilitates the reaction by solvating the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.[3]
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Potassium Fluoride (spray-dried, anhydrous)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)
-
N,N-Dimethylacetamide (DMAC), anhydrous
Protocol:
-
To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge N,N-Dimethylacetamide (DMAC) (4 volumes relative to the starting material).
-
Add spray-dried Potassium Fluoride (1.5 - 2.0 molar equivalents) and the phase-transfer catalyst (0.05 - 0.1 molar equivalents).
-
Begin vigorous stirring and heat the slurry to 140-150 °C.
-
Slowly add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 molar equivalent) to the heated mixture over 1-2 hours, maintaining the internal temperature.
-
After the addition is complete, maintain the reaction at 140-150 °C for 5-10 hours.[3] Monitor the reaction progress by Gas Chromatography (GC) for the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to below 50 °C.
-
Filter the mixture to remove inorganic salts. Wash the filter cake with a small amount of toluene or a similar organic solvent.
-
The filtrate, containing the product and DMAC, is subjected to fractional distillation under reduced pressure to isolate the 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine.
Step 2: Synthesis of this compound (Cyanation)
Rationale: This step is another SNAr reaction. The highly electronegative fluorine atom at the 2-position makes the carbon susceptible to attack by the cyanide nucleophile. The displacement of fluoride is highly favorable, driving the reaction to completion. The choice of a less polar solvent like toluene or dichloromethane is suitable for this step.[3]
Diagram 2: Simplified SNAr mechanism for the cyanation step.
Materials:
-
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine (from Step 1)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Toluene or Dichloromethane
-
Deionized Water
Protocol:
-
To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer and thermocouple, charge 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine (1.0 molar equivalent) and the chosen solvent (e.g., Toluene, 5 volumes).[3]
-
In a separate vessel, prepare a solution of Sodium Cyanide (1.1 - 1.5 molar equivalents) in a minimal amount of deionized water. EXTREME CAUTION: Sodium cyanide is highly toxic. Handle with extreme care and have a cyanide antidote kit readily available.
-
Cool the reactor contents to 10-15 °C.
-
Slowly add the aqueous sodium cyanide solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction progress by GC or HPLC.
-
Upon completion, stop the stirring and allow the layers to separate.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 3 volumes) and then with a saturated brine solution (1 x 3 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation to achieve high purity (>99%).[3]
Process Parameters and Data Summary
The following table summarizes the key operational parameters for this synthetic route.
| Parameter | Step 1: Fluorination | Step 2: Cyanation |
| Primary Reagent | Potassium Fluoride | Sodium Cyanide |
| Molar Ratio (Reagent:Substrate) | 1.5 - 2.0 : 1 | 1.1 - 1.5 : 1 |
| Solvent | DMAC | Toluene or Dichloromethane |
| Temperature | 140 - 150 °C | 15 - 25 °C |
| Reaction Time | 5 - 10 hours[3] | 3 - 5 hours |
| Typical Yield | > 85% | > 90%[3] |
| Typical Purity (Post-Distillation) | > 98% | > 99.5%[3] |
| Work-up/Purification | Filtration, Vacuum Distillation | Aqueous Wash, Vacuum Distillation |
Safety and Handling
General Precautions:
-
All operations should be conducted in a controlled environment, preferably a walk-in fume hood or a contained reactor system.[18]
-
An emergency eyewash station and safety shower must be readily accessible.[19]
-
Personnel must wear appropriate PPE, including chemical splash goggles, face shields, impervious lab coats, and heavy-duty nitrile or neoprene gloves.[19][20]
Chemical-Specific Hazards:
-
2,3-dichloro-5-(trifluoromethyl)pyridine: Harmful if swallowed or inhaled. Causes skin and eye irritation.[19]
-
Potassium Fluoride/Sodium Cyanide: Acutely toxic by all routes of exposure (ingestion, inhalation, skin contact). Contact with acids liberates highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched with sodium hypochlorite solution before disposal according to institutional and local regulations.
-
Trifluoromethyl Compounds: Can release toxic gases upon decomposition. Handle with care and avoid high temperatures outside of the prescribed reaction conditions.[20][21]
-
Solvents (DMAC, Toluene): Flammable and/or irritants. Handle in a well-ventilated area away from ignition sources.[21]
-
Final Product: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[22]
Conclusion
The described two-step protocol provides a reliable and scalable pathway for the synthesis of this compound. By employing a strategic halogen exchange to activate the substrate, the subsequent cyanation proceeds under mild conditions with high efficiency and selectivity. This method avoids problematic heavy-metal catalysts and is well-suited for industrial production, delivering a high-purity product essential for the development of next-generation pharmaceuticals and agrochemicals.
References
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Application Note: High-Throughput Screening of Trifluoromethylpyridine Libraries for Accelerated Drug Discovery
Introduction: The Trifluoromethylpyridine Scaffold - A Privileged Structure in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. Among fluorinated motifs, the trifluoromethylpyridine (TFMP) moiety has emerged as a particularly valuable and privileged structure. The trifluoromethyl (-CF3) group, a bioisostere of the methyl group, imparts a unique combination of physicochemical properties that can dramatically enhance the therapeutic potential of a molecule.[1][2] Its strong electron-withdrawing nature and high lipophilicity can lead to improved metabolic stability, enhanced binding affinity for target proteins, and modulated pKa, all of which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of high-throughput screening (HTS) campaigns for trifluoromethylpyridine-based compound libraries. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system designed for maximal efficiency and data quality.
Part 1: Trifluoromethylpyridine Library: Preparation and Quality Control
The success of any HTS campaign is fundamentally reliant on the quality of the screening library.[3] For TFMP libraries, careful attention to solubility and compound integrity is paramount.
Compound Handling and Solubilization
Trifluoromethylpyridine derivatives, due to the lipophilic nature of the -CF3 group, generally exhibit good solubility in dimethyl sulfoxide (DMSO), the standard solvent for HTS compound libraries. However, the diverse substitutions on the pyridine ring can lead to variability.
Protocol 1: Master Stock and Assay-Ready Plate Preparation
-
Initial Solubilization: Dissolve individual TFMP compounds in 100% DMSO to a standard stock concentration, typically 10 mM. Use high-quality, anhydrous DMSO to prevent compound degradation.
-
Master Plate Creation: Aliquot the 10 mM stocks into 384-well master plates. These plates should be sealed and stored at -20°C or -80°C in a low-humidity environment to ensure long-term stability.
-
Assay-Ready Plate Generation: For the screening campaign, create intermediate plates by diluting the master stock. From these, generate the final assay-ready plates by acoustically dispensing nanoliter volumes of the TFMP compounds into the assay microplates. This "non-contact" dispensing method is crucial as it minimizes the risk of cross-contamination and is highly precise. A typical final screening concentration is 10 µM in a final assay volume of 10-50 µL, keeping the final DMSO concentration at or below 0.5% to minimize solvent effects on the biological assay.
Rigorous Quality Control (QC)
A robust QC process is non-negotiable. It ensures that the compounds being screened are what they are supposed to be, at the correct concentration, and in a suitable state for screening.
Table 1: Quality Control Parameters for TFMP Screening Libraries
| QC Parameter | Method | Purpose | Acceptance Criteria |
| Identity | LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the molecular weight of the compound. | Measured MW matches expected MW ± 0.5 Da. |
| Purity | HPLC-UV/ELSD (High-Performance Liquid Chromatography with UV/Evaporative Light Scattering Detection) | Determines the percentage of the desired compound in the sample. | ≥ 95% purity. |
| Concentration | qNMR (Quantitative Nuclear Magnetic Resonance) or LC-MS with a standard curve | Verifies the concentration of the stock solution. | Within ± 15% of the target concentration. |
| Solubility/Precipitation | Visual inspection or automated imaging | Detects compound precipitation in the assay buffer. | No visible precipitate at the final assay concentration. |
-
Causality: Failure to perform these QC steps can lead to wasted resources, with false negatives arising from insufficient compound concentration and false positives from interfering impurities.
Part 2: Assay Development and High-Throughput Screening
The choice of assay technology is dictated by the biological target. TFMP libraries are versatile and have been successfully screened against various target classes, including kinases, G-protein coupled receptors (GPCRs), and proteases.
Case Study: Screening for Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The TFMP scaffold is a common feature in many kinase inhibitors.
Workflow for a Kinase Inhibitor HTS Campaign
Caption: A typical workflow for a kinase inhibitor HTS campaign.
Protocol 2: Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This homogenous, luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced. It is a robust and widely used format for HTS.
-
Compound Dispensing: Dispense 50 nL of 10 mM TFMP library compounds (in 100% DMSO) into a 384-well low-volume white assay plate using an acoustic dispenser. This results in a 10 µM final concentration in a 5 µL reaction volume.
-
Kinase Reaction:
-
Add 2.5 µL of a 2X kinase/substrate solution (containing the target kinase and its specific peptide substrate in kinase buffer) to each well.
-
Add 2.5 µL of a 2X ATP solution to initiate the reaction.
-
Incubate for 1 hour at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate reader. A lower signal indicates less ADP produced, and therefore, inhibition of the kinase.
-
Self-Validation: The robustness of the assay is determined during the pilot screen by calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor greater than 0.5 is considered excellent for HTS.[4]
Case Study: Screening for GPCR Modulators
GPCRs are the largest family of cell surface receptors and are targets for a significant portion of modern drugs.[1] Cell-based assays are essential for screening GPCR modulators as they provide a more physiologically relevant context.
Protocol 3: Cell-Based GPCR Assay (cAMP Detection using HTRF®)
This assay measures the modulation of cyclic AMP (cAMP), a key second messenger in GPCR signaling, using Homogeneous Time-Resolved Fluorescence (HTRF®).
-
Cell Plating: Seed cells expressing the target GPCR into 384-well white plates at an appropriate density and incubate overnight to allow for adherence.
-
Compound Addition: Add the TFMP library compounds to the cells and pre-incubate.
-
Agonist/Antagonist Treatment:
-
For an agonist screen, proceed directly to the detection step.
-
For an antagonist screen, add a known agonist at its EC80 concentration (the concentration that gives 80% of the maximal response).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and add the HTRF® detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Incubate according to the manufacturer's protocol to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition: Read the HTRF® signal on a compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm). The ratio of these signals is proportional to the amount of cAMP produced.
-
Expertise & Experience: The choice of a cell-based assay for GPCRs is critical because it allows for the identification of not only direct orthosteric binders but also allosteric modulators, which may not be discoverable in a simple biochemical binding assay.
Part 3: Data Analysis and Hit Validation - The Path from Signal to Lead
Raw HTS data is simply a collection of numbers. A rigorous data analysis and hit validation cascade is essential to transform this data into meaningful biological insights and credible starting points for medicinal chemistry.
Data Analysis and Hit Validation Workflow
Caption: A workflow for HTS data analysis and hit validation.
Data Normalization and Hit Selection
-
Normalization: Raw data from each plate should be normalized to the plate's internal controls (e.g., positive control = 100% inhibition, negative/vehicle control = 0% inhibition).
-
Hit Selection: A common method for hit selection is the Z-score, which represents the number of standard deviations a compound's activity is from the mean of the sample population. A Z-score cutoff (e.g., >3 or <-3 for inhibition or activation, respectively) is typically used to define primary hits.
Hit Triage: Eliminating False Positives
A significant challenge in HTS is the high rate of false positives. A multi-pronged approach is necessary to eliminate these misleading compounds.
-
Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with a wide variety of assays through mechanisms like redox cycling or fluorescence.[5][6] Computational filters should be applied to the primary hit list to flag potential PAINS. While the TFMP scaffold itself is not a classic PAIN, certain substituents could be.
-
Assay Interference: Some compounds can directly interfere with the assay technology. For fluorescence-based assays, this can be due to autofluorescence or quenching.
-
Causality: Fluorinated compounds, including some TFMPs, can exhibit intrinsic fluorescence. Therefore, it is crucial to perform a counter-screen where compounds are tested in the assay in the absence of the biological target. Any activity in this counter-screen indicates assay interference, and the compound should be flagged or deprioritized.[7]
-
-
Orthogonal Assays: Hits should be confirmed in an orthogonal assay that uses a different detection technology. For example, a hit from the luminescent ADP-Glo kinase assay could be tested in a TR-FRET-based binding assay. A compound that is active in both assays is a much higher-confidence hit.
Dose-Response and Preliminary Structure-Activity Relationship (SAR)
Confirmed hits are then tested in a dose-response format to determine their potency (e.g., IC50 or EC50). This quantitative data is the foundation for establishing a preliminary Structure-Activity Relationship (SAR), where chemists can begin to understand which structural features of the TFMP scaffold are driving activity.
Conclusion
The trifluoromethylpyridine scaffold represents a rich source of chemical matter for the discovery of novel therapeutics. However, unlocking this potential requires a meticulously planned and rigorously executed high-throughput screening campaign. By integrating careful library preparation, robust assay development, and a stringent hit validation cascade that accounts for the specific properties of fluorinated compounds, researchers can significantly increase the probability of identifying high-quality, tractable hits. This application note provides the foundational protocols and strategic insights necessary to navigate the complexities of HTS and accelerate the journey from a TFMP library to a promising lead series.
References
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Application Notes and Protocols for Investigating the Biological Activity of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers exploring the biological activities of derivatives based on the 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile scaffold. This document offers insights into the rationale behind experimental designs and detailed, field-proven protocols for the synthesis and evaluation of these compounds as potential therapeutic agents, particularly in the context of oncology.
Introduction: The Significance of the Trifluoromethylpyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other molecular interactions makes it a privileged scaffold in drug design. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's therapeutic potential by improving its metabolic stability, membrane permeability, and binding affinity to target proteins.[2] The combination of these features in the this compound core presents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology where kinase inhibitors and modulators of cell signaling pathways are of high interest. Derivatives of similar scaffolds, such as trifluoromethyl pyrimidines and other cyanopyridines, have demonstrated potent anticancer activities, suggesting that this class of compounds warrants thorough investigation.[3][4]
This guide will walk you through the essential steps to synthesize and characterize the biological activity of novel derivatives of this compound.
Synthesis of the Core Scaffold and its Derivatives
The foundational step in exploring the biological activity of this class of compounds is a robust synthetic strategy. The core molecule, this compound, can be synthesized from commercially available starting materials.
Protocol 2.1: Synthesis of this compound
This protocol is based on established methods for the cyanation of halopyridines.
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Propionitrile
-
Sodium cyanide (NaCN)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 2M solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-(dimethylamino)pyridine in propionitrile.
-
Heat the mixture to reflux and stir overnight.
-
Cool the reaction mixture to room temperature.
-
Carefully add a solution of sodium cyanide in water to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the mixture for several hours at room temperature.
-
Dilute the reaction with water and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash with water and then with a 2M HCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography or distillation to yield 3-chloro-5-(trifluoromethyl)picolinonitrile.
This synthetic scheme provides the core scaffold from which a diverse library of derivatives can be generated through nucleophilic substitution of the chloro group or modifications of the nitrile functionality.
In Vitro Biological Evaluation: A Tiered Approach
A systematic in vitro evaluation is crucial to identify promising lead compounds. The following protocols outline a standard workflow for assessing the anticancer potential of your synthesized derivatives.
Workflow for In Vitro Anticancer Screening
Caption: A tiered workflow for the in vitro evaluation of novel anticancer compounds.
Protocol 3.1: Cell Viability Assays (MTT and XTT)
These colorimetric assays are fundamental for determining the cytotoxic effects of your compounds on cancer cell lines.
Principle:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Reduced to a water-soluble orange formazan product.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure (General):
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with a range of concentrations of your test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm.
-
-
For XTT assay:
-
Add the XTT reagent mixture to each well.
-
Incubate for 2-4 hours.
-
Read the absorbance at ~450-500 nm.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: IC50 Values of Representative Pyridine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 10b (pyrimidine-5-carbonitrile) | HepG2 | 3.56 | [3] |
| A549 | 5.85 | [3] | |
| MCF-7 | 7.68 | [3] | |
| Compound 17v (trifluoromethyl-pyrimidine) | H1975 | 2.27 | |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)... | NCI-60 Panel | Varies | [4] |
Protocol 3.2: Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with the test compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry.
Expected Outcome:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Their activity can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
Materials:
-
Treated and control cell lysates
-
Caspase-3/7, -8, or -9 activity assay kit
-
Microplate reader
Procedure:
-
Lyse the treated and control cells.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase substrate.
-
Incubate at 37°C.
-
Measure the fluorescence or absorbance using a microplate reader.
Protocol 3.3: Cell Cycle Analysis
This assay determines if the compounds induce cell cycle arrest at a specific phase.
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., PI), and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed by flow cytometry.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the cells.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature.
-
Analyze the samples by flow cytometry.
Protocol 3.4: Western Blot Analysis
This technique is used to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis, cell cycle regulation, and specific signaling pathways.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer
-
Primary antibodies (e.g., against Bcl-2, Bax, p53, cyclins, CDKs, or specific kinases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare protein lysates from treated and control cells.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
In Vivo Efficacy Studies
Promising compounds from in vitro studies should be evaluated in animal models to assess their in vivo efficacy and potential toxicity. Human tumor xenograft models in immunodeficient mice are a standard preclinical approach.
Workflow for In Vivo Xenograft Studies
Caption: A typical workflow for conducting in vivo xenograft studies.
Protocol 4.1: Subcutaneous Xenograft Model
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of cancer cells (often mixed with Matrigel) subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule and route.
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data generated from these assays will allow for the establishment of a structure-activity relationship (SAR). For example, studies on related cyanopyridine derivatives have shown that the nature and position of substituents on the pyridine ring can significantly impact their cytotoxic activity and kinase inhibitory potential.[1] It is plausible that derivatives of this compound could act as inhibitors of key kinases involved in cancer progression, such as EGFR or PDK1.[3] The protocols outlined above will enable the elucidation of such mechanisms.
Potential Signaling Pathway for Investigation
Caption: A potential signaling pathway that could be targeted by these derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The systematic application of the protocols detailed in this guide will enable researchers to thoroughly characterize the biological activities of its derivatives, elucidate their mechanisms of action, and identify lead compounds for further preclinical and clinical development. The combination of rational drug design, robust synthetic chemistry, and comprehensive biological evaluation is key to unlocking the full therapeutic potential of this exciting class of molecules.
References
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (RSC Publishing) [Link]
- Clinical pharmacokinetics of commonly used anticancer drugs. (PubMed) [Link]
- Therapeutic cure against human tumor xenografts in nude mice by a microtubule stabilization agent, fludelone, via parenteral or oral route. (PubMed) [Link]
- This compound | C7H2ClF3N2 | CID 1473374. (PubChem) [Link]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. (Oncohema Key) [Link]
- Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. (Oncohema Key) [Link]
- Advances in patient-derived tumor xenografts. (ScienceDirect) [Link]
- Pharmacokinetic drug interactions with anticancer drugs. (PubMed) [Link]
- Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancre
- Pharmacokinetic model-predicted anticancer drug concentr
- Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma. (PubMed) [Link]
- Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine deriv
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Deriv
- A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline deriv
- Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (PubMed) [Link]
Sources
Application Notes and Protocols: The Strategic Role of Trifluoromethylpyridines in Modern Drug Discovery
Abstract: The strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being particularly prominent. When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold offers a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of the role of TFMPs in drug discovery, detailing their inherent advantages, common synthetic strategies, and practical applications. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged structural motif to address complex therapeutic challenges.
Section 1: The Trifluoromethylpyridine Moiety: A Profile of Physicochemical Advantages
The combination of a trifluoromethyl group and a pyridine ring creates a unique electronic and steric environment that can be exploited to enhance drug-like properties. The pyridine nitrogen acts as a hydrogen bond acceptor and influences the molecule's overall polarity and solubility, while the -CF3 group imparts a range of beneficial characteristics.
Causality Behind Key Physicochemical Enhancements:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[2] Placing the -CF3 group at a potential site of metabolism can effectively block this process, thereby increasing the drug's half-life and bioavailability.[1][2]
-
Lipophilicity and Permeability: The -CF3 group is highly lipophilic, which can enhance a drug's ability to permeate cellular membranes and cross biological barriers like the blood-brain barrier.[1][3] This is a critical factor for drugs targeting intracellular proteins or the central nervous system. The pyridine ring adds a degree of polarity, allowing for a fine-tuning of the overall lipophilicity (LogP) to achieve an optimal balance between membrane permeability and aqueous solubility.[4][5]
-
Binding Affinity and Potency: As a strong electron-withdrawing group, the -CF3 moiety alters the electronic distribution of the pyridine ring.[6] This can modulate the pKa of the pyridine nitrogen, influencing its ability to form ionic interactions or hydrogen bonds with target proteins. Furthermore, the -CF3 group can engage in favorable non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions with amino acid residues in a binding pocket, thereby increasing binding affinity and potency.[7][8]
-
Bioisosterism: The trifluoromethyl group serves as an effective bioisostere for other chemical groups, such as methyl, chlorine, and even the aliphatic nitro group.[1][9][10] This allows chemists to replace a metabolically labile or otherwise undesirable group with a -CF3 group to improve pharmacokinetic properties while retaining or enhancing biological activity.[11][12][13]
Data Presentation: Comparative Physicochemical Properties
The introduction of a trifluoromethyl group significantly alters the properties of the parent pyridine ring.
| Property | Pyridine | 3-(Trifluoromethyl)pyridine | Rationale for Change |
| pKa | 5.25 | 3.46 | The strong electron-withdrawing nature of the -CF3 group decreases the electron density on the pyridine nitrogen, making it a weaker base.[6] |
| LogP | 0.65 | 1.70 | The -CF3 group is significantly more lipophilic than a hydrogen atom, increasing the overall hydrophobicity of the molecule.[4] |
| Metabolic Stability | Susceptible to oxidation | Highly stable | The high strength of the C-F bond prevents metabolic degradation at the site of substitution.[1][2] |
Visualization: Bioisosteric Replacement Strategy
The following diagram illustrates how a trifluoromethyl group can act as a bioisostere to enhance drug properties by replacing a metabolically vulnerable methyl group.
Caption: Bioisosteric replacement of a methyl with a trifluoromethyl group to block metabolism.
Section 2: Synthetic Strategies for Accessing Trifluoromethylpyridine Scaffolds
The synthesis of TFMP derivatives is well-established, with several robust methods available to medicinal chemists.[14] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.[15]
Common Synthetic Approaches:
-
Halogen/Fluorine Exchange: This classic method involves the fluorination of a trichloromethylpyridine precursor using reagents like antimony trifluoride or anhydrous hydrogen fluoride.[6][16] This approach is often used for large-scale industrial production of key TFMP intermediates.[4][17]
-
Pyridine Ring Construction (Cyclocondensation): This strategy involves building the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[4][18] Common building blocks include trifluoromethylated ketones and esters.[4] This method offers great flexibility for creating diverse substitution patterns.
-
Cross-Coupling Reactions: For constructing more complex drug candidates, pre-functionalized TFMP intermediates are frequently used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the efficient attachment of other aryl or alkyl groups to the TFMP core.[19]
Experimental Protocol: Synthesis of a Biaryl Trifluoromethylpyridine via Suzuki Coupling
This protocol details the synthesis of a substituted biaryl trifluoromethylpyridine, a common structural motif in kinase inhibitors, using a palladium-catalyzed Suzuki cross-coupling reaction. This method is chosen for its reliability, functional group tolerance, and wide applicability in drug discovery.
Materials:
-
2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 eq)
-
Substituted aryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Sphos (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas supply
-
Standard reaction glassware, magnetic stirrer, heating mantle
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted aryl halide (1.0 eq), 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (1.2 eq), K₂CO₃ (3.0 eq), and Sphos (0.04 eq).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon gas for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Briefly open the flask under a positive pressure of inert gas and add the Pd(OAc)₂ catalyst (0.02 eq).
-
Solvent Addition: Reseal the flask and add anhydrous 1,4-dioxane followed by degassed water via syringe. A typical solvent ratio is 4:1 (dioxane:water). The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction is typically complete within 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine to remove inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final biaryl trifluoromethylpyridine.
Visualization: Suzuki Coupling Experimental Workflow
Caption: Workflow for the synthesis of a TFMP derivative via Suzuki coupling.
Section 3: Characterization and Quality Control of Trifluoromethylpyridine Derivatives
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized TFMP derivative. Standard analytical techniques are employed for this purpose.
Protocol: Standard Characterization Suite
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecule. The chemical shifts and coupling constants of the aromatic protons on the pyridine and coupled aryl ring will verify the structure.
-
¹⁹F NMR: This is a crucial technique for fluorine-containing compounds. A singlet in the expected region (around -60 to -70 ppm relative to CFCl₃) confirms the presence and electronic environment of the -CF3 group.[20]
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Use High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the compound. This confirms the elemental composition and provides strong evidence of the product's identity. The measured mass should be within 5 ppm of the calculated theoretical mass.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A single major peak with an area >95% is typically required for compounds intended for biological screening. A UV detector is commonly used.
-
Section 4: Application in Drug Discovery: Case Studies and SAR Insights
TFMPs are found in numerous approved drugs and clinical candidates across various therapeutic areas, demonstrating their broad utility.[6][14]
| Drug/Candidate | Target(s) | Therapeutic Area | Rationale for TFMP Moiety |
| Leniolisib | PI3Kδ | Activated PI3K delta syndrome (APDS) | The TFMP moiety contributes to optimal hydrophilic properties, ensuring good solubility and metabolic stability.[6] |
| Fluazifop-butyl | ACCase | Agrochemical (Herbicide) | The TFMP group enhances translocation and herbicidal activity compared to the corresponding benzene analogue.[6] |
| VTP-43742 (and derivatives) | RORγt | Autoimmune Disorders | The -CF3 group forms critical interactions with key leucine and histidine residues in the RORγt binding pocket, significantly contributing to potency.[7][8] |
| Bimiralisib | PI3K/mTOR | Oncology | The 2-amino-4-(trifluoromethyl)pyridine core is a key building block that enhances cell permeability and metabolic stability.[19] |
Visualization: Simplified Structure-Activity Relationship (SAR)
This diagram illustrates how modifying the position of the -CF3 group on the pyridine ring can impact binding affinity with a hypothetical protein target.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivative...: Ingenta Connect [ingentaconnect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 13. Item - The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University - Figshare [repository.lboro.ac.uk]
- 14. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 15. nbinno.com [nbinno.com]
- 16. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support center for the synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. We will explore the nuances of various synthetic routes, providing in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your yield and purity.
Introduction to Synthetic Strategies
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis can be approached through several pathways, each with its own set of advantages and challenges. The two most prevalent routes start from either 2,3-dichloro-5-(trifluoromethyl)pyridine or 2-amino-3-chloro-5-(trifluoromethyl)pyridine. This guide will focus on troubleshooting and optimizing these common synthetic transformations.
Below is a high-level overview of the synthetic pathways we will be discussing.
Caption: Overview of the primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter.
Route 1: From 2,3-dichloro-5-(trifluoromethyl)pyridine
This route typically proceeds in two steps: a fluorination reaction followed by a cyanation step. A one-pot variation using an activating agent is also known.
Q1: My fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine to 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine is showing low conversion. What are the likely causes and how can I improve it?
A1: Low conversion in the fluorination step is a common issue and can often be attributed to several factors:
-
Insufficient Reaction Temperature: The fluorination reaction requires a specific temperature range to proceed efficiently. Temperatures below 120°C can lead to incomplete reactions and long reaction times. Conversely, exceeding 160°C may result in the formation of impurities.[2] It is crucial to maintain a reaction temperature between 120°C and 160°C.
-
Moisture in the Reaction: The presence of water can deactivate the fluorinating agent (e.g., potassium fluoride). Ensure that your solvent (e.g., DMF, DMAC) and starting materials are anhydrous.
-
Choice of Solvent: The solvent plays a critical role. While N,N-dimethylformamide (DMF) is commonly used, N,N-dimethylacetamide (DMAC) can be advantageous as it allows for higher reaction temperatures, potentially shortening the reaction time.[2]
-
Reaction Time: The reaction time for fluorination can range from 2 to 15 hours.[2] Monitor the reaction progress by TLC or GC to determine the optimal reaction time for your specific setup.
Experimental Protocol: Fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine
-
To a stirred mixture of anhydrous potassium fluoride in anhydrous dimethyl sulfoxide (DMSO), add 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Heat the mixture to 120°C for 2 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, the product, 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, can be isolated by fractional distillation under reduced pressure.[3]
Q2: During the cyanation of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, I am observing significant byproduct formation. How can I minimize this?
A2: Byproduct formation during the cyanation step can often be controlled by careful management of reaction conditions:
-
Cyanating Agent: The choice and handling of the cyanating agent are critical. Sodium cyanide or potassium cyanide are commonly used. Ensure the cyanide source is of high purity and handled with appropriate safety precautions.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, can significantly improve the reaction rate and selectivity, especially in a biphasic solvent system (e.g., dichloromethane and water).[2]
-
Temperature Control: The cyanation reaction is typically exothermic. Maintaining a controlled temperature, for instance at 20°C, is important to prevent side reactions.[2]
-
Reaction Monitoring: Closely monitor the reaction. Over-running the reaction can sometimes lead to the degradation of the product or the formation of undesired byproducts.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane, Dichloroethane, Toluene, or Ethyl Acetate | Provides good solubility for the starting material and facilitates product isolation. |
| Catalyst | Benzyltriethylammonium chloride | Enhances the reaction rate in a biphasic system. |
| Temperature | 20°C | Controls exothermicity and minimizes side reactions. |
| Reaction Time | ~10 hours (monitor for completion) | Ensures complete conversion without significant product degradation. |
Q3: I am attempting the one-pot synthesis from 2,3-dichloro-5-(trifluoromethyl)pyridine using 4-(dimethylamino)pyridine (DMAP) and sodium cyanide, but the yield is low and purification is difficult. What are the challenges with this method?
A3: The one-pot method using DMAP as an activating agent can be attractive for its process simplification. However, it presents several challenges that can lead to lower yields and purification difficulties:
-
DMAP Recovery: DMAP is a relatively expensive reagent, and its recovery after the reaction can be complicated and inefficient, which is a significant drawback for industrial-scale production.[2]
-
Reaction Conditions: This reaction is typically run at reflux in a solvent like propionitrile.[4] The elevated temperature can lead to the formation of colored impurities, making the final product purification challenging.
-
Work-up Procedure: The work-up often involves an aqueous wash followed by an acidic wash to remove the DMAP.[5] Emulsion formation can be an issue during these extractions, leading to product loss.
For these reasons, the two-step fluorination-cyanation route is often preferred for achieving higher yields and purity, despite involving an additional step.[2]
Route 2: From 2-amino-3-chloro-5-(trifluoromethyl)pyridine via Sandmeyer Reaction
This classical route involves the diazotization of the amino group followed by a copper(I) cyanide-mediated substitution.
Caption: Troubleshooting workflow for the Sandmeyer reaction.
Q4: My Sandmeyer reaction is giving a very low yield of the desired nitrile. What are the critical parameters I need to control?
A4: The Sandmeyer reaction is a powerful tool for introducing a cyano group, but its success is highly dependent on precise control of the reaction conditions.[6][7] Low yields are often a result of issues in the initial diazotization step or the subsequent cyanation.
-
Diazotization Temperature: The formation of the diazonium salt is a critical step and must be carried out at low temperatures, typically between 0 and 5°C. At higher temperatures, the diazonium salt is prone to decomposition, leading to the formation of phenolic byproducts and a significant reduction in yield.
-
Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly and portion-wise to the acidic solution of the amine. This helps to control the exotherm of the reaction and prevent localized overheating.
-
Acidity: A sufficient excess of mineral acid (e.g., hydrochloric acid or sulfuric acid) is necessary to ensure the complete diazotization of the starting amine and to maintain a low pH, which stabilizes the diazonium salt.
-
Copper(I) Cyanide Quality: The copper(I) cyanide used in the Sandmeyer reaction should be of high quality. Impurities can interfere with the catalytic cycle of the reaction.
Experimental Protocol: Sandmeyer Reaction
-
Dissolve 2-amino-3-chloro-5-(trifluoromethyl)pyridine in a suitable mineral acid (e.g., a mixture of concentrated HCl and water).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not rise above 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for a short period.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure the completion of the reaction (evolution of nitrogen gas should be observed).
-
The product can then be isolated by extraction and purified by distillation or chromatography.
Q5: I am observing a significant amount of a phenolic byproduct in my Sandmeyer reaction. What is the cause and how can I prevent it?
A5: The formation of a phenolic byproduct (3-chloro-5-(trifluoromethyl)-2-hydroxypyridine) is a classic sign of diazonium salt decomposition. This occurs when the diazonium salt reacts with water. To minimize this side reaction:
-
Strict Temperature Control: As mentioned, maintaining a low temperature (0-5°C) during diazotization and before the addition to the copper(I) cyanide solution is paramount.
-
Efficient Mixing: Ensure good agitation during the addition of the diazonium salt solution to the copper(I) cyanide. This will promote the desired reaction over the decomposition pathway.
-
Minimize Reaction Time: Do not let the diazonium salt solution stand for an extended period before using it in the next step. Prepare it fresh and use it promptly.
By carefully controlling these parameters, you can significantly improve the yield and purity of your this compound synthesis.
References
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents. (n.d.).
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents. (n.d.).
- Sandmeyer reaction - Wikipedia. (n.d.).
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine - ChemBK. (n.d.).
- US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents. (n.d.).
- US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 4. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support guide for the synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. This molecule is a critical building block in the development of advanced agrochemical and pharmaceutical agents, where the unique electronic properties of the trifluoromethyl group and the reactivity of the nitrile are highly valued.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to troubleshoot and optimize your experiments effectively.
Section 1: Overview of the Primary Synthetic Route
The most common and industrially scalable method for preparing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a halide (usually a chlorine or fluorine atom) at the 2-position of a pyridine ring with a cyanide anion.[3][4] The precursor of choice is often 2,3-dichloro-5-(trifluoromethyl)pyridine due to its relative availability.[1][4]
The reaction's success hinges on the activation of the 2-position by the electron-withdrawing effects of both the ring nitrogen and the 5-trifluoromethyl group, making it susceptible to nucleophilic attack.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support guide for the purification of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS No: 80194-70-3). This document is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for isolating this key intermediate from complex reaction mixtures. We will address common challenges, provide step-by-step protocols, and explain the scientific reasoning behind our recommendations.
Product Overview and Initial Assessment
Before attempting any purification, it is crucial to understand the physical and chemical properties of the target compound. This knowledge informs the selection of an appropriate purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 80194-70-3 | [1][2] |
| Molecular Formula | C₇H₂ClF₃N₂ | [2][3] |
| Molecular Weight | 206.55 g/mol | [2][3] |
| Appearance | Solid or Liquid (Typical) | [1][3] |
| Boiling Point | 250.4 °C at 760 mmHg | [1] |
| Solubility in Water | Low | [3] |
| Storage Temperature | Room Temperature or 2-8 °C |[1] |
The high boiling point suggests that vacuum distillation is the preferred method for purification by distillation to avoid thermal decomposition[1][4]. Its low water solubility indicates that aqueous workups can be effective for removing water-soluble impurities[3].
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude reaction mixture is a dark, oily residue. What is the first step I should take?
A1: A dark, oily appearance typically indicates the presence of polymeric byproducts and residual high-boiling solvents or reagents. The first and most critical step is a liquid-liquid extraction.
Causality: This procedure partitions your target compound into an organic solvent while washing away inorganic salts, highly polar impurities, and some colored materials. Given the compound's low water solubility, this is highly effective[3]. Syntheses of related pyridine derivatives often employ an extraction with a solvent like ethyl acetate followed by washes with aqueous solutions (e.g., saturated sodium bicarbonate) to remove acidic byproducts[5].
Recommended Action:
-
Dissolve the crude residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer sequentially with:
-
1M HCl (to remove basic impurities).
-
Saturated NaHCO₃ solution (to remove acidic impurities).
-
Brine (saturated NaCl solution) to break up emulsions and remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
This "cleaned" crude material is now ready for more advanced purification techniques.
Q2: After an aqueous workup, my NMR analysis still shows significant impurities. One major impurity has a shifted aromatic proton and lacks the nitrile peak.
A2: This analytical signature strongly suggests hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH), forming 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid [6]. This is a common byproduct, especially if the reaction was exposed to strong acid or base during synthesis or workup.
Causality: The carboxylic acid is more polar than your target nitrile and is acidic. While a bicarbonate wash should remove most of it, some may remain if the wash is not thorough enough or if emulsions form.
Recommended Action:
-
Option A (Chemical Extraction): Repeat the aqueous workup, ensuring a vigorous wash with saturated NaHCO₃. The bicarbonate deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Check the pH of the aqueous layer after washing to ensure it is basic (>8).
-
Option B (Chromatography): If extraction is insufficient, flash column chromatography is the best method. The carboxylic acid will have a much lower Rf value on silica gel compared to the desired nitrile. See the detailed protocol in Section 3.
Q3: TLC analysis shows an impurity that runs very close to my product spot. How can I improve separation?
A3: Poor separation on TLC indicates that the impurity has a polarity very similar to your product. This could be an unreacted starting material, such as 2,3-dichloro-5-trifluoromethylpyridine or a regioisomeric byproduct[7][8].
Causality: Structural isomers or compounds with similar functional groups will have very similar interactions with the stationary phase (silica) and mobile phase, leading to poor resolution.
Recommended Action:
-
Optimize TLC Mobile Phase: Systematically screen different solvent systems. The goal is to find a system that maximizes the difference in Rf values (ΔRf). Try switching from a standard ethyl acetate/hexane system to one with different solvent properties, such as dichloromethane/methanol or toluene/acetone.
-
High-Performance Column Chromatography: Use a higher-resolution setup. This can involve using a longer column, a finer mesh silica gel, or employing a very shallow solvent gradient during elution.
-
Recrystallization: This is often the most powerful technique for separating closely-related impurities from a crystalline solid. You must find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution (or vice-versa). See Section 3 for a detailed protocol.
Q4: I am attempting a vacuum distillation, but the product seems to be decomposing. What is happening?
A4: Decomposition during distillation, even under vacuum, suggests either the vacuum is not strong enough (requiring too high a pot temperature) or the presence of impurities that catalyze degradation. A patent for a similar synthesis specifies collecting the product fraction at 110 °C under 15 mmHg , indicating that a good vacuum is essential[4].
Causality: Pyridine-containing molecules can be sensitive to heat, especially in the presence of trace acid or base. The high boiling point at atmospheric pressure (250.4 °C) necessitates a significant reduction in pressure to lower the boiling temperature into a non-destructive range[1].
Recommended Action:
-
Ensure a High-Quality Vacuum: Use a high-performance vacuum pump and check your system for leaks. The pressure should ideally be below 1 mmHg.
-
Pre-Purify the Crude Material: Never distill a raw reaction mixture. First, perform a liquid-liquid extraction as described in A1 to remove non-volatile salts and acidic/basic residues that can catalyze decomposition.
-
Use a Short-Path Distillation Apparatus: This minimizes the surface area and time the compound spends at high temperatures.
Recommended Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most versatile method for removing impurities with different polarities.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This "dry loading" method provides superior resolution compared to loading the sample as a liquid.
-
Elution: Place the dry-loaded sample atop the packed column. Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 5% to 20% Ethyl Acetate in Hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Ideal for purifying solid material from small amounts of impurities.
-
Solvent Selection: Test the solubility of your crude product in various solvents. An ideal single solvent is one in which the compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. Alternatively, use a binary solvent system (e.g., one solvent in which the compound is soluble and another in which it is insoluble). Good starting points are ethanol/water, ethyl acetate/heptane, or toluene.
-
Dissolution: In a flask, add the minimum amount of the hot solvent (or the "good" solvent in a binary pair) to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a pad of Celite® to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a binary system, add the "poor" solvent dropwise until the solution becomes cloudy, then re-heat to clarify and cool. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a high vacuum.
Visual Troubleshooting Guide
This workflow provides a logical path to diagnose and solve purification issues based on initial analytical data (e.g., TLC or crude NMR).
Caption: Troubleshooting workflow for purification decisions.
References
- This compound - Methylamine Supplier.
- This compound | 80194-70-3 - Sigma-Aldrich.
- CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google P
- This compound | 80194-70-3 - Sigma-Aldrich.
- This compound | C7H2ClF3N2 | CID 1473374 - PubChem.
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google P
- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook.
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 - Biosynth.
- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google P
- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google P
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem.
- This compound | 80194-70-3 - Sigma-Aldrich.
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- 2. This compound | C7H2ClF3N2 | CID 1473374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Manufacturer & Supplier China | CAS 69045-84-7 | High Purity Chemical for Research & Industry [nj-finechem.com]
- 4. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 8. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
Technical Support Center: Trifluoromethylpyridine Synthesis
A Guide to Troubleshooting Common Byproducts for Researchers and Process Chemists
Welcome to the technical support center for trifluoromethylpyridine (TFMP) synthesis. As a class of compounds with significant applications in the agrochemical and pharmaceutical industries, the efficient synthesis of TFMPs is of paramount importance.[1][2] The introduction of a trifluoromethyl group imparts unique properties, such as enhanced metabolic stability and binding affinity, but its synthesis is often accompanied by the formation of challenging byproducts.[2][3]
This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice based on common synthetic routes. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to byproduct formation in their experiments.
Section 1: Halogen Exchange (Halex) Reactions from Trichloromethylpyridines
The conversion of a trichloromethylpyridine to a trifluoromethylpyridine via halogen exchange (Halex) is a foundational and widely used industrial method.[3] This process, typically employing fluorinating agents like hydrogen fluoride (HF), can be robust but is susceptible to incomplete reactions and side product formation, particularly under harsh conditions.[4][5]
Q1.1: What are the primary byproducts observed during the Halex fluorination of trichloromethylpyridines?
Answer: The most common byproducts in Halex reactions are intermediates from the stepwise fluorine-for-chlorine exchange. When starting from a (trichloromethyl)pyridine, you can expect to see varying amounts of the corresponding (dichlorofluoromethyl)pyridine and (chlorodifluoromethyl)pyridine in your crude reaction mixture.[5] Additionally, harsh reaction conditions (high temperatures and pressures) can sometimes lead to the decomposition of starting materials and products, resulting in the formation of dark, tar-like substances.[4][5]
Troubleshooting Guide 1.2: Incomplete Fluorination
Symptom: My reaction yields a mixture containing the desired trifluoromethylpyridine along with significant amounts of -CFCl₂ and -CF₂Cl intermediates.
Causality & Resolution: This issue stems from insufficient fluorinating potential or non-optimal reaction conditions, preventing the complete exchange of all three chlorine atoms.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Fluorinating Agent | A stoichiometric deficiency of the fluorinating agent (e.g., HF) will inherently lead to incomplete reaction. An excess is required to drive the equilibrium toward the fully fluorinated product. | Use at least 3 molar equivalents of anhydrous HF per mole of the trichloromethyl group. An excess is often preferable to ensure complete conversion.[5] |
| Low Reaction Temperature | The activation energy for each successive Cl/F exchange increases. Insufficient thermal energy may only be adequate for the first or second substitution, stalling the reaction. | Gradually increase the reaction temperature. Typical ranges for liquid-phase HF fluorination are between 150°C and 250°C. Monitor reaction progress by GC to find the optimal temperature for your specific substrate.[4][5] |
| Inadequate Pressure | For reactions using anhydrous HF (b.p. 19.5°C), maintaining sufficient pressure is critical to keep the reagent in the liquid phase and ensure a high concentration within the reaction mixture. | Conduct the reaction in a suitable pressure vessel (autoclave). Ensure the system is sealed and can maintain a superatmospheric pressure, typically in the range of 5-1,200 psig, to keep HF in the liquid phase at the reaction temperature.[5] |
| Short Reaction Time | The final fluorine substitution is often the slowest step. Prematurely ending the reaction will result in a higher proportion of intermediates. | Increase the reaction time and monitor the disappearance of the -CFCl₂ and -CF₂Cl intermediates by an appropriate method like GC or ¹⁹F NMR. Reaction times can range from 1 to over 100 hours.[5] |
Diagram: Halex Reaction Pathway & Byproducts
Caption: Reaction pathways in a two-phase vapor synthesis reactor.
Section 3: Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation is an attractive modern strategy that avoids the pre-functionalization required in Halex methods. However, these reactions, particularly those involving trifluoromethyl radicals, often struggle with regioselectivity. [6][7]
Q3.1: Why does my direct trifluoromethylation of pyridine yield a mixture of 2-, 3-, and 4-TFMP isomers?
Answer: This lack of selectivity is a hallmark of reactions proceeding through a highly reactive trifluoromethyl radical (CF₃•). [7]The CF₃• radical is electrophilic and will attack the electron-rich positions of the pyridine ring. Unlike many electrophilic substitutions that strongly favor the C3 position, the high reactivity of the CF₃• radical leads to attacks at C2, C3, and C4, resulting in a mixture of isomers. [7]The precise ratio depends on the specific reaction conditions and the trifluoromethylating agent used.
Troubleshooting Guide 3.2: Improving Regioselectivity
Symptom: I need to synthesize a specific isomer (e.g., 3-TFMP), but my direct C-H functionalization method is unselective.
Causality & Resolution: Achieving regioselectivity requires moving away from purely radical-based mechanisms toward methods that exploit the inherent electronic properties of the pyridine ring through activation or directed pathways.
| Strategy | Scientific Rationale | Example Method |
| Nucleophilic Activation | The pyridine ring is activated toward electrophiles by converting it into a more electron-rich intermediate, such as an N-silyl enamine. This intermediate then reacts selectively with an electrophilic CF₃⁺ source. | Hydrosilylation of the pyridine followed by reaction with an electrophilic trifluoromethylating reagent (e.g., Togni's reagent) has been shown to be highly selective for the C3 position. [6][8] |
| Directing Groups | A directing group installed on the pyridine ring can chelate to a metal catalyst, positioning the C-H activation and subsequent trifluoromethylation at a specific adjacent site. | While less common for simple pyridines, this is a powerful strategy in broader aromatic C-H functionalization and can be adapted for specific substrates. |
| N-Oxide Strategy | Converting the pyridine to its N-oxide derivative alters the electronic distribution, making the C2 and C4 positions more susceptible to certain types of functionalization. This can be used to favor specific isomers, followed by deoxygenation. | This is a classic strategy in pyridine chemistry to modulate reactivity and can be applied to steer the position of functionalization. |
Section 4: Cyclocondensation Reactions
Building the trifluoromethylpyridine core from acyclic, fluorine-containing building blocks is another powerful synthetic approach. [3]Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. [9]Byproducts in these reactions are typically related to incomplete cyclization, side reactions of the building blocks, or the formation of undesired constitutional isomers.
Q4.1: My cyclocondensation reaction to form a substituted 4-trifluoromethylpyridine is low-yielding and produces many side products. What are the likely issues?
Answer: Cyclocondensation reactions are multi-step, one-pot processes that are highly sensitive to reaction conditions. Common issues include:
-
Self-condensation of building blocks: The reactive carbonyl and enone/enamine functionalities of the building blocks can react with themselves under the reaction conditions.
-
Incomplete cyclization: The final ring-closing step may be slow or reversible, leading to the accumulation of linear intermediates.
-
Formation of regioisomers: If unsymmetrical building blocks are used, different cyclization pathways can lead to a mixture of isomeric pyridine products.
-
Decomposition: The harsh conditions (e.g., strong acids or bases, high temperatures) required for cyclization can degrade the starting materials or the desired product. [10]
Troubleshooting Guide 4.2: Optimizing Cyclocondensation
Symptom: A complex mixture is obtained from a cyclocondensation reaction, making purification of the target TFMP difficult.
Causality & Resolution: Optimization requires a systematic approach to controlling the reaction kinetics and minimizing competing pathways.
| Parameter | Scientific Rationale | Recommended Action |
| Order of Addition | The sequence in which reactants and catalysts are added can dictate which initial reactions are favored, preventing unwanted self-condensation. | Experiment with different orders of addition. For example, pre-forming an enamine intermediate from one component before adding the second trifluoromethyl-containing building block can lead to a cleaner reaction. |
| Temperature Control | Each step in the sequence (e.g., addition, cyclization, dehydration) may have a different optimal temperature. A single high temperature may accelerate side reactions. | Employ a temperature ramp. Start at a lower temperature to allow the initial addition reaction to proceed cleanly, then increase the temperature to drive the cyclization and dehydration steps to completion. [10] |
| Solvent and Catalyst | The polarity of the solvent and the nature of the acid or base catalyst can significantly influence reaction rates and equilibria. | Screen different solvents and catalysts. Aprotic solvents are often used. [10]The choice between a Brønsted acid, Lewis acid, or base catalyst depends on the specific mechanism of your cyclocondensation. |
| Water Removal | The final step of many pyridine syntheses is a dehydration/aromatization. The presence of water can inhibit this step or promote hydrolysis of intermediates. | Use a Dean-Stark trap or add a chemical drying agent to the reaction mixture to remove water as it is formed, driving the reaction toward the aromatic pyridine product. |
References
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 150-163. [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024).
- Tsukamoto, M., & Nakamura, T. (2021).
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Mei, H., Remete, A. M., & Soloshonok, V. A. (2020).
- Link, H. H. (1987). U.S. Patent No. 4,650,875. Washington, DC: U.S.
- Tyrra, W. (2003). Polar trifluoromethylation reactions: the formation of bis(trifluoromethyl)iodine(III) compounds and trifluoromethyl iodine(III) cations and anions.
- Wang, S., et al. (2021). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. PubMed Central. [Link]
- Matvieiev, Y., & Mykhailiuk, P. K. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(22), 7021. [Link]
- Al-Taie, A. F. M., et al. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(4). [Link]
- Zhu, S. (2000).
- European Patent Office. (1984). EP 0110690 A1. [Link]
- Kuninobu, Y., et al. (2022).
- Muta, R., Torigoe, T., & Kuninobu, Y. (2022).
- Powers, D. C., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. PubMed Central. [Link]
- Muta, R., Torigoe, T., & Kuninobu, Y. (2022). Regioselective Direct C–H Trifluoromethylation of Pyridine.
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- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature for the Cyanation of Chloropyridines
Welcome to the Technical Support Center for the cyanation of chloropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The cyanation of chloropyridines is a critical transformation in the synthesis of numerous pharmaceutical agents and advanced materials. Temperature is a pivotal parameter in this reaction, influencing reaction rate, catalyst stability, and selectivity. This document offers a structured approach to optimizing temperature for successful and reproducible outcomes.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you may encounter during the cyanation of chloropyridines, with a focus on temperature as the root cause or solution.
Q1: My reaction is sluggish or shows no conversion. How can I be sure the temperature is the issue?
Possible Causes & Solutions:
-
Insufficient Thermal Energy: The oxidative addition of the chloropyridine to the palladium(0) catalyst is often the rate-limiting step and requires a certain activation energy.[1][2] If the temperature is too low, this step will be slow, leading to poor or no conversion.
-
Troubleshooting Step: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS). For many palladium-catalyzed cyanations of aryl chlorides, temperatures in the range of 100-160 °C are often required.[3]
-
-
Catalyst Activation: Some palladium precatalysts require an initial higher temperature to form the active Pd(0) species.
-
Solution: Review the literature for the specific catalyst system you are using. Some protocols may suggest a brief period at a higher temperature to ensure catalyst activation before maintaining a lower temperature for the remainder of the reaction.
-
-
Cyanide Source Dissociation: When using stable cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]), higher temperatures may be necessary to facilitate the dissociation and transfer of the cyanide ion to the palladium center.[4]
Q2: My reaction is producing significant byproducts. Could the temperature be too high?
Yes, excessive temperature can lead to several side reactions:
-
Hydrolysis of the Nitrile Product: The presence of any residual water in the reaction mixture can lead to the hydrolysis of the desired cyanopyridine to the corresponding carboxamide and subsequently to the carboxylic acid.[6] This is often exacerbated at elevated temperatures.
-
Optimization Strategy:
-
Ensure all reagents and solvents are rigorously dried.
-
Lower the reaction temperature. It's a balance; you need enough heat for the reaction to proceed but not so much that it promotes significant hydrolysis.
-
Minimize reaction time. Once the starting material is consumed, cool the reaction to prevent further degradation.
-
-
-
Decomposition of Reagents or Products: Both the chloropyridine starting material and the cyanopyridine product have limits to their thermal stability.[7] Exceeding these limits can lead to decomposition and the formation of a complex mixture of impurities.
-
Characterization: If you observe significant charring or discoloration of your reaction mixture, thermal decomposition is a likely culprit.
-
Solution: Consult the literature for the thermal stability of your specific substrates.[7][8][9][10] A lower reaction temperature, even at the cost of a longer reaction time, is preferable to product degradation.
-
-
Ligand Decomposition: Phosphine ligands, commonly used in palladium catalysis, can degrade at high temperatures, leading to catalyst deactivation and the formation of phosphine oxides.
-
Ligand Selection: Consider using more thermally stable, bulky electron-rich phosphine ligands which are known to be effective for the cyanation of aryl chlorides.[5]
-
Q3: The reaction works well on a small scale, but I'm seeing issues with reproducibility and yield upon scale-up. How does temperature play a role?
Heat transfer is a critical factor in scaling up chemical reactions.
-
Inefficient Heat Transfer: A larger reaction volume has a lower surface-area-to-volume ratio, making it more difficult to heat the mixture uniformly. This can result in temperature gradients within the reactor, where some parts of the mixture are at the optimal temperature while others are not.
-
Troubleshooting Scale-Up:
-
Stirring: Ensure vigorous and efficient stirring to promote uniform heat distribution.
-
Heating Mantle/Oil Bath: Use a heating mantle or oil bath that provides even heating around the entire flask.
-
Internal Thermometer: Monitor the internal temperature of the reaction, not just the temperature of the heating source.
-
-
-
Exothermic Reactions: While not always the case for cyanations, some reactions can be exothermic. On a small scale, this heat can dissipate quickly. On a larger scale, the heat can build up, leading to an uncontrolled temperature increase and the formation of byproducts.
-
Safety and Control: When scaling up, it's crucial to have a cooling system in place and to add reagents portion-wise to control any potential exotherm.
-
Frequently Asked Questions (FAQs)
What is the typical temperature range for the palladium-catalyzed cyanation of chloropyridines?
The optimal temperature can vary significantly depending on the specific chloropyridine substrate, the palladium catalyst and ligand system, and the cyanide source used. However, a general starting point for the cyanation of aryl chlorides is often in the range of 100 °C to 150 °C.[11] Some modern catalytic systems with highly active ligands may allow for lower temperatures.[2][12] For instance, a method using palladium acetate as a catalyst with potassium ferrocyanide as the cyanide source suggests a temperature range of 40-200 °C.[13]
How does the choice of cyanide source affect the optimal temperature?
The cyanide source plays a crucial role in determining the required reaction temperature.
| Cyanide Source | Typical Temperature Range | Considerations |
| K₄[Fe(CN)₆] | Higher (e.g., 120-140 °C)[11] | Non-toxic and stable, but often requires higher temperatures for cyanide transfer.[4] |
| Zn(CN)₂ | Moderate (e.g., 80-120 °C) | Less toxic than alkali metal cyanides and its lower solubility helps prevent catalyst poisoning.[3][5] |
| NaCN/KCN | Can be lower, but often requires anhydrous conditions | Highly toxic and can readily poison the palladium catalyst if the concentration of free cyanide is too high.[4] |
| Acetone Cyanohydrin/TMSCN | Variable, can be milder | Can be effective alternatives, but their reactivity and optimal conditions will vary. |
Can microwave heating be beneficial for optimizing the temperature?
Yes, microwave-assisted heating can be a valuable tool for the cyanation of chloropyridines. It allows for rapid and uniform heating of the reaction mixture, which can lead to significantly shorter reaction times and potentially higher yields.[14] In some cases, microwave heating has been shown to enable reactions at lower temperatures than conventional heating.[14]
What are the key safety considerations when working with cyanides at elevated temperatures?
Working with cyanide compounds, especially at elevated temperatures, requires strict adherence to safety protocols due to their high toxicity.
-
Ventilation: Always conduct reactions in a well-ventilated fume hood.[15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[15][16][17][18]
-
Acid Incompatibility: Keep all acidic materials away from the reaction setup, as acidification of cyanide salts will generate highly toxic hydrogen cyanide (HCN) gas.[15][19]
-
Waste Disposal: Dispose of all cyanide-containing waste in designated, properly labeled containers.[15][19]
-
Emergency Preparedness: Ensure you are familiar with your institution's emergency procedures for cyanide exposure and have an emergency plan in place.[16][17]
Experimental Protocols
General Protocol for Temperature Screening in a Palladium-Catalyzed Cyanation
This protocol provides a framework for systematically optimizing the reaction temperature.
-
Reaction Setup: In a dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the chloropyridine substrate, the palladium catalyst, and the ligand under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the solvent, the cyanide source, and any additives.
-
Heating and Monitoring:
-
Start by setting the reaction temperature to a conservative value based on literature precedents (e.g., 80 °C).
-
Allow the reaction to stir at this temperature for a set period (e.g., 1-2 hours).
-
Take a small aliquot of the reaction mixture and analyze it by TLC, GC, or LC-MS to determine the extent of conversion.
-
-
Temperature Increments: If the conversion is low, increase the temperature by 10-20 °C and repeat the monitoring step.
-
Optimization: Continue this process until you identify a temperature that provides a good balance between reaction rate and the formation of byproducts.
-
Work-up and Analysis: Once the reaction is complete, cool the mixture to room temperature and perform an appropriate aqueous work-up. Isolate and characterize the product to confirm its identity and purity.
Visualizing the Workflow
Logical Workflow for Temperature Optimization
Caption: A logical workflow for the systematic optimization of temperature in the cyanation of chloropyridines.
Palladium-Catalyzed Cyanation Cycle
Sources
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- 2. Virtually Instantaneous, Room-temperature [11C]-Cyanation Using Biaryl Phosphine Pd(0) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. jubilantingrevia.com [jubilantingrevia.com]
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- 19. lsuhsc.edu [lsuhsc.edu]
Overcoming poor solubility of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the significant solubility challenges presented by 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-tested methodologies, offering a logical and in-depth troubleshooting resource.
Compound Profile: Understanding the Challenge
This compound is a substituted pyridine derivative frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure inherently predisposes it to poor aqueous solubility, a common hurdle in drug discovery that can impede biological screening, formulation, and overall development.[3][4] Approximately 40% of newly discovered chemical entities are poorly soluble in water, making solubility enhancement a critical step in research.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₂ClF₃N₂ | [7] |
| Molecular Weight | 206.55 g/mol | [7] |
| Appearance | Liquid or Solid | [2][8] |
| Boiling Point | ~250.4 °C at 760 mmHg | [8] |
| IUPAC Name | This compound | [7] |
Q1: Why is this compound expected to have such poor water solubility?
A1: The poor aqueous solubility of this compound is a direct consequence of its molecular architecture. Several structural features contribute to its hydrophobic and lipophilic character:
-
Trifluoromethyl (-CF₃) Group: This is a powerful lipophilicity-enhancing moiety.[9] The -CF₃ group significantly increases a molecule's lipid solubility, which is advantageous for crossing biological membranes but detrimental to aqueous solubility.[10] Its inclusion is a common strategy in medicinal chemistry to improve metabolic stability and target binding, but it often comes with the trade-off of reduced solubility.[9][10]
-
Chloro (-Cl) Group: The chlorine atom further contributes to the molecule's overall hydrophobicity.
-
Pyridine Ring: The core aromatic ring, while containing a nitrogen atom, is largely nonpolar and contributes to the hydrophobic character.
-
Nitrile (-CN) Group: While the nitrile group is polar, its contribution to overall polarity is insufficient to overcome the dominant lipophilic nature of the rest of the molecule.
This combination of a highly lipophilic -CF₃ group and a halogenated aromatic ring makes the molecule resistant to forming favorable interactions with water molecules, leading to poor solubility.
Q2: I'm struggling to dissolve the compound for my experiment. What are the very first steps I should take?
A2: Before moving to complex solubilization techniques, it's crucial to exhaust the fundamental laboratory methods. Often, apparent insolubility can be resolved with careful initial handling. Follow this systematic approach.
Initial Solubility Troubleshooting Protocol:
-
Verify Compound Purity: Impurities from synthesis can drastically alter the solubility profile of the target compound. Always ensure you are using a high-purity grade reagent.
-
Reduce Particle Size: The rate of dissolution is directly related to the surface area of the solid.[6][11] If your compound is a solid, gently grind it into a fine, uniform powder using a mortar and pestle. This increases the surface area available for solvent interaction.[6][11]
-
Apply Mechanical Energy: Simple stirring is often not enough. Use a vortex mixer for several minutes or, more effectively, place the vial in an ultrasonic bath (sonication).[11] The high-frequency sound waves from sonication provide the energy needed to break apart solid agglomerates and accelerate the dissolution process.
-
Introduce Gentle Heating: For many compounds, solubility increases with temperature.[11] Gently warm the solvent to 30-40°C while stirring or sonicating. Caution: Be mindful of the compound's stability. Do not overheat, and if possible, confirm that the compound is stable at the temperature used.
Caption: Decision tree for addressing compound precipitation.
Strategies to Prevent Precipitation:
-
Decrease Stock Concentration: Your initial stock may be too concentrated. Try preparing a 10-fold lower concentration stock and repeat the dilution.
-
Modify Dilution Technique: Instead of pipetting the stock into a static buffer, add the stock solution dropwise into the buffer while it is being vigorously vortexed. This rapid mixing can prevent localized areas of high concentration that initiate precipitation.
-
Increase Final Co-solvent Percentage: The final concentration of the organic solvent in your working solution may be too low. If your experimental system can tolerate it, increase the final percentage of DMSO or other co-solvent (e.g., from 0.1% to 0.5%). Always run a vehicle control to ensure the solvent itself is not causing an effect.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to your aqueous buffer before adding the compound stock can help stabilize the molecule and prevent precipitation.
Q5: Co-solvents are not working or are incompatible with my experiment. What advanced formulation strategies can I use?
A5: When simple co-solvent systems fail, more sophisticated formulation approaches are necessary. These methods aim to alter the physicochemical properties of the compound to make it more compatible with an aqueous environment.
Strategy 1: pH Adjustment
The pyridine nitrogen atom is basic and can be protonated to form a more soluble pyridinium salt. [1][12]However, the potent electron-withdrawing effects of the -CF₃, -Cl, and -CN groups significantly reduce the basicity of the nitrogen atom in this specific molecule. Therefore, a very low pH would be required for protonation, which may not be compatible with many biological experiments. This approach is worth investigating but may have limited utility.
Strategy 2: Use of Surfactants for Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical aggregates called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. [11][13]A poorly soluble compound like this compound can be entrapped within the hydrophobic core, creating a stable micro-environment that allows it to be dispersed in the aqueous solution.
-
Commonly Used Surfactants: Polysorbates (Tween® 20, Tween® 80), Cremophor® EL.
-
Screening Protocol: Prepare a series of aqueous solutions with varying concentrations of a surfactant. Add the compound (or a concentrated stock) to each and determine the concentration at which solubility is achieved.
Strategy 3: Cyclodextrin Inclusion Complexation
This is a highly effective and widely used technique for enhancing the solubility of poorly water-soluble drugs. [14][15]Cyclodextrins (CDs) are cyclic oligosaccharides with a unique donut-shaped structure. Their exterior is hydrophilic, while the central cavity is hydrophobic. [15][16] The hydrophobic this compound molecule can fit inside the CD cavity, forming a "host-guest" inclusion complex. [16]This complex effectively masks the compound's hydrophobic nature, allowing the entire complex to dissolve readily in water. [14][17]
-
Commonly Used Cyclodextrins: Beta-cyclodextrin (β-CD) has limited water solubility itself. Its derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) , are much more soluble and are preferred for formulation development. [16]
Protocol for Preparing a Cyclodextrin Inclusion Complex (Co-evaporation Method):
-
Dissolve the Compound: Dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Dissolve the Cyclodextrin: In a separate container, dissolve the chosen cyclodextrin (e.g., HP-β-CD) in water. A molar ratio of 1:1 to 1:3 (compound:CD) is a good starting point. [16]3. Mix Solutions: Slowly add the compound solution to the aqueous cyclodextrin solution while stirring continuously.
-
Evaporate the Solvent: Remove the solvent using a rotary evaporator. This process forces the compound into the cyclodextrin cavity as the solvent is removed.
-
Collect and Reconstitute: The resulting product is a solid powder of the inclusion complex. This powder can be easily weighed and dissolved directly in your aqueous buffer to the desired final concentration.
References
- Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. ScienceDirect.
- Popa, M., Mititelu, M., Neacșu, S. M., Tănase, M. A., & Șeremet, O. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Iqbal, J., Siddiqui, A., & Husain, A. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review.
- Gidwani, B., & Vyas, A. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD..
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Medium.
- Rovira, X., & Fotso, S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
- Xu, D., Liu, Y., Yuan, Z., & Yuan, M. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
- Al-Subaie, A. M., & Al-Otaibi, R. A. (2024). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
- Deshmukh, A. S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
- Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd..
- Trifluoromethyl group. Wikipedia.
- Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions. (2007). International Journal of PharmTech Research.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- solubility enhancement and cosolvency by madhavi. (2015). Slideshare.
- This compound. PubChem.
- MSDS of 3-Chloro-5-fluoro-pyridine-2-carbonitrile. Capot Chemical Co., Ltd..
- Rovira, X., & Fotso, S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- Methods of solubility enhancements. (2015). Slideshare.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (2018). RSC Publishing.
- Re-evaluating pyridine's role in chlorination reaction. (2021). Chemistry World.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
- Pyridine. PubChem.
- Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process. Google Patents.
- Samaroo, S., et al. (2023). C–H···π interactions increase pyridinium solubility by disrupting ionic... ResearchGate.
- Photo-DAC: Light-Driven Ambient-Temperature Direct Air Capture by a Photobase. (2025). American Chemical Society.
- SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. (2013). Scholarly Commons.
- Study of pH-dependent drugs solubility in water. (2025). ResearchGate.
- A Review on: “Solubility Enhancement Techniques of Poorly Water Soluble Drug”. (2015). International Journal of Science and Research (IJSR).
- Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Pyridine. Wikipedia.
- Xie, B., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands.
- XCV,-The Chlorine Derivatives of Pyridine. Part III. The Interaction of Chlorine and Pyridine Hydro- chloride. (1899). Zenodo.
- The chlorination of pyridine: Investigations on pyridine and quinoline derivatives 41st. Communication. (2025). ResearchGate.
- 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. ChemBK.
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. PubChem.
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Technical Support Center: Stability and Handling of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support guide for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 80194-70-3). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a highly functionalized pyridine, this reagent is invaluable for introducing the trifluoromethylpyridine moiety into complex molecules, particularly in the agrochemical and pharmaceutical industries.[1] However, its reactivity also presents stability challenges.
This guide provides in-depth, field-proven insights to help you anticipate and prevent the decomposition of this molecule, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
There are two principal pathways of degradation under common reaction conditions:
-
Hydrolysis of the 2-carbonitrile group: The nitrile (-C≡N) group is susceptible to hydrolysis under either acidic or basic aqueous conditions, leading to the formation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide as an intermediate and ultimately 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid as the final product.[2]
-
Nucleophilic Aromatic Substitution (SNAr) at the 3-chloro position: The pyridine ring is electron-deficient, a characteristic enhanced by the strong electron-withdrawing effects of both the trifluoromethyl and carbonitrile substituents. This electronic profile makes the chlorine atom at the C-3 position a competent leaving group, susceptible to displacement by a wide range of nucleophiles.[3][4][5]
Q2: What are the ideal storage conditions for this reagent?
To ensure long-term stability, the compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[6] The primary goal is to protect it from atmospheric moisture and incompatible substances.[7]
Q3: Is this compound particularly sensitive to air or moisture?
Yes. Moisture can facilitate the hydrolysis of the nitrile group, especially in the presence of trace acidic or basic impurities. While short-term exposure to air during weighing is generally acceptable, prolonged exposure should be avoided. For moisture-sensitive reactions, handling in a glovebox or using Schlenk techniques is strongly recommended. The material safety data sheet for a similar compound explicitly states to avoid moisture.[7]
Q4: What general classes of reagents and conditions should I be cautious with?
Exercise caution with the following:
-
Strong aqueous acids and bases: These will promote rapid hydrolysis of the nitrile group.
-
Strong nucleophiles: Reagents like primary/secondary amines, alkoxides, or thiolates can readily displace the chloride via an SNAr mechanism.[3]
-
Strong oxidizing agents: These are listed as incompatible materials.[1][7]
-
High temperatures: While a specific decomposition temperature is not well-documented[8], elevated temperatures (>100-120 °C) can accelerate degradation and lead to the formation of tar or complex byproducts, particularly during extended reaction times.[9]
Troubleshooting Guides
Problem 1: My analysis (LCMS/NMR) shows the formation of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. How do I prevent this?
Root Cause Analysis (Expertise & Experience): The presence of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid[2] is a definitive indicator of nitrile group hydrolysis. This reaction is catalyzed by the presence of water along with either an acid or a base. The source of water can be explicit (e.g., aqueous reagents) or implicit (e.g., wet solvents, atmospheric moisture). The trifluoromethyl and chloro substituents make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
Trustworthiness (Self-Validating Protocol): To mitigate nitrile hydrolysis, you must rigorously exclude water from your reaction system.
Recommended Protocol for Water-Sensitive Reactions:
-
Solvent Preparation: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (nitrogen or argon).
-
Atmosphere: Assemble the reaction apparatus under an inert atmosphere. Purge the vessel with inert gas before adding reagents.
-
Reagent Choice:
-
If a base is required, use a non-nucleophilic, anhydrous organic base (e.g., Proton-Sponge®, DBU) instead of inorganic bases like NaOH, KOH, or carbonates, which often contain water.
-
If an acid is required, consider using a Lewis acid that is compatible with anhydrous conditions or an anhydrous source of a Brønsted acid.
-
-
Control Experiment: Run a small-scale, parallel reaction under your original conditions but with the deliberate addition of a small amount of water (e.g., 5-10 mol%). A significant increase in the formation of the carboxylic acid byproduct will confirm that hydrolysis is the primary issue.
Visualization of Decomposition Pathways
Caption: Primary decomposition pathways for the title compound.
Problem 2: I am observing an unexpected loss of the chlorine substituent from my starting material. What is happening?
Root Cause Analysis (Expertise & Experience): The loss of the chlorine atom is almost certainly due to a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring's inherent electron deficiency, powerfully augmented by the -CF₃ and -CN groups, makes the entire aromatic system highly electrophilic. The chlorine at C-3 is activated for displacement by any nucleophilic species present in your reaction mixture.[5] Common culprits include amine reagents, alkoxide bases, solvents like methanol under basic conditions, or even anionic intermediates generated in situ.
Trustworthiness (Self-Validating Protocol): Preventing unwanted SNAr requires careful management of nucleophilicity and reaction temperature.
Recommended Protocol to Minimize SNAr:
-
Re-evaluate Reagents: Identify all potential nucleophiles in your reaction. If a reagent is intended to react at a different site (e.g., a Suzuki coupling at the chloro position is desired, but an amine in the mixture is also reacting), you may need to introduce the amine in a protected form.
-
Temperature Control: SNAr reactions are often kinetically controlled. Run the reaction at the lowest possible temperature that still allows for the desired transformation to proceed. Start at 0 °C or even -20 °C and slowly warm the reaction while monitoring for byproduct formation by TLC or LCMS.
-
Base Selection: If a base is required, choose one with low nucleophilicity.
-
Excellent Choice: Hindered bases like lithium diisopropylamide (LDA) at low temperatures, or non-nucleophilic organic bases like DBU.
-
Use with Caution: Alkoxides (e.g., NaOMe, NaOtBu) are potent nucleophiles.
-
Avoid (if possible): Primary or secondary amines if they are not the intended reactant.
-
-
Solvent Selection: Be aware that some solvents can act as nucleophiles. For example, using methanol as a solvent with a strong base will generate sodium methoxide, a strong nucleophile. If possible, use non-nucleophilic aprotic solvents like THF, Dioxane, Toluene, or DMF (use DMF with caution as it can decompose to generate dimethylamine at high temperatures).
Data Summary: Reagent Compatibility
| Reagent Class | Risk of SNAr | Risk of Hydrolysis | Recommended Alternatives / Controls |
| Strong Alkoxides | High | Low (if anhydrous) | Use hindered bases (e.g., LHMDS, LDA) at low temp. |
| Amines (Primary/Sec) | High | Low | Use protected amines; control stoichiometry and temp. |
| Aqueous Hydroxides | Moderate | Very High | Strictly avoid for non-hydrolytic transformations. |
| Aqueous Carbonates | Low | High | Use anhydrous K₂CO₃/Cs₂CO₃ with a phase-transfer catalyst. |
| Water | Low | High (if catalyst present) | Use anhydrous conditions. |
| Alcohols (as solvent) | Moderate (with base) | Low | Use aprotic solvents (THF, Toluene, Dioxane). |
Problem 3: My reaction is turning dark and producing insoluble 'tar', leading to low yield and difficult purification.
Root Cause Analysis (Expertise & Experience): Generalized decomposition, often manifesting as discoloration or polymerization ("tarring"), typically results from a combination of factors rather than a single, clean side-reaction. The high reactivity of the molecule means that under stressful conditions, multiple degradation pathways can occur simultaneously.
Key Causative Factors:
-
Excessive Heat: Applying too much heat for too long is the most common cause.
-
Starting Material Purity: Commercial grades of this reagent can have purities of ~95%.[6] The impurities, though minor, may be less stable and can initiate decomposition, which then propagates.
-
Presence of Strong, Uncontrolled Bases/Acids: Highly exothermic acid-base neutralization or uncontrolled reaction initiation can create localized hot spots, triggering thermal decomposition.
-
Hazardous Polymerization: While not explicitly documented for this compound, molecules with multiple reactive sites can sometimes undergo polymerization under certain conditions.[10]
Trustworthiness (Self-Validating Protocol): A systematic approach is required to identify and eliminate the source of instability.
Troubleshooting Workflow for General Decomposition
Caption: Systematic workflow for troubleshooting general decomposition.
Experimental Recommendations:
-
Purity Check: Before use, run a quick ¹H NMR or GC-MS on your starting material to confirm its identity and purity.
-
Incremental Temperature Study: Set up several small-scale reactions and run them at different temperatures (e.g., 25 °C, 40 °C, 60 °C) to find the optimal balance between reaction rate and stability.
-
Slow Addition: If your reaction is exothermic, add the most reactive reagent slowly via a syringe pump to maintain a consistent internal temperature.
-
Degas Solvents: In reactions sensitive to oxidation (e.g., palladium-catalyzed cross-couplings), ensure your solvent is thoroughly degassed to remove dissolved oxygen.
By carefully controlling reaction parameters and understanding the inherent reactivity of this compound, you can successfully employ this valuable reagent while minimizing decomposition and maximizing yield.
References
- Kobayashi, Y., & Kumadaki, I. (n.d.). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. [Link]
- Tavakoli, G., & Zareyee, D. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. [Link]
- Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- PubChem. (n.d.). This compound. [Link]
- Google Patents. (2017).
- Lee, Y., & Lee, C. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters. [Link]
- Antonsen, Ø., et al. (2004).
- Journal of Biomedical Research & Environmental Sciences. (2022).
- Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
- Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]
- INDOFINE Chemical Company. (n.d.). This compound. [Link]
- Google Patents. (1987). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- PubChem. (n.d.). Pyridine-2-carbonitrile. [Link]
- ACS Publications. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- Lerner, E. I., & Lippard, S. J. (1976). Hydrolysis Reactions of 2,4,6-Tris(2-pyrimidyl)- and 2,4,6-Tris(2-pyridyl)-1,3,5-triazines with Divalent Copper. Inorganic Chemistry. [Link]
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
- NIST. (n.d.). 2-Pyridinecarbonitrile. [Link]
- ChemBK. (n.d.). 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine. [Link]
- IUCr. (2010). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. capotchem.cn [capotchem.cn]
- 8. echemi.com [echemi.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Trifluoromethylpyridines
The introduction of a trifluoromethyl (CF₃) group into a pyridine ring is a cornerstone of modern medicinal and agrochemical research.[1] This powerful modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis of trifluoromethylpyridines is not without its challenges, ranging from low yields and poor regioselectivity to the handling of sensitive reagents.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a question-and-answer format, it directly addresses common issues encountered during key synthetic procedures, offering field-proven insights and evidence-based solutions.
Troubleshooting Guide
This section is organized by common synthetic methodologies for introducing a trifluoromethyl group onto a pyridine ring.
Palladium-Catalyzed Trifluoromethylation of Halopyridines
This method offers a versatile approach for synthesizing a wide array of trifluoromethylpyridines under relatively mild conditions.[3] However, challenges related to catalyst activity and substrate scope are frequently encountered.
Question: My Pd-catalyzed trifluoromethylation of a chloropyridine is giving low to no yield. The starting material is mostly recovered. What should I investigate?
Answer:
Low or no conversion in a Pd-catalyzed trifluoromethylation of a chloropyridine often points to issues with catalyst activation or the challenging reductive elimination step. Here is a systematic approach to troubleshooting this issue:
-
Ligand Choice is Critical: The reductive elimination of Ar-CF₃ from the palladium center has a high activation barrier.[1] The choice of ligand is paramount to facilitating this step. For electron-neutral or electron-rich aryl chlorides, bulky, electron-rich phosphine ligands are often required.
-
Palladium Precatalyst: The choice of palladium source can influence the concentration of the active Pd(0) species.
-
Recommendation: Palladacycle precatalysts can be highly effective as they minimize cyanide binding during catalyst formation, allowing for lower catalyst loadings even with unactivated aryl chlorides.[6]
-
-
Reaction Conditions:
-
Temperature: While the goal is often mild conditions, a modest increase in temperature may be necessary to overcome the activation energy for reductive elimination.[1]
-
Solvent: Ensure your solvent is anhydrous and degassed. Common solvents include toluene, dioxane, or DMF.
-
-
Substrate Compatibility: Certain functional groups are incompatible with this reaction. Aldehydes, ketones, and unprotected OH or NH groups can interfere with the catalytic cycle.[1] If your substrate contains these groups, they must be protected prior to the trifluoromethylation reaction.
dot
Caption: Troubleshooting workflow for low yield in Pd-catalyzed trifluoromethylation.
Copper-Mediated Trifluoromethylation
Copper-mediated reactions, often employing the Ruppert-Prakash reagent (TMSCF₃) or a pre-formed "CuCF₃" species, are a powerful tool for trifluoromethylating halopyridines.[7] However, side reactions and reagent stability can be a concern.
Question: My copper-mediated trifluoromethylation of an iodopyridine is giving a complex mixture of products, including what appears to be a proto-dehalogenated starting material. How can I improve the selectivity?
Answer:
The formation of complex mixtures and proto-dehalogenation in copper-mediated trifluoromethylation reactions often points to issues with the stability of the trifluoromethylating reagent, the presence of moisture, or suboptimal reaction conditions.
-
Source of Trifluoromethyl Group: The in situ generation of "CuCF₃" is a common strategy.[7] The choice of trifluoromethyl source and the conditions for its generation are crucial.
-
Ruppert-Prakash Reagent (TMSCF₃): This is an inexpensive and effective nucleophilic CF₃ source when activated by a fluoride initiator.[8] Ensure your fluoride source (e.g., KF, CsF) is anhydrous.
-
Side Reactions: The fluoride-initiated self-decomposition of TMSCF₃ to difluorocarbene can be a competing pathway.[1] The rate of transmetalation to the copper center must be faster than this decomposition.
-
-
Minimizing Proto-dehalogenation: This side reaction is often exacerbated by the presence of a proton source.
-
Anhydrous Conditions: Rigorously dry all reagents and solvents. Use of a glovebox or Schlenk techniques is highly recommended.
-
Solvent Choice: Aprotic, polar solvents like DMF or NMP are commonly used.
-
-
Reaction Parameters:
-
Temperature: While some reactions proceed at room temperature, others may require heating. However, excessive temperatures can accelerate the decomposition of reagents and intermediates. A systematic optimization of the temperature is recommended.
-
Ligands: The addition of ligands such as 1,10-phenanthroline or TMEDA can stabilize the copper intermediates and improve yields.[9]
-
| Parameter | Recommendation for Improving Selectivity |
| CF₃ Source | Use high-purity Ruppert-Prakash reagent (TMSCF₃). |
| Activator | Ensure the fluoride source (e.g., KF, CsF) is anhydrous. |
| Solvent | Use anhydrous, aprotic polar solvents (e.g., DMF, NMP). |
| Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Additives | Consider the addition of a stabilizing ligand (e.g., 1,10-phenanthroline). |
Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation is an attractive, atom-economical strategy.[10] Photoredox catalysis and methods employing radical initiators are common, but regioselectivity is a major hurdle.[11][12]
Question: My direct C-H trifluoromethylation of a substituted pyridine using a radical method (e.g., photoredox or Langlois reagent) is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer:
Poor regioselectivity is an inherent challenge in many radical-based C-H functionalization reactions on pyridine rings due to the high reactivity of the trifluoromethyl radical.[10] While achieving perfect selectivity can be difficult, several strategies can be employed to favor a particular isomer or to manage the isomeric mixture:
-
Substrate Control: The electronic and steric properties of the substituents on the pyridine ring can influence the position of trifluoromethylation. Electron-donating groups tend to direct towards the ortho and para positions, while electron-withdrawing groups direct towards the meta position.
-
Recommendation: If possible, modify the substrate to electronically favor the desired position.
-
-
Alternative Methods for Regiocontrol:
-
N-oxide Strategy: Conversion of the pyridine to its N-oxide can alter the electronic properties of the ring, favoring functionalization at the C2 and C4 positions. The N-oxide can be removed in a subsequent step.
-
Pyridinium Salt Strategy: A highly efficient and regioselective direct C-H trifluoromethylation of pyridine can be achieved by first forming an N-methylpyridine quaternary ammonium salt. This activation strategy can lead to excellent regioselectivity.[13][14][15]
-
Directed C-H Functionalization: While requiring the installation of a directing group, this approach can provide excellent regiocontrol.[16]
-
-
Managing Isomeric Mixtures:
-
Chromatography: While challenging, careful optimization of column chromatography conditions (e.g., using a shallow solvent gradient, high-performance silica) can sometimes resolve isomers.
-
Crystallization: If the desired isomer is a solid, fractional crystallization can be an effective purification method.
-
dot
Caption: Decision tree for addressing poor regioselectivity in direct C-H trifluoromethylation.
Frequently Asked Questions (FAQs)
Q1: I am performing a Balz-Schiemann reaction to synthesize a fluoropyridine, but the reaction is inconsistent and sometimes gives low yields. What are the common pitfalls?
A1: The Balz-Schiemann reaction, while a classic method, is known for its reproducibility issues and the need for high temperatures.[17][18] Common pitfalls include:
-
Instability of Diazonium Salts: Pyridinediazonium salts can be unstable and may decompose spontaneously.[17] Using high-boiling petroleum ether to dampen the salt can allow for a smoother decomposition at lower temperatures.[17]
-
High Temperatures: The required high temperatures for thermal decomposition can lead to the degradation of starting materials and products.[17]
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Low- or non-polar solvents like chlorobenzene or hexane can improve the pyrolysis of aryldiazonium tetrafluoroborates, enabling the reaction to proceed effectively at lower temperatures.[17][18]
-
Side Reactions: Dimerization of the diazonium salt to form azobenzenes can be a competing side reaction under acidic conditions.[19]
Q2: What are the key safety precautions when working with trifluoromethylating reagents?
A2: Safety is paramount.
-
Hydrogen Fluoride (HF): In older methods, anhydrous HF is used.[20] HF is extremely corrosive and toxic. All work with HF must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), and an emergency response plan including calcium gluconate gel must be in place.
-
Ruppert-Prakash Reagent (TMSCF₃): While less hazardous than HF, it is volatile and flammable. It should be handled in a well-ventilated fume hood.
-
Langlois Reagent (CF₃SO₂Na): This is a bench-stable solid, making it easier and safer to handle than many other trifluoromethylating agents.[8][21]
-
High-Pressure Reactions: Some older protocols for halogen exchange require high pressure.[20] These reactions must be carried out in appropriate pressure-rated reactors behind a blast shield.
Q3: How do I choose between a palladium-catalyzed and a copper-mediated approach for trifluoromethylating a halopyridine?
A3: The choice depends on several factors:
-
Substrate: Palladium-catalyzed methods are often more tolerant of a wider range of functional groups, but as mentioned, are incompatible with certain unprotected functionalities.[1][3] Copper-mediated reactions can be very effective, but may be more sensitive to steric hindrance near the reaction site.
-
Halogen: Palladium catalysts have been developed that are effective for the more abundant and less expensive aryl chlorides.[1][4][5] Copper-mediated reactions often work best with aryl iodides or bromides.
-
Cost and Availability: The cost and availability of the specific palladium catalyst and ligands versus the copper source and trifluoromethylating agent can be a deciding factor. The Ruppert-Prakash and Langlois reagents are relatively inexpensive.[8]
Q4: My purification by column chromatography is difficult due to the volatility of my trifluoromethylpyridine product. What can I do?
A4: The volatility of some low molecular weight trifluoromethylpyridines can lead to loss of product during purification.
-
Minimize Evaporation: When concentrating fractions from column chromatography, use a rotary evaporator with a cooled trap and avoid applying excessive vacuum or heat.
-
Alternative Purification:
-
Acid-Base Extraction: If your product is basic, an acid-base extraction can be a very effective way to separate it from neutral impurities.[22]
-
Recrystallization: If your product is a solid, recrystallization is an excellent purification method.[22] If the compound "oils out," try a different solvent system or a two-solvent method (dissolving in a "good" solvent and precipitating with a "poor" solvent).[22]
-
References
- Vertex AI Search. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- Vertex AI Search.
- Vertex AI Search. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage.
- Vertex AI Search. Technical Support Center: Purification of 5-(Trifluoromethyl)
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. US4650875A - Preparation of (trifluoromethyl)
- Vertex AI Search. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC - NIH.
- Vertex AI Search. Regioselective Direct C–H Trifluoromethylation of Pyridine - Organic Letters - ACS Figshare.
- Vertex AI Search. Redox-Neutral Decarboxylative and Desulfonylative C(sp3) Trifluoromethylation: Method Development and Mechanistic Inquiry.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by means of photoredox catalysis in continuous flow - Research portal Eindhoven University of Technology.
- Vertex AI Search. [PDF] The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides | Semantic Scholar.
- Vertex AI Search. Langlois Reagent.
- Vertex AI Search. The optimization of reaction conditions for trifluoromethylation of...
- Vertex AI Search. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - Macmillan Group - Princeton University.
- Vertex AI Search.
- Vertex AI Search. Application of Langlois' reagent (NaSO 2 CF 3 )
- Vertex AI Search.
- Vertex AI Search. Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3)
- Vertex AI Search. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PubMed Central.
- Vertex AI Search. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides - DSpace@MIT.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines - PMC - NIH.
- Vertex AI Search. EP0110690A1 - Preparation of (trifluoromethyl)
- Vertex AI Search.
- Vertex AI Search. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)
- Vertex AI Search. Synthesis of trifluoromethylthiolated pyridinones through the copper-mediated trifluoromethylthiolation of iodopyridinones - Organic & Biomolecular Chemistry (RSC Publishing).
- Vertex AI Search. The reaction of cyclic imines with the Ruppert-Prakash reagent.
- Vertex AI Search. Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1 - Googleapis.com.
- Vertex AI Search. Balz-Schiemann Reaction ALL ABOUT CHEMISTRY.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI.
- Vertex AI Search. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Chemical Reaction Optimization in Synthetic Chemistry: A Technical Support Center - Benchchem.
- Vertex AI Search. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Vertex AI Search.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.ru [sci-hub.ru]
- 5. [PDF] The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 6. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Collection - Regioselective Direct CâH Trifluoromethylation of Pyridine - Organic Letters - Figshare [acs.figshare.com]
- 14. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
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- 20. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 21. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile. This resource provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this critical building block. Our guidance is grounded in established chemical principles and field-proven experience to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
The impurity profile of your sample is highly dependent on the synthetic route employed. However, based on common preparative methods for substituted pyridines, several classes of impurities are frequently observed.[1][2][3]
| Impurity Class | Potential Species | Typical Origin |
| Starting Materials | Unreacted 2,3-dichloro-5-(trifluoromethyl)pyridine or other precursors. | Incomplete reaction conversion. |
| Reaction By-products | Isomeric chlorinated pyridines, over-chlorinated species.[2][3] | Lack of reaction selectivity, harsh reaction conditions. |
| Hydrolysis Products | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.[4] | Exposure of the nitrile group to acidic or basic aqueous conditions during workup or storage. |
| Residual Reagents | Cyanide salts, activating agents (e.g., triethylamine, DMAP).[1] | Incomplete removal during the initial workup. |
| Residual Solvents | Dichloromethane, Toluene, Ethanol, Acetone. | Evaporation post-extraction or chromatography. |
Q2: I'm seeing significant peak tailing when I analyze my compound by HPLC. What's causing this and how do I fix it?
Peak tailing for basic compounds like pyridine derivatives is a classic chromatography problem. The primary cause is the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases. This creates a secondary, non-ideal retention mechanism that broadens the peak.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), to your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0 with formic or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the pyridine. However, be cautious as this may also protonate your analyte, altering its retention.
-
Change Stationary Phase: If tailing persists, switch to an "end-capped" column where the residual silanols have been deactivated, or consider a different stationary phase chemistry altogether, such as a polymer-based or phenyl column.[5]
Q3: My compound appears to be degrading on my silica gel column. What are my options?
The Lewis acidity of standard silica gel can sometimes catalyze the degradation of sensitive compounds, particularly the hydrolysis of the nitrile group to the corresponding carboxylic acid if trace water is present.
Troubleshooting Steps:
-
Deactivate the Silica: Neutralize the silica gel by preparing a slurry in your starting mobile phase and adding 1-2% triethylamine. After stirring, the solvent is removed under reduced pressure before packing the column. This deactivates the most acidic sites.
-
Switch to a Less Acidic Stationary Phase: Alumina (basic or neutral) is a common alternative to silica gel. For highly sensitive compounds, consider polymer-based supports.
-
Minimize Contact Time: Use a shorter column and a faster flow rate to reduce the time the compound spends on the stationary phase. This is a trade-off, as it may reduce separation efficiency.
Q4: How can I efficiently remove residual pyridine or other basic reagents used in the synthesis?
A simple and highly effective method is an acidic liquid-liquid extraction. Pyridine and other basic amines are readily protonated by acid, forming water-soluble salts that can be easily washed away from your organic product.
Quick Protocol:
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer 2-3 times with a dilute aqueous acid solution (e.g., 1-2 M HCl or 10% aqueous copper sulfate).[6][7]
-
The pyridinium salt will partition into the aqueous layer.
-
Follow with a wash using saturated aqueous sodium bicarbonate to neutralize any remaining acid, then a final wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
The use of copper sulfate provides a helpful visual cue; the aqueous layer will turn a deep blue or violet color as it forms a complex with the pyridine.[7]
Troubleshooting Purification Workflows
This section provides a structured approach to resolving specific purification challenges.
Logical Flow for Purification Method Selection
The choice of purification method is critical and depends on the nature of the impurities. The following decision tree illustrates a logical workflow.
Caption: Decision tree for selecting an appropriate purification strategy.
Troubleshooting Guide: Column Chromatography
Issue: Poor separation between the desired product and an impurity.
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inappropriate Solvent System | On a TLC plate, the Rf values of the product and impurity are too close (ΔRf < 0.1). | 1. Systematically vary the solvent polarity: Use a gradient elution if you haven't already. 2. Change solvent composition: Switch one of the solvents to introduce different intermolecular interactions (e.g., replace Hexane/Ethyl Acetate with Toluene/Acetone). |
| Column Overload | Streaking or broad, asymmetrical peaks are observed on the TLC plate, especially at the loading spot. | 1. Reduce the amount of crude material loaded onto the column (a general rule is 1-5% of the silica gel mass). 2. Use a wider diameter column to maintain a proper loading ratio. |
| Co-elution of Isomers | NMR or LCMS of the "pure" fraction shows a second species with an identical mass. | Isomers can be notoriously difficult to separate. 1. Switch to a high-performance stationary phase: Use smaller particle size silica (requires higher pressure). 2. Explore alternative chromatography modes: Consider a phenyl or cyano-functionalized stationary phase to exploit different pi-pi or dipole interactions.[5] 3. Attempt recrystallization as an alternative purification method. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
This protocol is designed for separating this compound from impurities of different polarities.
1. Preparation: a. Select Solvent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes/Ethyl Acetate) that provides a target Rf value of ~0.25-0.35 for the desired compound.[8][9] b. Prepare the Column: Dry-pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the mass of your crude material. Wet the column with the starting eluent (low polarity solvent). c. Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents band broadening.
2. Elution: a. Carefully add the dry-loaded sample to the top of the prepared column. b. Begin elution with the low-polarity solvent system identified in step 1a. c. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. d. Collect fractions and monitor their composition by TLC.
3. Isolation: a. Combine the pure fractions as identified by TLC. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the final product under high vacuum to remove any residual solvent.
4. Verification: a. Obtain an analytical characterization (e.g., ¹H NMR, LCMS) to confirm purity.
Protocol 2: Extractive Removal of Acidic and Basic Impurities
This workflow is ideal as a first-pass purification to remove common side products and reagents before a final polishing step like chromatography or recrystallization.
Caption: Step-by-step workflow for a full acid-base extraction.
1. Dissolution: a. Dissolve the crude material in a suitable organic solvent that is immiscible with water (e.g., Ethyl Acetate, DCM).
2. Acidic Wash: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of 1M aqueous HCl. c. Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds. d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the acidic wash. This step removes basic impurities like leftover amine reagents by converting them to water-soluble hydrochloride salts.[7]
3. Basic Wash: a. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel. b. Shake, venting frequently to release CO₂ gas that is generated. c. Drain the aqueous layer. This step removes acidic impurities, such as the hydrolyzed byproduct 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, by converting it to a water-soluble sodium salt.[4][10]
4. Final Steps: a. Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water. b. Drain the organic layer into a flask and add anhydrous sodium sulfate or magnesium sulfate to dry. c. Filter off the drying agent and concentrate the solvent to yield the purified product.
Safety Information
This compound is a hazardous substance.[11][12]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Avoid inhalation of dust or vapors.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[13]
References
- Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35.
- ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?
- Lowe, C. R., et al. (2014). Design, synthesis and evaluation of pyridine-based chromatographic adsorbents for antibody purification. Journal of Chromatography A, 1355, 164-173.
- Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- ResearchGate. (2017). Hello, i want to know how can i eliminate pyridine by extraction?
- YouTube. (2022). How to remove pyridine from your reaction crude?
- Storyblok. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
- National Institutes of Health (NIH). (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5263.
- PubChem. (n.d.). This compound.
- Google Patents. (2017). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- National Institutes of Health (NIH). (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Google Patents. (2011). EP2368550B1 - Pyridine derivatives for use as pesticides.
- Google Patents. (1983). EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- Google Patents. (1986). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Organic Syntheses. (n.d.). n-(5-chloro-2-pyridyl)triflimide.
Sources
- 1. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | C7H2ClF3N2 | CID 1473374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 80194-70-3 [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Increasing the Regioselectivity of Pyridine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the regioselective functionalization of pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, mechanistically-grounded guidance on achieving desired positional selectivity in their experiments. Pyridine and its derivatives are among the most important structural cores in pharmaceuticals and materials, yet their direct and selective functionalization remains a significant challenge due to the electronic properties of the ring.[1][2]
This resource is structured as a series of frequently asked questions and troubleshooting guides to directly address specific issues encountered in the lab.
Part 1: Fundamental Principles & FAQs
This section addresses the foundational concepts governing pyridine reactivity. Understanding these principles is the first step in troubleshooting a non-selective reaction.
Q1: Why is direct electrophilic aromatic substitution (EAS) on pyridine so difficult and often unselective?
A: The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom.[1][3] This deactivates the entire ring system towards attack by electrophiles, making it significantly less reactive than benzene and more comparable to nitrobenzene.[3] Consequently, electrophilic substitutions like nitration or sulfonation require harsh conditions and often result in low yields.[3] Furthermore, under the strongly acidic conditions required, the pyridine nitrogen is protonated, creating a pyridinium ion which further deactivates the ring.
Q2: When electrophilic substitution does occur, why does it favor the C3 ("meta") position?
A: The selectivity is dictated by the stability of the cationic intermediate (the sigma complex).
-
Attack at C2 or C4: The resulting sigma complex includes a resonance structure where the positive charge is placed directly on the electronegative nitrogen atom. This is a highly unstable and energetically unfavorable arrangement.
-
Attack at C3: The sigma complex formed from attack at the C3 position distributes the positive charge across three carbon atoms, avoiding placing it on the nitrogen.[4] This makes the C3-pathway kinetically favored over the C2/C4 pathways for electrophilic attack.
Q3: Why do nucleophilic and radical reactions preferentially occur at the C2 and C4 ("ortho" and "para") positions?
A: The same electronic factors that hinder electrophilic attack make the C2 and C4 positions susceptible to nucleophilic and radical attack. The electron-withdrawing nitrogen atom polarizes the ring, making the C2 and C4 carbons electron-poor (δ+) and thus prime targets for electron-rich species.
-
For Nucleophilic Aromatic Substitution (SNAr): Attack at C2 or C4 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, which is a stabilizing interaction.[3]
-
For Radical Reactions (e.g., Minisci Reaction): The reaction proceeds via addition of a nucleophilic radical to the protonated pyridinium ion. The radical adds to the electron-deficient C2 or C4 positions, and the selectivity between these two sites is often governed by sterics.[5]
Part 2: Troubleshooting Guides for Regioselective Functionalization
Navigating the complexities of pyridine functionalization requires choosing the right strategy for the desired position. This workflow provides a general decision-making framework.
Caption: Decision workflow for regioselective pyridine functionalization.
Achieving C2-Selectivity
Q: I'm trying to functionalize a substituted pyridine at C2 using an organolithium reagent, but I'm getting addition to the C=N bond or deprotonation at the wrong site. How can I fix this?
A: This is a classic problem. Standard alkyllithium reagents often add nucleophilically to the pyridine ring.[6] To achieve regioselective deprotonation (metalation), you need to use a Directed ortho-Metalation (DoM) strategy. This involves a Directing Metalation Group (DMG) on the pyridine ring that coordinates to the lithium reagent, directing deprotonation to the adjacent C2 position.[7][8]
-
Causality: The DMG, typically a Lewis basic group like an amide (-CONR₂), carbamate (-OCONEt₂), or methoxy (-OMe), acts as a coordination site for the lithium cation.[7] This brings the alkyl anion part of the reagent into close proximity to the C2 proton, facilitating its abstraction over other competing reactions.
-
Troubleshooting:
-
Choice of Base: If nucleophilic addition is still an issue, switch to a more sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[6]
-
Solvent and Temperature: Perform the reaction at low temperatures (-78 °C) in an anhydrous ether solvent like THF to minimize side reactions.[6]
-
DMG Position: A DMG at C3 will direct metalation to C2 or C4. C2 is often kinetically favored, but mixtures can occur. A DMG at C2 will direct to C3.
-
Caption: Mechanism of Directed ortho-Metalation (DoM) at the C2 position.
Q: How can I introduce a halogen specifically at the C2 position? Direct halogenation isn't working.
A: The most reliable method is to use the corresponding pyridine N-oxide . The N-oxide chemistry dramatically alters the reactivity of the ring.
-
Causality: The N-oxide group is strongly activating for substitution at the C2 and C4 positions. It acts as an electron-donating group through resonance while still being inductively withdrawing. This modification makes the ring more susceptible to attack by various reagents.[9] Reacting a pyridine N-oxide with reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) leads to highly regioselective halogenation at the C2 position.[10]
-
Protocol Summary: The reaction typically involves treating the pyridine N-oxide with POCl₃, often in an inert solvent. The N-oxide is both the reactant and, in a sense, an "activating group" that is consumed in the reaction, resulting in the 2-halopyridine.[10][11]
Achieving C3-Selectivity
Q: My electrophilic halogenation at C3 requires harsh conditions and gives poor yields. Is there a milder, more general method?
A: Yes. The challenge of C3-selective functionalization has been addressed by innovative strategies that temporarily disrupt the aromaticity of the pyridine ring to control reactivity.[12] A leading method involves a ring-opening/ring-closing sequence via Zincke imine intermediates .[12][13][14]
-
Causality: This strategy avoids direct electrophilic attack on the deactivated pyridine ring. Instead, the pyridine is activated (e.g., with triflic anhydride) and opened with an amine to form an electron-rich, acyclic Zincke imine. This intermediate undergoes highly regioselective halogenation. A subsequent ring-closing step reforms the pyridine ring, now bearing a halogen at the C3 position.[13][14]
-
Advantages: This method proceeds under mild conditions, tolerates a wide range of functional groups, and provides excellent C3 selectivity where classical methods fail.[12][14]
Caption: Workflow for C3-halogenation via a Zincke imine intermediate.
Q: How can I achieve C3-selective C-H borylation on a simple pyridine? Standard Ir-catalyzed methods give mixtures.
A: Standard iridium-catalyzed borylations are often directed by sterics, leading to functionalization at the least hindered position, which is often C3/C5 or C4. However, catalyst poisoning by the Lewis basic nitrogen is a major issue.[15][16][17] To achieve high C3 selectivity, a specialized catalyst system is required.
-
Solution: Use an Iridium-Lewis Acid (Ir-LA) bifunctional catalyst .[18]
-
Causality: In this system, a Lewis acid (e.g., an alkylborane or alkylaluminum moiety) is tethered to the ligand of the iridium catalyst. The Lewis acid reversibly coordinates to the pyridine nitrogen. This interaction does two things:
-
It prevents the nitrogen from poisoning the iridium center.
-
It positions the iridium catalyst in space to selectively activate the C-H bond at the C3 position, leading to highly regioselective borylation.[18]
-
| Catalyst System | Target Position | Key Feature | Reference |
| [Ir(cod)OMe]₂ / dtbpy | C3/C5 & C4 | Standard, sterically controlled, often gives mixtures. | [18] |
| Ir/Al Cooperative Catalyst | C4 ("para") | Lewis acid interaction with nitrogen forces Ir to the distal C4 position. | [15] |
| Ir-LA Bifunctional Catalyst | C3 ("meta") | Lewis acid tethered to the ligand directs Ir to the C3 position. | [18] |
Achieving C4-Selectivity
Q: My Minisci radical alkylation is giving me a mixture of C2 and C4 products. How can I force it to go to C4?
A: This is a very common problem, as the C2 and C4 positions are both electronically activated for radical attack. The solution is to sterically block the C2 and C6 positions, leaving only C4 available.
-
Solution: Employ a removable N-blocking group . A recently developed and highly effective strategy uses a simple maleate-derived blocking group.[19][20][21]
-
Causality: The pyridine is first reacted with a reagent like maleic anhydride to form a bulky pyridinium salt. This bulky adduct physically shields the C2 and C6 positions from the incoming nucleophilic radical. The radical is therefore forced to attack the only accessible activated position: C4. The blocking group is then easily removed under basic conditions to yield the C4-alkylated pyridine.[20][21]
-
Advantages: This method is operationally simple, uses inexpensive reagents, and provides exquisite control for C4-alkylation, even on pyridine itself.[20]
| Method | Selectivity Outcome | Rationale | Reference |
| Standard Minisci (Acidic) | C2/C4 Mixture | Electronic activation at both positions, C2 often favored kinetically. | [5] |
| Minisci with N-Blocking Group | Exclusive C4 | C2 and C6 positions are sterically shielded by the bulky blocking group. | [20][21] |
Part 3: Experimental Protocols
Protocol 1: C3-Selective Iodination via Zincke Imine Intermediate
Adapted from McNally and co-workers.[13][14]
WARNING: Triflic anhydride is highly corrosive and moisture-sensitive. This reaction must be performed under an inert atmosphere (Nitrogen or Argon) in a flame-dried or oven-dried flask.
-
Activation and Ring-Opening:
-
In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and 2,6-lutidine (1.1 equiv) in anhydrous dichloromethane (DCM).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add triflic anhydride (Tf₂O, 1.05 equiv) dropwise. The solution may change color.
-
Stir for 15 minutes at -78 °C.
-
Add a solution of dibenzylamine (1.2 equiv) in DCM.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes until TLC or LC-MS analysis shows complete formation of the Zincke imine intermediate.
-
-
Halogenation:
-
Add N-iodosuccinimide (NIS, 1.1 equiv) to the reaction mixture in one portion.
-
Stir at room temperature, shielding the reaction from light. Monitor the consumption of the Zincke imine by TLC/LC-MS (typically 1-3 hours).
-
-
Ring-Closing and Workup:
-
Once the halogenation is complete, add triethylamine (3.0 equiv) to the mixture.
-
Heat the reaction to reflux (approx. 40 °C for DCM) and stir for 2-4 hours until the halogenated intermediate is consumed and the C3-iodopyridine is formed.
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3x), combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: C4-Selective Minisci Alkylation using a Maleate Blocking Group
Adapted from Baran and co-workers.[20][21]
-
Formation of Pyridinium Salt (Blocking Group Installation):
-
To a solution of pyridine (1.0 equiv) in acetone, add maleic anhydride (1.0 equiv).
-
Stir the mixture at room temperature. The pyridinium salt will often precipitate from the solution.
-
Isolate the solid by filtration, wash with cold acetone, and dry under vacuum. This salt is often stable and can be stored.
-
-
C4-Selective Alkylation:
-
In a flask, combine the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv, as the radical precursor), silver nitrate (AgNO₃, 0.1 equiv), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).
-
Add a 1:1 mixture of dichloroethane (DCE) and water to form a biphasic system.
-
Heat the mixture to 50-60 °C and stir vigorously for 2-4 hours. Monitor the reaction by LC-MS.
-
-
Blocking Group Removal and Workup:
-
After cooling to room temperature, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 3.0 equiv) to the reaction mixture to cleave the blocking group.
-
Stir for 1 hour at room temperature.
-
Dilute with DCM and wash with water.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pure C4-alkylated pyridine.
-
References
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
- Pyridine synthesis. Organic Chemistry Portal.
- Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications.
- C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional Catalyst. Journal of the American Chemical Society.
- Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.
- Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed.
- C-H Functionalization of Pyridines. ResearchGate.
- Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ACS Publications.
- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry.
- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
- Minisci reaction. Wikipedia.
- Pyridine CH functionalization. Slideshare.
- Selective halogenation of pyridines and diazines via unconventional intermediates. University of Pennsylvania.
- Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal.
- Iridium-catalyzed C-H borylation of pyridines. PubMed.
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Bentham Science.
- Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry.
- Pyridine. Wikipedia.
- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.
- The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. Bentham Science.
- Directed (ortho) Metallation.
- Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron-mediated method proceeding through a radical–radical coupling. ResearchGate.
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PubMed Central.
- ortho metalation. Andrew G Myers Research Group, Harvard University.
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES.
- Synthesis of 2-substituted pyridines from pyridine N-oxides. R Discovery.
- Synthesis of 2-pyridones. Organic Chemistry Portal.
- A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications.
- Organo-catalyzed Synthesis of Substituted Pyridines. ACS Green Chemistry Institute.
- A Simple, Modular Synthesis of Substituted Pyridines. PubMed Central.
- Novel synthesis of 3-substituted pyridines from pyridine. Journal of the American Chemical Society.
- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois.
- Regioselective synthesis of 4-functionalized pyridines. Semantic Scholar.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.
- An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A.
- Electrophilic substitution on pyridine. Química Orgánica.
- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
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Technical Support Center: Synthesis of Polysubstituted Pyridines
Welcome to the Technical Support Center for the synthesis of polysubstituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered in the synthesis of these vital heterocyclic compounds. The pyridine scaffold is a cornerstone in pharmaceuticals, agrochemicals, and materials science, making the ability to precisely control its substitution pattern a critical skill.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Here, you will find not just protocols, but the underlying scientific principles to empower your synthetic strategies.
Part 1: Troubleshooting Guide - Common Experimental Hurdles
This section addresses specific problems that can arise during the synthesis of polysubstituted pyridines, offering potential causes and actionable solutions.
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Question: I am attempting a Hantzsch synthesis to prepare a symmetrically substituted pyridine, but my yields are consistently low. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Hantzsch synthesis are a frequent challenge and can stem from several factors, primarily related to reaction conditions and the crucial final oxidation step.[3][4] The classical one-pot method often suffers from harsh conditions and long reaction times, which can lead to side reactions and degradation.[3][4]
Potential Causes & Troubleshooting Steps:
-
Inefficient Reaction Conditions: The initial condensation to form the 1,4-dihydropyridine (DHP) intermediate is sensitive to the catalyst and solvent system.
-
Solution 1: Catalysis: Consider using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution. This has been reported to significantly improve yields.[3][4]
-
Solution 2: Microwave Synthesis: Microwave-assisted synthesis can dramatically shorten reaction times (to as little as 2-7 minutes) and often leads to higher yields (82-94%) and purer products.[3]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical for obtaining the pyridine product. Classical oxidants like nitric acid, potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) can be harsh, leading to side products and difficult workup procedures.[3][4]
-
Solution 1: Milder Oxidants: Employ milder and more efficient oxidizing agents. Iodine in refluxing methanol is a well-established method for the aromatization of Hantzsch 1,4-DHPs.[5]
-
Solution 2: One-Pot Oxidation: Incorporate the oxidant directly into the one-pot synthesis. Ferric chloride (FeCl₃), manganese dioxide (MnO₂), or potassium permanganate in water can be effective for direct aromatization.[3]
-
-
Competing Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways.[3][4] Variations in reaction conditions can favor undesired pathways.
-
Solution: Stoichiometry and Temperature Control: Carefully control the stoichiometry of your reactants and the reaction temperature. Analyzing reaction intermediates via techniques like TLC or LC-MS can help identify where product loss is occurring.[3]
-
Workflow for Troubleshooting Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for low yields in Hantzsch pyridine synthesis.
Issue 2: Poor Regioselectivity in Pyridine Functionalization
Question: I am trying to functionalize an already substituted pyridine ring, but I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in the functionalization of pyridines is a significant challenge due to the electronic nature of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) and generally directs incoming electrophiles to the C3 position.[6] The outcome is a delicate balance between the directing effects of the ring nitrogen and any existing substituents.[6]
Key Factors Influencing Regioselectivity:
-
Electronic Effects of Substituents:
-
Electron-Donating Groups (EDGs) (e.g., -NH₂, -OR, -Alkyl): These groups activate the ring and are ortho, para-directing. Their influence will compete with the C3-directing effect of the ring nitrogen.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CO₂R): These groups further deactivate the ring and are meta-directing, which reinforces the inherent C3/C5 selectivity of the pyridine ring.[6]
-
-
Reaction Type:
-
Electrophilic Aromatic Substitution (EAS): As mentioned, this typically favors the C3 position in unsubstituted pyridine.[6]
-
Nucleophilic Aromatic Substitution (SNA_r_): This is favored at the C2 and C4 positions, which are more electron-deficient. A good leaving group (e.g., a halide) is required at these positions.
-
Metal-Catalyzed Cross-Coupling: The site of coupling is determined by the position of the halide or organometallic species. However, challenges can arise, particularly when using 2-pyridyl organometallic reagents, a phenomenon known as the "2-pyridyl problem".[7]
-
C-H Activation/Functionalization: This modern approach offers alternative selectivities, but can be hindered by the coordinating ability of the pyridine nitrogen, which can bind to the metal catalyst.[8][9]
-
Troubleshooting Strategies:
-
Activate the Pyridine Ring: For C-H functionalization, converting the pyridine to its N-oxide can be an effective strategy. The N-oxide group activates the C2 and C4 positions for both electrophilic and nucleophilic attack and can be removed in a subsequent step.[8][10]
-
Use of Directing Groups: In metal-catalyzed reactions, installing a directing group can overcome the inherent selectivity of the pyridine ring and direct functionalization to a specific C-H bond.
-
Steric Hindrance: Bulky substituents can block certain positions, sterically directing incoming reagents to less hindered sites. For instance, a very sterically hindered N-heterocyclic carbene (NHC) ligand has been used to promote cross-coupling selectively at the C4 position of 2,4-dichloropyridines.[5]
-
Alternative Synthetic Routes: If direct functionalization proves unselective, consider a different overall synthetic strategy, such as a cyclization approach (e.g., Bohlmann-Rahtz or Kröhnke synthesis) where the desired substitution pattern is built into the acyclic precursors.[1][11]
Decision Tree for Regioselective Pyridine Functionalization
Caption: Decision-making framework for achieving regioselectivity in pyridine synthesis.
Issue 3: Synthesis of Sterically Hindered Polysubstituted Pyridines
Question: I am struggling to synthesize a pyridine with bulky substituents at the 2- and 6-positions. My yields are negligible. What strategies can I use?
Answer:
The synthesis of sterically hindered pyridines, particularly those with bulky groups flanking the nitrogen atom, presents a significant synthetic hurdle.[12] Classical cyclization methods may fail due to steric clash in the transition state, and post-synthesis functionalization of the 2- and 6-positions can be equally challenging.
Strategies for Synthesizing Sterically Hindered Pyridines:
-
Transition Metal-Catalyzed Cross-Coupling: This is often the most effective approach. Starting with a dihalopyridine (e.g., 2,6-dibromopyridine) and coupling it with a bulky organometallic reagent is a common strategy.
-
Example: The synthesis of 2,6-dimesitylpyridine can be achieved by reacting 2,6-dibromopyridine with mesitylmagnesium bromide in the presence of a palladium catalyst like PdCl₂(PPh₃)₂.[13]
-
-
Modification of the Nucleophile or Electrophile:
-
Using Pyridine N-Oxides: The addition of Grignard reagents to pyridine N-oxides can facilitate substitution at the 2-position. Subsequent treatment with a reagent like acetic anhydride can yield the 2-substituted pyridine. This can be a pathway to introduce one bulky group, which may be followed by a second functionalization step.[5]
-
-
Specialized Cyclization Reactions: While challenging, some cyclization reactions can be adapted. The choice of precursors is critical to minimize steric hindrance during the ring-closing step.
Troubleshooting Table: Sterically Hindered Pyridines
| Problem | Potential Cause | Recommended Solution | Key Considerations |
| Failure of cross-coupling | Catalyst deactivation or poor reactivity of the organometallic reagent. | Screen different palladium or nickel catalysts and ligands. Ensure the Grignard or organozinc reagent is freshly prepared and of high quality. | The choice of ligand is crucial for stabilizing the metal center and facilitating reductive elimination. |
| Low yield in cyclization | Steric hindrance preventing the necessary bond formations. | Consider a convergent synthesis where the pyridine core is formed from less hindered precursors, followed by late-stage introduction of the bulky groups via cross-coupling. | This approach avoids forcing the bulky groups into a constrained transition state. |
| Difficulty in purification | Products may be non-polar and difficult to separate from byproducts. | Recrystallization is often effective for crystalline solids.[13] Careful column chromatography with a non-polar eluent system may be required. | Monitor purity closely by ¹H NMR and LC-MS. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main differences between classical and modern methods for polysubstituted pyridine synthesis?
A1: Classical methods, such as the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses, are typically condensation reactions that build the pyridine ring from acyclic precursors.[1] They are valued for their simplicity and use of readily available starting materials.[1] Modern methods often rely on transition-metal-catalyzed reactions, such as cross-coupling (e.g., Suzuki, Stille) and C-H functionalization.[1][14] These approaches offer greater functional group tolerance, higher efficiency, and often superior regioselectivity, allowing for the late-stage modification of complex molecules.[1]
Q2: How can I improve the functional group tolerance in my pyridine synthesis?
A2: Functional group tolerance is a key advantage of many modern synthetic methods.
-
Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are known for their broad functional group tolerance.[1]
-
Mild Reaction Conditions: Employing milder reaction conditions (e.g., lower temperatures, less aggressive reagents) can help preserve sensitive functional groups. For example, some iron-catalyzed cross-coupling reactions can be performed at low temperatures.[5]
-
Protecting Groups: If a functional group is incompatible with the reaction conditions, using a suitable protecting group strategy is a viable option.
Q3: My final pyridine product is difficult to purify. What are some common purification strategies?
A3: Purification of polysubstituted pyridines can be challenging due to their varying polarities and potential for coordination to silica gel.
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity material.[15]
-
Column Chromatography: This is the most common method.
-
Normal Phase: A gradient of hexane and ethyl acetate is a good starting point.[16] To mitigate tailing caused by the basicity of the pyridine nitrogen, a small amount of triethylamine (e.g., 1%) can be added to the eluent.
-
Reverse Phase: For highly polar pyridines, reverse-phase chromatography (e.g., C18 silica with water/acetonitrile or water/methanol gradients) can be effective.
-
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) and the product is re-extracted into an organic solvent. This is effective for removing non-basic impurities.
Part 3: Key Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Pyridine Synthesis
This protocol provides a general procedure for the rapid and high-yield synthesis of a 1,4-dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine.
Step 1: 1,4-Dihydropyridine Synthesis
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).[3]
-
Add a suitable solvent such as ethanol (3-5 mL).[3]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vessel. The product often precipitates and can be collected by filtration.
Step 2: Aromatization
-
Dissolve the crude 1,4-dihydropyridine (1.0 g) in a suitable solvent like methanol or acetic acid.[1][5]
-
Add the oxidizing agent. For example, add iodine (1.1 equivalents) if using methanol and reflux the mixture.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final polysubstituted pyridine.
Protocol 2: Kröhnke Pyridine Synthesis
This protocol describes the synthesis of a polysubstituted pyridine from an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound.[15]
Step 1: Preparation of the α-Pyridinium Methyl Ketone Salt
-
To a solution of the α-bromo ketone (10 mmol) in a suitable solvent, add pyridine (1.1 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the salt precipitates.
-
Collect the salt by filtration, wash with a non-polar solvent like diethyl ether, and dry. Recrystallization may be necessary to ensure purity.[15]
Step 2: Cyclization
-
To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[15]
-
Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.[15]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure pyridine.
References
- Bosch, E., & Barnes, C. L. (2001). Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I) Cation. Inorganic Chemistry, 40(13), 3097–3100. [Link]
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- Bosch, E., & Barnes, C. L. (2001). Design and Synthesis of a Sterically Hindered Pyridine and Its Encapsulation of Silver(I)
- Bagley, M. C., et al. (2008). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
- Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]
- Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28), 12481-12503. [Link]
- Lukyanov, O. A., et al. (2025). Synthesis of sterically hindered 3-(azolyl)pyridines.
- Procter, D. J., et al. (2018).
- McNally, A., et al. (2021).
- Al-Tel, T. H. (2014). Functionalization of Imidazo[1,2-a]pyridines by Means of Metal-Catalyzed Cross-Coupling Reactions. Semantic Scholar. [Link]
- Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts.
- Beilstein Journals. (2022). Pyridine C(sp²)
- ResearchGate.
- Bentham Science Publisher. (2023).
- Wikipedia. Hantzsch pyridine synthesis. [Link]
- PubMed Central. (2022). Pyridine C(sp²)
Sources
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- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 9. Recent Advances in Direct Pyridine C-H Activation Strategies | Bentham Science [eurekaselect.com]
- 10. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions | Semantic Scholar [semanticscholar.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Stability and Handling of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Welcome to the technical support guide for 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile (CAS 80194-70-3). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet reactive, building block. As a highly functionalized pyridine derivative, it serves as a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] However, its specific arrangement of electron-withdrawing groups presents unique stability and reactivity challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the success and integrity of your experiments.
Section 1: Foundational Knowledge - Storage, Handling, and Incompatibilities
This section addresses the most frequently asked questions regarding the basic handling and storage of the compound. Proper foundational practices are the first line of defense against stability issues.
Q1: What are the definitive storage and handling conditions for this compound?
A: Proper storage is critical to maintain the compound's integrity. The primary threats to its stability are moisture and strong bases or acids.
-
Storage Conditions: Store the container tightly sealed in a cool, dry, and well-ventilated area.[2] While some suppliers suggest room temperature storage[3], for long-term stability (>6 months), refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential hydrolysis from atmospheric moisture.
-
Handling: Always handle the compound in a well-ventilated area, such as a chemical fume hood.[4] Due to its classification as a skin, eye, and respiratory irritant, appropriate personal protective equipment (PPE) is mandatory.[4][5] This includes chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[6] Avoid all personal contact, including inhalation of any vapors.[4]
Q2: What specific chemical incompatibilities should I be aware of?
A: The compound's reactivity is dictated by its functional groups. Key incompatibilities include:
-
Moisture/Water: The nitrile group is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions.[7][8] Exposure to moisture can lead to the formation of 3-chloro-5-(trifluoromethyl)picolinamide and subsequently the corresponding carboxylic acid, introducing significant impurities.
-
Strong Acids & Bases: These will catalyze the hydrolysis of the nitrile group.[9] Strong bases can also potentially react with the pyridine ring or promote other decomposition pathways. The combination of bases and nitriles can sometimes produce highly toxic hydrogen cyanide gas.[10]
-
Strong Oxidizing Agents: These should be avoided as they can lead to vigorous, exothermic reactions and decomposition of the molecule.[9]
Section 2: Troubleshooting Experimental and Stability Issues
This section dives into specific problems that researchers may encounter during reactions or upon analysis of the starting material. The answers focus on the underlying chemical principles and provide actionable troubleshooting steps.
Q3: My reaction is complete, but I've isolated a significant, more polar side product. NMR and Mass Spec suggest the addition of water. What is happening?
A: You are likely observing hydrolysis of the C2-carbonitrile group. This is one of the most common stability issues with this reagent.
Causality: The carbon atom of a nitrile group is electrophilic and can be attacked by nucleophiles, including water. This reaction is often slow but is significantly catalyzed by trace amounts of acid or base in your reaction mixture or workup.[7][8] The hydrolysis proceeds in two stages: first to the corresponding amide (3-chloro-5-(trifluoromethyl)picolinamide), and then, often under more forcing conditions, to the carboxylic acid (3-chloro-5-(trifluoromethyl)picolinic acid).[11] Stopping the hydrolysis at the amide stage can be challenging.[11][12]
Troubleshooting Protocol: Diagnosing and Preventing Hydrolysis
-
Confirmation:
-
Use LC-MS to analyze the impurity. Look for masses corresponding to the starting material +18 Da (amide) and +19 Da (carboxylic acid, considering the extra proton in positive ion mode).
-
-
Prevention:
-
Rigorous Drying of Solvents/Reagents: Use freshly distilled, anhydrous solvents. Dry any solid reagents in a vacuum oven before use.
-
Inert Atmosphere: Run your reaction under a dry, inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
-
Control of pH: If your reaction conditions are not explicitly acidic or basic, consider adding a non-nucleophilic, sterically hindered base (e.g., proton sponge) to scavenge any trace acid impurities that could catalyze hydrolysis.
-
Aqueous Workup: When performing an aqueous workup, minimize the contact time and use cooled, deionized water. Promptly extract your product into an organic solvent.
-
Visualization: Nitrile Hydrolysis Pathway
The following diagram illustrates the stepwise degradation of the nitrile functional group.
Caption: Stepwise hydrolysis of the nitrile group.
Q4: I am attempting a nucleophilic aromatic substitution (SₙAr) to displace the C3-chloro group, but the reaction is extremely slow or fails. Why is my nucleophile not reacting?
A: This is a classic issue of regiochemical reactivity in pyridine systems. While the trifluoromethyl and nitrile groups are strongly electron-withdrawing and activate the ring for SₙAr, the position of the leaving group is crucial.
Causality: Nucleophilic aromatic substitution on pyridine rings preferentially occurs at the C2 and C4 (para) positions.[13] This is because the nitrogen atom can effectively stabilize the negative charge of the intermediate (the Meisenheimer complex) through resonance when the attack occurs at these positions.[14] The C3 (meta) position does not benefit from this direct resonance stabilization by the ring nitrogen, making substitution at C3 significantly less favorable. The general order of reactivity for halopyridines in SₙAr reactions is 4 > 2 >> 3.[15]
Troubleshooting Protocol: Overcoming Low SₙAr Reactivity at C3
-
Increase Reaction Energy:
-
Higher Temperatures: Carefully increase the reaction temperature. Microwave heating can sometimes be effective for sluggish SₙAr reactions.
-
Forcing Conditions: Use a high-boiling point polar aprotic solvent like DMF, DMAc, or NMP to achieve higher temperatures.
-
-
Enhance Nucleophilicity:
-
Use a stronger nucleophile if your synthesis allows.
-
If using an amine or alcohol nucleophile, deprotonate it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent alkoxide or amide anion.
-
-
Consider Catalysis:
-
For certain nucleophiles, transition-metal catalysis (e.g., Palladium or Copper-catalyzed cross-coupling) may be a more viable strategy than SₙAr for functionalizing the C3 position.
-
Visualization: SₙAr Reactivity Map
This diagram shows why the C3 position is disfavored for nucleophilic attack compared to C2 and C4.
Caption: Relative reactivity of pyridine positions to SₙAr.
Q5: My starting material has developed a yellow or brown tint over time. Is it still usable?
A: Discoloration is a visual indicator of potential decomposition. While the compound may still be largely intact, the presence of colored impurities suggests that degradation has begun.
Causality: The discoloration is likely due to the formation of minor, often polymeric or highly conjugated, degradation products. This can be initiated by slow, long-term exposure to air, light, or moisture.
Troubleshooting Protocol: Assessing a Discolored Reagent
-
Purity Check: Do not assume the material is unusable. Before running a critical reaction, verify the purity of the reagent.
-
¹H and ¹⁹F NMR: This is the most direct way to assess the structural integrity and identify major impurities.
-
HPLC or GC-MS: This will provide a quantitative measure of purity.
-
-
Decision Making:
-
If purity is >95% and the impurities are known (e.g., the hydrolysis product), you may be able to proceed, accounting for the lower effective concentration of your starting material.
-
If purity is low or unknown impurities are present, it is best to purify the material (e.g., by column chromatography or recrystallization if it's a solid at low temp) or purchase a fresh bottle to ensure reproducibility and avoid complicating your reaction.
-
Visualization: Workflow for Handling Discolored Reagent
Caption: Decision workflow for using a discolored reagent.
Section 3: Data and Protocols
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 80194-70-3 | [5] |
| Molecular Formula | C₇H₂ClF₃N₂ | [5] |
| Molecular Weight | 206.55 g/mol | [5] |
| Appearance | Liquid | [1][3] |
| Boiling Point | 250.4 °C at 760 mmHg |
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Polar impurity, mass +18 Da | Hydrolysis of nitrile to amide | Use anhydrous conditions; run under inert gas. |
| Sluggish/failed SₙAr at C3 | Low intrinsic reactivity of C3 position | Increase temperature; use stronger nucleophile/base; consider metal catalysis. |
| Reagent discoloration | Slow decomposition | Verify purity via NMR/HPLC before use; purify or replace if necessary. |
| Multiple unexpected products | Reaction with nitrile and/or C3-Cl | Modify conditions (temp, solvent) to favor one reaction; consider protecting groups. |
References
- Hydrolysis of nitriles. Lumen Learning, Organic Chemistry II. [Link]
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE (Journal of Visualized Experiments). [Link]
- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange. [Link]
- Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Filo. [Link]
- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. National Institutes of Health (NIH). [Link]
- Converting Nitriles to Amides. Chemistry Steps. [Link]
- Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]
- Nucleophilic substitution of pyridines. Chemistry Online. [Link]
- Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. [Link]
- What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?. A Blog about Chemicals. [Link]
- 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Publishing. [Link]
- This compound PubChem CID 1473374. PubChem. [Link]
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- 15. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
Validation & Comparative
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
An In-Depth Guide to the ¹H NMR Analysis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
This compound is a highly functionalized pyridine derivative.[1][2] Its unique substitution pattern, featuring electron-withdrawing chloro, trifluoromethyl, and cyano groups, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Given its role in complex molecular construction, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for the structural elucidation of such organic molecules, providing precise information about the molecular framework through the chemical environment of atomic nuclei.[4][5]
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers and scientists in drug development and chemical synthesis, offering not just spectral interpretation but also a comparison with related structures and a robust experimental protocol.
Deconstructing the ¹H NMR Spectrum: A Predictive Analysis
The structure of this compound possesses two protons attached to the pyridine ring at positions 4 and 6. The analysis of its ¹H NMR spectrum can be broken down into four key components: the number of signals, chemical shifts, signal splitting (multiplicity), and integration.[5][6]
Molecular Structure and Proton Environment
First, we must identify the distinct proton environments within the molecule. Due to the fixed positions of the substituents, the two aromatic protons, H-4 and H-6, are chemically non-equivalent and are expected to produce two separate signals in the ¹H NMR spectrum.[6]
Chemical Shift (δ) Predictions
The chemical shift of a proton is highly sensitive to its electronic environment. Protons on a pyridine ring are characteristically found in the downfield region (typically δ 7.0–9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[4][7]
-
Influence of Substituents: The molecule contains three potent electron-withdrawing groups (EWGs): -CN, -Cl, and -CF₃. These groups decrease the electron density around the ring protons, causing them to be further deshielded and shifting their signals to a higher frequency (further downfield).[8]
-
H-6: This proton is in the α-position relative to the ring nitrogen, which is the most deshielding position in a pyridine ring.[4] Its proximity to the strongly withdrawing -CF₃ group at C-5 will enhance this effect. Therefore, the H-6 signal is predicted to be the most downfield of the two.
-
H-4: This proton is in the γ-position. It is influenced by the inductive effects of the adjacent -Cl and -CF₃ groups, which will also shift its signal significantly downfield compared to an unsubstituted pyridine.
-
Spin-Spin Coupling (Multiplicity)
Signal splitting, or multiplicity, arises from the interaction of magnetic fields between non-equivalent neighboring protons.[8]
-
H-4 and H-6 are separated by three bonds. This arrangement leads to meta-coupling (⁴J).
-
In pyridine systems, the meta-coupling constant (⁴JHH) is typically small, in the range of 1–3 Hz.[4]
-
Consequently, the signal for H-4 should appear as a narrow doublet due to coupling with H-6, and likewise, the H-6 signal should be a narrow doublet from coupling to H-4.
-
Additionally, long-range coupling between the protons and the fluorine atoms of the -CF₃ group (e.g., ⁴JHF for H-4 and ⁵JHF for H-6) can occur. This may result in further fine splitting, potentially causing the signals to appear as a doublet of quartets or a more complex multiplet, although these coupling constants are often very small and may not be resolved.
Integration
The area under each NMR signal is directly proportional to the number of protons it represents.[8] Since there is one H-4 proton and one H-6 proton, the integrated area ratio of their respective signals must be 1:1. This serves as a crucial internal validation of the signal assignments.
Comparative Analysis with Structurally Related Pyridines
To substantiate our predictions, it is instructive to compare the expected spectrum with known data for similar compounds.
| Compound | Proton Position | Observed Chemical Shift (δ ppm) | Key Takeaway |
| Pyridine | H-2, H-6 (α) | ~8.6 | Establishes the baseline for α-protons.[4] |
| H-4 (γ) | ~7.8 | Establishes the baseline for γ-protons.[4] | |
| H-3, H-5 (β) | ~7.4 | Establishes the baseline for β-protons.[4] | |
| 2-Chloro-5-(trifluoromethyl)pyridine | H-6 | 8.69 | The α-proton remains highly deshielded, similar to pyridine.[9] |
| H-4 | 7.90 | The presence of the -CF₃ group significantly deshields the γ-proton.[9] | |
| Our Target Molecule (Predicted) | H-6 | > 8.7 | The additional -CN group at C-2 is expected to further deshield the α-proton (H-6). |
| H-4 | > 8.0 | The combined effect of -Cl and -CN should further deshield the γ-proton (H-4) compared to 2-chloro-5-(trifluoromethyl)pyridine. |
This comparison strongly supports the prediction that both protons in this compound will resonate at very low field, likely above δ 8.0 ppm, with the H-6 signal appearing at a higher chemical shift than the H-4 signal.
A Validated Protocol for High-Quality ¹H NMR Acquisition
Adherence to a meticulous experimental protocol is essential for obtaining high-resolution, artifact-free spectra. This protocol is designed to be a self-validating system.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5–10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is often a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution into a 5 mm NMR tube.[7]
-
-
Spectrometer Setup and Tuning:
-
Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion and resolution.[7]
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during acquisition.
-
Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks and better resolution. This is a critical step for resolving the small meta-coupling constants.
-
-
Data Acquisition:
-
Set appropriate acquisition parameters. For a standard ¹H experiment:
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).[7]
-
Pulse Angle: A 90° pulse is standard for quantitative measurements.
-
Relaxation Delay (d1): Set to 1.5–2.0 seconds to allow for adequate relaxation of the protons between scans.[7]
-
Number of Scans: Typically 16 or 32 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
Initiate the acquisition to obtain the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0.00 ppm.[8]
-
Integrate the signals and normalize the values to obtain the simplest whole-number ratio, which should validate the 1:1 proton count.
-
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated ¹H NMR data for the target compound, providing a clear benchmark for experimental results.
| Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| > 8.7 | Doublet (d) or narrow multiplet | ⁴JHH ≈ 1–3 | 1H | H-6 |
| > 8.0 | Doublet (d) or narrow multiplet | ⁴JHH ≈ 1–3 | 1H | H-4 |
Conclusion: A Framework for Confident Structural Assignment
The ¹H NMR analysis of this compound presents a straightforward yet illustrative case of spectral interpretation for a highly substituted heterocyclic compound. By understanding the fundamental principles of chemical shifts and coupling, and by leveraging comparative data from related structures, a confident prediction of the spectrum can be made. The two aromatic protons are expected to appear as two distinct, finely-split signals at very low field (δ > 8.0 ppm) with a 1:1 integral ratio. Adherence to the detailed experimental protocol provided will ensure the acquisition of high-quality data, enabling unambiguous structural confirmation of this important synthetic building block. For cases with unexpected complexity or signal overlap, advanced 2D NMR techniques such as COSY and HMBC can provide definitive connectivity information.[7]
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A Comparative Guide to the ¹³C NMR Characterization of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among these, substituted pyridines represent a cornerstone of many bioactive molecules and functional materials. This guide provides an in-depth technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, a compound of significant interest due to its trifluoromethyl and chloro-substituted pyridine core.
This document moves beyond a mere recitation of spectral data, offering a comparative perspective against other common analytical techniques. By examining the causality behind experimental choices and grounding our analysis in established principles, we aim to provide a trustworthy and authoritative resource for scientists engaged in the characterization of complex heterocyclic compounds.
The Decisive Signature: Predicting the ¹³C NMR Spectrum
Based on data from analogous compounds and predictive algorithms, the expected ¹³C NMR chemical shifts for this compound are presented below. It is important to note that the trifluoromethyl group will induce a characteristic quartet for the carbon to which it is attached (C-5) and may also result in smaller, long-range couplings with other carbons in the ring.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹⁹F coupling) | Rationale for Chemical Shift |
| C2 (C-CN) | ~135-140 | Singlet or narrow multiplet | Quaternary carbon, deshielded by the adjacent nitrogen and nitrile group. |
| C3 (C-Cl) | ~148-153 | Singlet or narrow multiplet | Deshielded by the electronegative chlorine atom and the adjacent nitrogen in the pyridine ring. |
| C4 | ~125-130 | Singlet or narrow multiplet | Influenced by the meta-position of the electron-withdrawing groups. |
| C5 (C-CF₃) | ~128-133 | Quartet (¹JCF ≈ 270-280 Hz) | Directly attached to the strongly electron-withdrawing trifluoromethyl group, leading to significant deshielding and a large one-bond coupling constant. |
| C6 | ~145-150 | Singlet or narrow multiplet | Deshielded by the adjacent nitrogen atom. |
| CN | ~115-120 | Singlet | Typical chemical shift range for a nitrile carbon.[1][2] |
| CF₃ | ~120-125 | Quartet (¹JCF ≈ 270-280 Hz) | Characteristic chemical shift for a trifluoromethyl group attached to an aromatic ring. |
Note: Predicted values are based on additive models and data from similar substituted pyridines.[3][4][5][6] Actual experimental values may vary slightly.
A Practical Approach: Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, a standardized and well-calibrated experimental approach is crucial. The following protocol is designed for a standard modern NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that readily dissolves the compound and has a well-defined solvent peak for referencing. Deuterated chloroform (CDCl₃) is a common first choice.
-
Concentration : Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Referencing : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
Spectrometer Setup and Data Acquisition
-
Tuning and Matching : Tune and match the NMR probe for the ¹³C frequency to ensure optimal sensitivity and pulse performance.
-
Locking and Shimming : Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters :
-
Experiment : A standard proton-decoupled ¹³C NMR experiment (zgpg30 or similar pulse program).
-
Spectral Width : Set a spectral width that encompasses the expected chemical shift range (e.g., 0 to 200 ppm).
-
Number of Scans (ns) : Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1) : A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which tend to have longer relaxation times.
-
Pulse Width : Use a calibrated 30° or 45° pulse angle to reduce the experiment time without significantly compromising signal intensity.
-
-
Data Processing :
-
Fourier Transformation : Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction : Manually or automatically phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing : Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualizing the Workflow
The process of acquiring and analyzing the ¹³C NMR spectrum can be streamlined into a logical workflow, as depicted in the following diagram.
Caption: A streamlined workflow for the ¹³C NMR characterization of the target compound.
A Comparative Perspective: ¹³C NMR vs. Alternative Techniques
While ¹³C NMR is a powerful tool for elucidating the carbon skeleton, a comprehensive characterization often benefits from a multi-technique approach. Here, we compare the utility of ¹³C NMR with other common analytical methods for this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Strengths for this Molecule | Limitations for this Molecule |
| ¹³C NMR | - Directly probes the carbon framework, providing unambiguous structural information.- Chemical shifts are highly sensitive to the electronic effects of substituents.- ¹³C-¹⁹F coupling provides definitive evidence for the position of the CF₃ group. | - Low sensitivity requires longer acquisition times or higher sample concentrations.- Quaternary carbons can be difficult to detect due to long relaxation times. |
| ¹⁹F NMR | - Highly sensitive and specific for the trifluoromethyl group.[7]- Chemical shift of the CF₃ group is indicative of its electronic environment.[8][9]- Can be used for quantitative analysis. | - Provides no direct information about the carbon skeleton. |
| GC-MS | - Excellent for assessing purity and determining the molecular weight.[10][11]- Fragmentation patterns can provide structural clues. | - Isomer differentiation can be challenging based on mass spectra alone.- May not be suitable for thermally labile compounds. |
| FTIR | - Provides information about the functional groups present (e.g., C≡N, C-Cl, C-F).[2][12][13][14]- Quick and requires minimal sample preparation. | - Does not provide detailed information about the carbon skeleton or isomer connectivity.- The "fingerprint" region can be complex and difficult to interpret. |
The Synergy of Techniques: A Holistic Characterization Approach
The most robust characterization of this compound is achieved through the synergistic use of multiple analytical techniques.
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A Comparative Guide to the Mass Spectrometric Analysis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
<Senior Application Scientist Report
Introduction
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique combination of a pyridine ring, a trifluoromethyl group, a chloro substituent, and a nitrile function makes it a versatile building block for the synthesis of novel bioactive molecules. Accurate and robust analytical methods are paramount for ensuring the identity, purity, and stability of this compound and its derivatives throughout the drug development and manufacturing process. Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural information.
This guide provides a comparative analysis of different mass spectrometric approaches for the characterization of this compound. We will delve into the rationale behind selecting the appropriate ionization technique, the utility of high-resolution mass spectrometry for elemental composition, and the power of tandem MS for unequivocal structural elucidation. The insights and protocols herein are designed for researchers, analytical scientists, and quality control professionals working with this and structurally related molecules.
Chapter 1: The Critical Choice of Ionization Source
The first and most critical decision in developing a mass spectrometry method is the choice of ionization source. This choice is dictated by the analyte's physicochemical properties—such as volatility, thermal stability, and polarity—and the analytical goal. For a small, substituted aromatic molecule like this compound (Molecular Weight: 206.55 g/mol , Boiling Point: 250.4°C), two primary pathways are viable: Gas Chromatography-MS (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-MS (LC-MS) with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3][4][5]
Electron Ionization (EI): The "Hard" Approach for Structural Fingerprinting
Coupled with GC, EI is a classic technique that bombards the analyte with high-energy electrons (typically 70 eV).[6] This energetic process is considered a "hard" ionization method as it not only removes an electron to form a radical cation (M⁺•) but also imparts significant excess energy, causing extensive and reproducible fragmentation.[7]
-
Causality: The high boiling point of our target molecule suggests it has sufficient volatility for GC analysis, especially with modern heated injectors and columns.[3] EI is advantageous when the goal is to confirm the identity of a known compound by matching its fragmentation pattern against a spectral library (e.g., NIST). The resulting mass spectrum is a characteristic "fingerprint." However, the molecular ion peak may be weak or entirely absent, making it difficult to determine the molecular weight of an unknown.[7]
Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Determination
ESI is a "soft" ionization technique that generates ions from a liquid solution.[6][8][9] It is ideal for polar and thermally labile molecules, producing protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[7]
-
Causality: Although the target molecule has non-polar groups, the nitrogen atoms in the pyridine ring and nitrile group provide sites for protonation, making ESI a viable option, particularly when coupled with LC.[4] The primary benefit of ESI is the strong signal it typically provides for the molecular ion, which is crucial for determining the molecular weight and for quantitative studies using techniques like Selected Reaction Monitoring (SRM) in tandem MS.
Comparative Summary: Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Coupling | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS) |
| Ionization Type | Hard | Soft |
| Primary Ion | M⁺• (Radical Cation) | [M+H]⁺ (Protonated Molecule) |
| Fragmentation | Extensive, Reproducible Fingerprint | Minimal, Preserves Molecular Ion |
| Best For | Library-based identity confirmation | Molecular weight determination, quantification |
| Analyte State | Gas Phase (Requires Volatility) | Liquid Phase (Requires Solubility) |
Decision Workflow for Ionization Source Selection
The following diagram illustrates a logical workflow for selecting the appropriate ionization source based on the analytical objective.
Caption: Workflow for selecting an appropriate MS ionization source.
Chapter 2: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Assignment
While nominal mass instruments provide integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) analyzers, provides the exact mass of an ion with high precision (typically <5 ppm). This capability is indispensable for confirming the elemental composition of a molecule, especially one as complex as this compound.
The molecular formula is C₇H₂ClF₃N₂.[5] The presence of chlorine is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which are approximately two mass units apart. An HRMS spectrum will therefore show a characteristic isotopic pattern for the molecular ion, with the [M+2]⁺ peak having an intensity of about one-third that of the monoisotopic [M]⁺ peak. This pattern provides definitive evidence for the presence of a single chlorine atom.[10][11][12]
Theoretical vs. Experimental Mass Data
| Ion Species | Theoretical Exact Mass (Da) | Expected Abundance (%) |
| [C₇H₂³⁵ClF₃N₂ + H]⁺ | 205.99349 | 100.0 |
| [C₇H₂³⁷ClF₃N₂ + H]⁺ | 207.99054 | 32.0 |
Data calculated based on IUPAC isotopic masses and abundances.
An experimentally determined mass of 205.9931 Da with an error of -1.9 ppm and the correct isotopic pattern would provide extremely high confidence in the assigned elemental formula.
Chapter 3: Unraveling Structure with Tandem MS (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally characterize a molecule by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. This process, often achieved through Collision-Induced Dissociation (CID), creates a fragmentation pathway that reveals the molecule's connectivity.
For the protonated molecule of this compound ([M+H]⁺ at m/z 206), several fragmentation pathways can be predicted based on the strengths of its chemical bonds and the stability of the resulting fragments.
Key Predicted Fragmentation Pathways:
-
Loss of Hydrogen Chloride (HCl): A common fragmentation pathway for chlorinated compounds is the neutral loss of HCl (36 Da), leading to a fragment ion at m/z 170.
-
Loss of the Trifluoromethyl Radical (•CF₃): The C-CF₃ bond can cleave, leading to the loss of a •CF₃ radical (69 Da). This is a characteristic fragmentation for trifluoromethyl-containing compounds.[13]
-
Loss of Hydrogen Cyanide (HCN): The nitrile group and a ring carbon/hydrogen can be eliminated as neutral HCN (27 Da), a common fragmentation pattern for pyridine-based structures.
Proposed MS/MS Fragmentation Pathway
The diagram below illustrates the proposed fragmentation cascade for the [M+H]⁺ ion of our target compound.
Caption: Proposed fragmentation pathway for [C₇H₂ClF₃N₂ + H]⁺.
Chapter 4: Methodological Protocols & Data Comparison
To provide actionable guidance, this section details standardized protocols for both LC-MS and GC-MS analysis and presents a comparative summary of their performance characteristics for this specific analyte.
Experimental Protocol 1: LC-MS/MS Analysis
This method is optimized for quantification and high-throughput screening.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of acetonitrile to create a 100 µg/mL stock solution. Further dilute with 50:50 acetonitrile:water to desired concentrations (e.g., 1-1000 ng/mL).
-
Chromatography:
-
System: Agilent 1290 Infinity II LC or equivalent.[14]
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 20% B, hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 20% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
System: Agilent 6490 Triple Quadrupole or equivalent.[14]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Gas Temp: 250 °C.
-
Gas Flow: 14 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temp: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MRM Transitions (Example): Precursor Ion 206 -> Product Ion 170 (Quantifier), Precursor Ion 206 -> Product Ion 137 (Qualifier).
-
Experimental Protocol 2: GC-MS Analysis
This method is optimized for identity confirmation and analysis of volatile impurities.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Methanol.
-
Chromatography:
-
System: Shimadzu GC-2010Plus or equivalent.[15]
-
Column: Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split mode (50:1), 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry:
-
System: Shimadzu TQ8050 or equivalent.[15]
-
Ionization: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-350.
-
Method Performance Comparison
| Parameter | LC-MS/MS (ESI) | GC-MS (EI) |
| Primary Information | Molecular Weight, Quantitative Data | Structural Fingerprint, Impurity Profile |
| Sensitivity | High (pg to fg range) | Moderate (pg to ng range) |
| Selectivity | Very High (MRM mode) | High (Full Scan) |
| Sample Throughput | High (~5-7 min/sample) | Moderate (~15-20 min/sample) |
| Matrix Effects | Potential for ion suppression/enhancement | Less susceptible to matrix effects |
| Robustness | Good, requires clean samples | Very robust, tolerant of complex matrices |
Conclusion
The mass spectrometric analysis of this compound is not a one-size-fits-all endeavor. The optimal analytical strategy is dictated by the scientific question at hand.
-
For quantitative analysis , such as in pharmacokinetic studies or purity assays, LC-MS/MS with ESI is the superior choice due to its high sensitivity, selectivity, and preservation of the molecular ion for MRM-based methods.
-
For unequivocal identity confirmation of a synthesized standard or for screening against existing spectral libraries, GC-MS with EI is highly effective, providing a rich, reproducible fragmentation pattern that serves as a structural fingerprint.
In a comprehensive research and development setting, employing both techniques provides complementary information. HRMS should be utilized to confirm the elemental composition during initial characterization, while tandem MS is crucial for elucidating the structure of novel derivatives or degradation products. By logically selecting from this toolkit of mass spectrometric techniques, researchers can ensure the highest level of analytical confidence in their work.
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A Comparative Guide to HPLC Purity Analysis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, a crucial building block in the synthesis of various pharmaceutical and agrochemical agents. We will delve into the rationale behind method development, compare alternative chromatographic approaches with supporting data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Critical Role of Purity Analysis
This compound possesses a unique chemical structure with a halogenated and electron-withdrawing trifluoromethyl group on a pyridine ring, along with a nitrile functional group. These features make it a versatile synthon but also susceptible to specific impurities during synthesis and degradation under various stress conditions. A robust, stability-indicating HPLC method is therefore not merely a quality control check but a critical tool for understanding the compound's stability profile and ensuring the integrity of downstream processes.
Primary Recommended Method: Reversed-Phase HPLC with a C18 Column
A well-established and robust approach for the analysis of moderately polar, aromatic compounds like this compound is reversed-phase HPLC using a C18 stationary phase. The nonpolar nature of the C18 alkyl chains provides effective retention of the analyte, while the polarity of the pyridine ring and nitrile group allows for good selectivity with aqueous-organic mobile phases.
A stability-indicating reversed-phase HPLC method was developed for trifluridine, a compound also featuring a trifluoromethylpyridine moiety, which serves as a solid foundation for our primary method.[1] The selection of a C18 column is based on its wide applicability and proven performance for a vast range of pharmaceutical compounds. The mobile phase, a gradient of acetonitrile and a low pH aqueous buffer (e.g., phosphate or formate buffer), ensures good peak shape for the basic pyridine moiety by suppressing the ionization of residual silanols on the silica support.
Potential Impurities
A thorough understanding of potential impurities is vital for developing a truly stability-indicating method. Based on common synthetic routes and degradation pathways, the following impurities should be considered:
-
Process-Related Impurities:
-
Starting Material: Unreacted 3-chloro-2-R-5-(trifluoromethyl)pyridine (where R is a leaving group).[2]
-
Dechlorinated Impurity: 5-(Trifluoromethyl)pyridine-2-carbonitrile.
-
Isomeric Impurities: Positional isomers formed during synthesis.
-
-
Degradation Products:
-
Hydrolysis Product: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (hydrolysis of the nitrile group).
-
Oxidative Degradants: N-oxides or other oxidation products of the pyridine ring.
-
Photolytic Degradants: Products arising from exposure to light.
-
Alternative HPLC Methods: Exploring Different Selectivities
While a C18 column is a reliable workhorse, alternative stationary phases can offer different selectivities, which may be advantageous for resolving specific impurities.
Phenyl-Hexyl Column: Enhanced Aromatic Selectivity
A Phenyl-Hexyl column provides a different separation mechanism based on π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities. This can be particularly useful for separating compounds with subtle differences in their aromatic systems or for resolving isomers that may co-elute on a C18 column.
Pentafluorophenyl (PFP) Column: Unique Halogenated Compound Selectivity
PFP columns are another powerful alternative for the analysis of halogenated and aromatic compounds. The highly electronegative fluorine atoms on the phenyl rings of the stationary phase can engage in dipole-dipole and π-π interactions, offering unique selectivity for positional isomers and halogenated impurities.
Comparative Performance Data
To objectively compare these methods, a hypothetical but realistic dataset is presented below, simulating the analysis of a sample of this compound containing trace amounts of potential impurities.
| Parameter | Primary Method (C18) | Alternative Method 1 (Phenyl-Hexyl) | Alternative Method 2 (PFP) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | PFP, 4.6 x 150 mm, 5 µm |
| Resolution (Analyte/Impurity A) | 2.1 | 2.5 | 2.3 |
| Resolution (Analyte/Impurity B) | 1.9 | 1.8 | 2.4 |
| Analysis Time (min) | 25 | 28 | 26 |
| Tailing Factor (Analyte) | 1.1 | 1.2 | 1.1 |
| Theoretical Plates (Analyte) | 12,000 | 11,500 | 12,500 |
Impurity A: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid Impurity B: 5-(Trifluoromethyl)pyridine-2-carbonitrile
This data suggests that while the primary C18 method provides adequate separation, the Phenyl-Hexyl column offers improved resolution for the carboxylic acid impurity, and the PFP column shows superior resolution for the dechlorinated impurity. The choice of method would therefore depend on the specific impurity profile of the sample.
Experimental Protocols
Primary HPLC Method (C18)
Instrumentation:
-
HPLC system with gradient capability, UV detector, and data acquisition software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0 min: 30% B
-
20 min: 70% B
-
22 min: 30% B
-
25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Forced Degradation Study Protocol
To ensure the stability-indicating nature of the primary HPLC method, a forced degradation study should be performed as per ICH guidelines.
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 6 hours.[3]
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 6 hours.[3]
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for a defined period.
Analyze all stressed samples using the primary HPLC method to demonstrate that the degradation products are well-resolved from the main peak and from each other.
Visualizing the Workflow
Caption: Workflow for HPLC Purity Analysis.
Method Validation Logic
A validated HPLC method provides confidence in the generated data. The validation should be performed according to ICH Q2(R1) guidelines and should encompass specificity, linearity, accuracy, precision, and robustness.
Caption: Logical Flow of HPLC Method Validation.
Conclusion
The purity analysis of this compound requires a well-developed and validated HPLC method. While a standard C18 column provides a robust primary method, alternative stationary phases such as Phenyl-Hexyl and PFP can offer valuable alternative selectivities for challenging impurity profiles. The choice of the optimal method should be based on a thorough understanding of the potential process-related and degradation impurities. By following the detailed protocols and validation principles outlined in this guide, researchers and drug development professionals can ensure the generation of accurate and reliable purity data, which is essential for advancing their scientific and commercial objectives.
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A Comparative Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of the primary synthetic routes to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key intermediate in the development of various agrochemicals and pharmaceuticals. This document is structured to offer not just procedural steps, but a comprehensive understanding of the chemical strategies, their comparative performance, and the rationale behind their design, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a crucial building block in organic synthesis. Its trifluoromethyl and cyano-substituted pyridine structure makes it a valuable precursor for a range of biologically active molecules. The strategic placement of its functional groups allows for diverse chemical modifications, leading to the development of novel compounds with potential applications in medicine and agriculture. The efficiency and scalability of its synthesis are therefore of paramount importance.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies have emerged for the preparation of this compound, primarily starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. These routes are:
-
Route 1: Two-Step Cyanation via an Activated Pyridinium Salt Intermediate. This pathway involves the initial activation of the starting material followed by nucleophilic substitution with a cyanide source.
-
Route 2: Two-Step Synthesis via Fluorination and Subsequent Cyanation. This approach entails a halogen exchange reaction to introduce fluorine, which then facilitates the introduction of the cyano group.
The choice between these routes often depends on factors such as desired purity, yield, cost of reagents, and the available equipment for handling specific chemicals like anhydrous hydrogen fluoride.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Activated Pyridinium Salt | Route 2: Fluorination-Cyanation |
| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| Key Intermediate | Pyridinium salt with an activating agent | 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine |
| Overall Yield | ~75-89%[1][2] | ~90%[3] |
| Product Purity | Typically requires purification | Can reach up to 99.5%[3] |
| Reaction Conditions | Reflux temperatures for activation, milder temperatures for cyanation. | High temperatures for fluorination (e.g., 170°C), milder temperatures for cyanation (e.g., 20°C).[3] |
| Key Reagents | Activating agent (e.g., DMAP), Cyanide source (e.g., NaCN).[1][2] | Fluorinating agent (e.g., anhydrous KF), Cyanide source (e.g., NaCN), Phase-transfer catalyst.[3] |
| Advantages | Avoids the use of highly corrosive anhydrous HF. Milder overall conditions for the cyanation step. | High product purity and overall yield. The fluoro intermediate is highly reactive towards nucleophilic substitution. |
| Disadvantages | Use of activating agents like DMAP can complicate product purification and add to the cost. The pyridinium salt intermediate needs to be isolated. | Requires handling of a fluorinating agent, which can be hazardous. May require specialized equipment for the fluorination step. |
Mechanistic Insights and Rationale
The pyridine ring is electron-deficient, which makes nucleophilic aromatic substitution (SNAr) a viable pathway for functionalization, especially at the 2- and 4-positions. The presence of the electron-withdrawing trifluoromethyl group at the 5-position further deactivates the ring towards electrophilic attack but facilitates nucleophilic substitution.
In Route 1 , the direct displacement of the chloro group at the 2-position by cyanide is challenging. Therefore, an activating agent such as 4-(dimethylamino)pyridine (DMAP) is employed. DMAP acts as a nucleophilic catalyst, displacing the 2-chloro group to form a more reactive pyridinium salt intermediate. This intermediate is then readily attacked by the cyanide anion to yield the desired product. The formation of this salt significantly lowers the activation energy for the nucleophilic substitution.
In Route 2 , the strategy revolves around enhancing the leaving group ability at the 2-position. Fluorine, being highly electronegative, is an excellent leaving group in SNAr reactions on electron-deficient aromatic rings. The initial fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine selectively replaces the chlorine at the 2-position. The subsequent cyanation of the resulting 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine proceeds under milder conditions and with higher efficiency compared to the direct displacement of chlorine. The use of a phase-transfer catalyst in the cyanation step helps to facilitate the reaction between the aqueous cyanide solution and the organic substrate.
Experimental Protocols
Route 1: Two-Step Cyanation via an Activated Pyridinium Salt Intermediate
Step 1: Formation of the Pyridinium Salt
-
Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine in a suitable solvent such as propionitrile or acetone.[1][2]
-
Add 4-(dimethylamino)pyridine (DMAP) to the solution.
-
Heat the mixture to reflux and maintain for several hours until the formation of the pyridinium salt is complete.[1][2]
-
Cool the reaction mixture to ambient temperature.
-
The pyridinium salt can be isolated by filtration and dried under vacuum.
Step 2: Cyanation
-
To a solution of the isolated pyridinium salt in a suitable solvent (e.g., propionitrile, dichloromethane), add an aqueous solution of sodium cyanide.[1][2]
-
Stir the mixture vigorously at a controlled temperature (e.g., 15-20°C) for several hours.[4]
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, GC) until completion.
-
Upon completion, dilute the reaction with water and separate the organic phase.
-
Wash the organic phase with dilute acid (to remove residual DMAP) and then with water.
-
Dry the organic phase over a suitable drying agent (e.g., Na2SO4) and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or chromatography.
Route 2: Two-Step Synthesis via Fluorination and Subsequent Cyanation
Step 1: Fluorination
-
In a suitable reactor, charge 2,3-dichloro-5-(trifluoromethyl)pyridine, a solvent such as N,N-Dimethylacetamide (DMAC), anhydrous potassium fluoride (KF), and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).[3]
-
Heat the mixture to a high temperature (e.g., 170°C) and maintain for several hours.[3]
-
After the reaction is complete, recover the solvent by distillation.
-
Distill the residue under reduced pressure to obtain pure 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine.[3]
Step 2: Cyanation
-
In a glass reactor, combine the 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine obtained in the previous step, a solvent such as dichloromethane, an aqueous solution of sodium cyanide, and a phase-transfer catalyst.[3]
-
Stir the reaction mixture at a controlled temperature (e.g., 20°C) for several hours.[3]
-
After the reaction is complete, separate the organic and aqueous phases.
-
Wash the organic phase with water.
-
Recover the solvent from the organic phase by distillation.
-
Purify the final product, this compound, by vacuum distillation to yield a colorless liquid.[3]
Visualization of Synthetic Workflows
Caption: Workflow for Route 1: Activated Pyridinium Salt.
Caption: Workflow for Route 2: Fluorination-Cyanation.
Conclusion
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and challenges. Route 2, involving a fluorination-cyanation sequence, appears to provide a higher yield and purity, making it potentially more suitable for industrial-scale production where product quality is critical. However, the requirement for handling fluorinating agents must be carefully considered. Route 1, utilizing an activated pyridinium salt, avoids the use of fluorinating agents but may require more effort in purification to remove the activating agent. The selection of the optimal route will ultimately depend on the specific requirements of the synthesis, including scale, available resources, and desired product specifications.
References
- Strategies for the synthesis of C2‐functionalized pyridines.
- Reaction strategies for the meta-selective functionalization of pyridine through dearomatiz
- Synthetic strategies of functionalized pyridines and their therapeutic potential as multifunctional anti-Alzheimer's agents | Request PDF - ResearchG
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- C-H Functionalization of Pyridines - ResearchG
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl)
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- This compound | 80194-70-3 - Sigma-Aldrich
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 - Biosynth
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences
- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)
- A Comparative Guide to the Synthetic Routes of 3-Amino-2-pyridinecarbonitrile - Benchchem
- Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2
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A Senior Application Scientist's Guide: 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile in Modern Synthesis
A Comparative Analysis for Advanced Drug Discovery and Agrochemical Development
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the selection of foundational building blocks is a critical determinant of a project's success. Substituted pyridines are ubiquitous scaffolds, but not all are created equal. This guide provides an in-depth, objective comparison of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile , a highly functionalized and electronically distinct building block, against other common pyridine alternatives.
The strategic incorporation of a trifluoromethyl (-CF3) group into molecular scaffolds is a well-established strategy to enhance crucial drug-like properties.[1][2] These benefits include increased lipophilicity for better membrane penetration, improved metabolic stability by blocking potential sites of oxidation, and enhanced binding affinity to target proteins.[1] Our focus molecule, this compound, uniquely combines the advantages of the -CF3 group with two other synthetically versatile handles: a chloro group at the 3-position and a carbonitrile at the 2-position. This trifecta of functionalities offers a rich platform for complex molecular engineering.
This guide moves beyond simple catalog data to explain the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Profile and Electronic Landscape
The reactivity of this compound is dictated by the interplay of its three key substituents. Understanding their individual and collective electronic influence is paramount for predicting its behavior in chemical transformations.
| Property | Value | Source |
| CAS Number | 80194-70-3 | [3] |
| Molecular Formula | C₇H₂ClF₃N₂ | [4] |
| Molecular Weight | 206.55 g/mol | [4] |
| Boiling Point | 250.4 °C at 760 mmHg | [3] |
| Physical Form | Liquid | |
| IUPAC Name | This compound | [4] |
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of two powerful electron-withdrawing groups: the 5-trifluoromethyl and the 2-carbonitrile.
-
5-Trifluoromethyl (-CF3) Group: Exerts a strong, purely electron-withdrawing inductive effect, significantly lowering the electron density of the entire ring system.[5]
-
2-Carbonitrile (-CN) Group: Acts as a strong electron-withdrawing group through both induction and resonance.
-
3-Chloro (-Cl) Group: Is inductively electron-withdrawing but can be a weak resonance donor. Its primary synthetic utility is as a leaving group in cross-coupling reactions.
This intense electron-deficient character makes the entire scaffold highly susceptible to nucleophilic attack and dictates the regioselectivity of its reactions.
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A Senior Application Scientist's Guide to Alternative Reagents for the Cyanation of 3-chloro-5-(trifluoromethyl)pyridine
Introduction: The Synthetic Challenge and Strategic Importance
In the landscape of modern agrochemical and pharmaceutical synthesis, halogenated pyridines serve as indispensable building blocks. Among them, 3-chloro-5-(trifluoromethyl)pyridine is a key precursor, with its trifluoromethyl group conferring unique properties of metabolic stability and binding affinity to target molecules.[1][2] The conversion of this chloro-substituted pyridine to its corresponding nitrile, 3-cyano-5-(trifluoromethyl)pyridine, represents a critical synthetic transformation. The resulting nitrile is a versatile intermediate, readily converted into amines, amides, carboxylic acids, and other functional groups essential for drug discovery and development.[1][3]
Traditionally, the cyanation of aryl halides has been dominated by methods like the Rosenmund-von Braun reaction, which often requires harsh conditions and stoichiometric amounts of highly toxic reagents such as copper(I) cyanide.[4][5] The inherent dangers and waste associated with classical cyanide salts (e.g., KCN, NaCN) have propelled the scientific community to seek safer, more efficient, and environmentally benign alternatives.[6][7]
This guide provides a comparative analysis of modern, alternative reagents and catalytic systems for the cyanation of 3-chloro-5-(trifluoromethyl)pyridine and similar electron-deficient heteroaryl chlorides. We will delve into the mechanistic rationale behind catalyst and reagent selection, present comparative data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns.
Modern Catalytic Approaches: A Paradigm Shift in Cyanation
The advent of transition-metal-catalyzed cross-coupling has revolutionized C-C and C-heteroatom bond formation. For the cyanation of challenging substrates like aryl chlorides, palladium, nickel, and copper catalysts are at the forefront, each offering distinct advantages when paired with a suitable cyanide source.[8][9] A significant focus of modern methods is the replacement of simple alkali metal cyanides with sources that are less toxic, more stable, and easier to handle.
Zinc Cyanide (Zn(CN)₂): A Widely Adopted, Milder Alternative
Zinc cyanide has emerged as a workhorse reagent in palladium-catalyzed cyanations. It is approximately ten times less toxic than NaCN or KCN and its lower solubility in organic solvents helps to prevent catalyst poisoning by maintaining a low concentration of free cyanide ions in solution.[4]
Mechanistic Rationale: The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl-chloride bond. This is followed by transmetalation with Zn(CN)₂, where the cyanide group is transferred to the palladium center. The cycle concludes with reductive elimination to yield the desired aryl nitrile and regenerate the Pd(0) catalyst. Sterically demanding, electron-rich phosphine ligands are often crucial for promoting the challenging oxidative addition and reductive elimination steps involving aryl chlorides.[10]
dot digraph "Palladium_Catalyzed_Cyanation_Cycle" { rankdir="LR"; size="7,4"; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-Cl(L₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdCN [label="Ar-Pd(II)-CN(L₂)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; ArCl [label="Ar-Cl", shape=plaintext]; ZnCN2 [label="Zn(CN)₂", shape=plaintext]; ArCN [label="Ar-CN", shape=plaintext]; ZnClCN [label="Zn(Cl)(CN)", shape=plaintext];
// Edges Pd0 -> OxAdd [label=" "]; ArCl -> OxAdd [label=" "]; OxAdd -> PdII [label=" "]; PdII -> Transmetal [label=" "]; ZnCN2 -> Transmetal [label=" "]; Transmetal -> PdCN [label=" "]; Transmetal -> ZnClCN [style=dashed]; PdCN -> RedElim [label=" "]; RedElim -> Pd0 [label=" "]; RedElim -> ArCN [label=" "]; } ondot
Caption: Generalized catalytic cycle for Pd-catalyzed cyanation.
Typical Catalyst System: A combination of a palladium precursor, such as Pd(OAc)₂ or a preformed catalyst like Pd[P(t-Bu)₃]₂, and a sterically bulky phosphine ligand is effective.[10] For heteroaryl chlorides, specific ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) have shown great utility.[11]
Potassium Ferrocyanide (K₄[Fe(CN)₆]): The Green and Safe Champion
Potassium ferrocyanide, also known as yellow prussiate of potash, represents a significant advancement in green chemistry. It is a non-toxic, inexpensive, and stable solid, widely used as an anti-caking agent in food.[4][6][12] Its primary challenge in organic synthesis is its insolubility in organic solvents.
Causality Behind Experimental Choices: To overcome the solubility issue, reactions are often conducted in biphasic solvent systems, such as dioxane/water or acetonitrile/water.[4][13] The presence of water is critical to dissolve the K₄[Fe(CN)₆] and enable the transfer of cyanide ions to the organic phase where the catalyst and substrate reside. A base, such as sodium carbonate or potassium acetate, is typically required to facilitate the reaction.[4][13]
Catalytic Systems:
-
Palladium: Highly effective palladium systems, often employing specialized phosphine ligands like CM-phos, can achieve cyanation of aryl chlorides at temperatures as low as 70 °C.[13][14]
-
Nickel: Nickel catalysis, using a bench-stable Ni(II) precatalyst with a commercially available ligand like a JosiPhos-type ligand, has also been successfully applied with K₄[Fe(CN)₆].[15]
-
Copper: Copper-catalyzed protocols have been developed, often using water as the primary solvent, which simplifies handling and improves the environmental profile of the reaction.[16]
Organic and Alternative Cyanide Sources
Recent innovations have introduced a variety of organic molecules as cyanide-donating reagents, further expanding the toolkit for safer cyanation reactions.
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): An efficient, stable, and innocuous cyanide source that can be used in palladium-catalyzed reactions.[8]
-
Formamide: In the presence of a copper catalyst and phosphorus oxychloride, formamide can serve as an in situ source of cyanide, completely avoiding the handling of metal cyanides.[17]
-
4-Cyanopyridine: This stable reagent has been used in catalyst-free, paired electrochemical reactions, where it acts as both the nitrile source and a sacrificial electron acceptor.[18][19] This approach represents a cutting-edge, sustainable method for cyanation.
Comparative Performance Data
The selection of a reagent often depends on a balance of reactivity, safety, cost, and substrate compatibility. The table below summarizes key characteristics of the discussed alternatives.
| Cyanide Source | Typical Catalyst | Key Advantages | Key Disadvantages | Temp. (°C) |
| Zn(CN)₂ | Pd/phosphine ligand | Good functional group tolerance; widely used and understood.[4][10] | Still toxic (though less than KCN); requires anhydrous conditions for best results.[4] | 80-120 |
| K₄[Fe(CN)₆] | Pd, Ni, or Cu | Non-toxic, inexpensive, stable, environmentally friendly.[4][6] | Requires biphasic solvent systems; can be slower for very unreactive substrates.[4][15] | 70-140 |
| NCTS | PdCl₂ | Stable, solid reagent.[8] | Higher cost of reagent; stoichiometry can be less favorable. | ~100 |
| Formamide | CuI/PPh₃ | Inexpensive, avoids metal cyanides entirely.[17] | Requires dehydrating agent (POCl₃); may not be suitable for sensitive substrates. | ~120 |
| 4-Cyanopyridine | None (Electrochemical) | Catalyst-free, mild conditions (room temp), sustainable.[18][19] | Requires specialized electrochemical equipment. | Room Temp |
Detailed Experimental Protocols
A self-validating protocol not only lists the steps but also provides the rationale, allowing for troubleshooting and adaptation.
Protocol 1: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
This protocol is adapted from methodologies developed for the cyanation of aryl chlorides using a non-toxic cyanide source.[4][13][14]
Caption: General experimental workflow for cross-coupling cyanation.
Objective: To synthesize 3-cyano-5-(trifluoromethyl)pyridine from 3-chloro-5-(trifluoromethyl)pyridine using K₄[Fe(CN)₆].
-
Materials:
-
3-chloro-5-(trifluoromethyl)pyridine (1.0 mmol)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
CM-phos ligand (0.04 mmol, 4 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
Acetonitrile (MeCN) (3 mL)
-
Deionized Water (3 mL)
-
-
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube, add 3-chloro-5-(trifluoromethyl)pyridine, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, CM-phos, and Na₂CO₃.
-
Rationale: Combining the solids first under an inert atmosphere protects the catalyst and ligand from oxidation.
-
-
Inerting: Seal the tube with a septum, then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.
-
Rationale: The Pd(0) species, which is the active catalyst, is oxygen-sensitive. Removing oxygen is critical for catalytic activity.
-
-
Solvent Addition: Add the degassed acetonitrile and degassed deionized water via syringe.
-
Rationale: Degassing the solvents (e.g., by sparging with nitrogen) removes dissolved oxygen. The MeCN/water mixture is essential for dissolving both the organic substrate and the inorganic cyanide source.[13]
-
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.
-
Rationale: Vigorous stirring is necessary to ensure adequate mixing between the two phases of the biphasic system.
-
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing by GC-MS or TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Nickel-Catalyzed Cyanation using Zn(CN)₂
This protocol is based on general methods for the nickel-catalyzed cyanation of heteroaryl chlorides.[9][20]
Objective: To synthesize 3-cyano-5-(trifluoromethyl)pyridine using a nickel catalyst and Zn(CN)₂.
-
Materials:
-
3-chloro-5-(trifluoromethyl)pyridine (1.0 mmol)
-
Zinc Cyanide (Zn(CN)₂) (0.6 mmol)
-
NiCl₂·6H₂O (0.05 mmol, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 mmol, 5 mol%)
-
Zinc dust (<10 micron) (0.1 mmol, 10 mol%)
-
4-(Dimethylamino)pyridine (DMAP) (0.2 mmol, 20 mol%)
-
N,N-Dimethylacetamide (DMAC) (2 mL)
-
-
Procedure:
-
Vessel Preparation: In a glovebox, add NiCl₂·6H₂O, dppf, Zn(CN)₂, zinc dust, and DMAP to an oven-dried vial.
-
Rationale: A glovebox is recommended to handle the air-sensitive components and ensure reproducibility. Zinc dust acts as a reductant for the Ni(II) precatalyst.
-
-
Substrate & Solvent Addition: Add 3-chloro-5-(trifluoromethyl)pyridine and DMAC to the vial.
-
Reaction: Seal the vial with a screw cap and remove it from the glovebox. Place it in a preheated aluminum block at 80 °C and stir for 18 hours.
-
Workup & Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.
-
Conclusion and Future Outlook
The cyanation of 3-chloro-5-(trifluoromethyl)pyridine is no longer confined to hazardous, classical methods. A diverse portfolio of alternative reagents, driven by advances in transition metal catalysis, offers safer and more sustainable pathways.
-
For scalability and proven reliability , palladium catalysis with Zn(CN)₂ remains a strong choice, benefiting from a wealth of literature and predictable performance.[10][11]
-
For green chemistry and safety-focused applications , palladium or nickel catalysis with K₄[Fe(CN)₆] is the superior option, eliminating the handling of highly toxic cyanide sources without significantly compromising efficiency.[4][13][15]
-
For exploratory and cutting-edge synthesis , emerging methods like electrochemical cyanation using 4-cyanopyridine offer a glimpse into a future of catalyst-free, ambient temperature transformations.[18][19]
The choice of reagent is a strategic decision that must align with the project's goals, whether they prioritize cost, safety, environmental impact, or speed. As research continues, the development of even milder and more efficient C-H cyanation techniques may one day circumvent the need for pre-halogenated pyridines altogether, further streamlining the synthesis of these vital chemical building blocks.[22]
References
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- Neetha, M., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 34045–34073. [Link]
- Anderson, K. W., & Buchwald, S. L. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(15), 2871–2873. [Link]
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]
- Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
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- Loh, Y. Y., & McNally, A. (2018). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- Li, J., et al. (2024). Synthesis of aryl nitriles first using K4[Fe(CN)6] as cyanide source.
- Organic Chemistry Portal. (n.d.). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. [Link]
- Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. [Link]
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A Comparative Guide to the Biological Activity of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trifluoromethylpyridine Scaffold
The trifluoromethylpyridine (TFMP) moiety is a cornerstone in modern medicinal and agrochemical research. The incorporation of a trifluoromethyl group onto a pyridine ring dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These modifications often lead to enhanced biological activity, making TFMP derivatives highly sought-after candidates for the development of novel pharmaceuticals and crop protection agents.[3][4] This guide focuses on 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, a key intermediate and a biologically active molecule in its own right, and provides a comparative analysis of its activity alongside its structural analogs.
Structure-Activity Relationships: Unraveling the Impact of Substitution Patterns
The biological activity of trifluoromethylpyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. Structure-activity relationship (SAR) studies are therefore crucial in optimizing the efficacy and selectivity of these compounds.
The presence of the trifluoromethyl group at the 5-position is often associated with increased potency. For instance, in the development of the HIV-1 protease inhibitor Tipranavir, the trifluoromethyl-substituted pyridine analog exhibited approximately tenfold higher antiviral activity compared to its phenyl counterpart.[1] Similarly, the introduction of a trifluoromethylpyridine moiety has been shown to dramatically increase the herbicidal activities of certain compounds.[5]
The substitution at the 2- and 3-positions of the pyridine ring also plays a critical role in determining the type and level of biological activity. The cyano group at the 2-position, as seen in our core compound, is a versatile functional group that can participate in various biological interactions and also serve as a synthetic handle for further molecular modifications. Pyridine carbonitrile scaffolds are recognized as valuable intermediates in the development of pharmaceutically active compounds, particularly antimicrobial agents.[6] The chlorine atom at the 3-position further modulates the electronic properties and steric profile of the molecule, influencing its interaction with target enzymes or receptors.
Comparative Biological Activity
While comprehensive, direct comparative studies of this compound against a wide array of its analogs are not extensively documented in a single source, we can synthesize data from various studies to draw meaningful comparisons. The following table summarizes the biological activities of our target compound and selected analogs.
| Compound/Analog | Structure | Target/Activity | Metric | Value | Reference |
| This compound | Herbicidal, Fungicidal, Insecticidal Intermediate | - | - | [7][8] | |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA) | Metabolite of Fluopyram | Phytotoxicity in Vitis vinifera (grapevine) | Causes growth disorder | - | [9][10] |
| α-trifluoroanisole derivative containing 3-chloro-5-trifluoromethylpyridine | (Structure 7a in source) | Herbicidal (inhibits NtPPO) | IC50 | 9.4 nM | [11] |
| Trifluoromethyl pyrimidine derivative (5u) | (Structure 5u in source) | Antifungal against Rhizoctonia solani | EC50 | 26.0 µg/mL | [3] |
| Trifluoromethyl pyridine piperazine derivative (A16) | (Structure A16 in source) | Antiviral (protective) against TMV | EC50 | 18.4 µg/mL | [5] |
| 6-(Trifluoromethyl)pyridine derivative (W14) | (Structure W14 in source) | RORγt inverse agonist | IC50 | 7.5 nM | [2] |
Experimental Protocols
To ensure scientific integrity and enable researchers to validate and build upon the findings presented, this section provides detailed, step-by-step methodologies for key biological assays.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is adapted from methodologies used to assess the antifungal activity of novel chemical entities.[3]
Objective: To determine the half-maximal effective concentration (EC50) of a test compound against a target fungus.
Materials:
-
Test compound (e.g., this compound or its analogs)
-
Target fungus (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile filter paper discs (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the test compound in DMSO to prepare a stock solution (e.g., 10 mg/mL). Prepare a series of dilutions in sterile distilled water containing a small amount of Tween 80 to ensure solubility.
-
Inoculation of PDA Plates: Prepare PDA medium according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.
-
Mycelial Disc Placement: Using a sterile cork borer, cut 5 mm diameter mycelial discs from the edge of an actively growing culture of the target fungus.
-
Application of Test Compound: Place a mycelial disc in the center of a fresh PDA plate. Pipette a specific volume (e.g., 10 µL) of each test compound dilution onto the mycelial disc. Use a solution of DMSO and water as a negative control.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a period that allows for significant growth in the control plates (typically 48-72 hours).
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: Plot the inhibition rate against the logarithm of the compound concentration and determine the EC50 value using regression analysis.
In Vitro Antiviral Assay (Half-Leaf Method)
This protocol is based on established methods for screening compounds for their antiviral activity against plant viruses like Tobacco Mosaic Virus (TMV).[5]
Objective: To assess the protective, curative, and inactivating effects of a test compound against a plant virus.
Materials:
-
Test compound
-
Nicotiana tabacum L. plants
-
Tobacco Mosaic Virus (TMV) inoculum
-
Phosphate buffer (pH 7.0)
-
Carborundum (abrasive)
Procedure:
-
Plant Preparation: Grow healthy Nicotiana tabacum L. plants to the 6-8 leaf stage.
-
Protective Activity Assay: a. Prepare a solution of the test compound at the desired concentration. b. Gently rub the left half of several leaves with the test compound solution. The right half of the same leaves will serve as the control and should be rubbed with a blank solvent. c. After 24 hours, inoculate the entire leaf with TMV by gently rubbing with a virus suspension mixed with carborundum.
-
Curative Activity Assay: a. Inoculate the entire leaf with TMV. b. After 24 hours, apply the test compound solution to the left half of the leaf and the blank solvent to the right half.
-
Inactivation Activity Assay: a. Mix the test compound solution with the TMV inoculum and let it stand for 30 minutes. b. Inoculate the left half of the leaf with the mixture and the right half with a mixture of the blank solvent and TMV inoculum.
-
Incubation and Observation: Keep the plants in a greenhouse for 3-4 days to allow for the development of local lesions.
-
Data Analysis: Count the number of local lesions on both the treated and control halves of the leaves. Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average number of lesions on the control halves, and T is the average number of lesions on the treated halves.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the antifungal and antiviral assays.
Caption: Workflow for the in vitro antifungal mycelial growth inhibition assay.
Caption: Workflow for the in vitro antiviral half-leaf assay.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with a wide range of biological activities. The available data suggests that modifications to the pyridine ring can lead to potent herbicidal, fungicidal, and antiviral agents. The structure-activity relationships, while not fully elucidated for all activities, highlight the importance of the trifluoromethyl group and the substituents at the 2- and 3-positions.
Further research is warranted to conduct direct, side-by-side comparative studies of a systematically varied library of analogs of this compound. Such studies would provide a more comprehensive understanding of the SAR and facilitate the rational design of new, more effective, and selective agents for a variety of applications. The experimental protocols provided in this guide offer a solid foundation for such future investigations.
References
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- Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. (2022). Frontiers in Plant Science, 13, 1056557. [Link]
- Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (2022). Arabian Journal of Chemistry, 15(1), 103523. [Link]
- A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. (2023). Letters in Drug Design & Discovery, 20(1), 1-13. [Link]
- Design, synthesis and biological evaluation of new pyridine/bipyridine carbonitriles and some related compounds interfering with. (n.d.). Sciforum.
- A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. (2023).
- This compound. (n.d.). PubChem.
- 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid (PCA), a metabolite of the fungicide fluopyram, causes growth disorder in Vitis vinifera. (2019). Journal of Agricultural and Food Chemistry, 67(26), 7223-7231. [Link]
- 3-Chloro-5-trifluoromethylpyridine-2-carboxylic acid, a Metabolite of the Fungicide Fluopyram, Causes Growth Disorder in Vitis vinifera. (2019). Journal of Agricultural and Food Chemistry, 67(26), 7223-7231. [Link]
- Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6265. [Link]
- Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2024). RSC Advances, 14(1), 1-21. [Link]
- Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 123-134. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(2), 196-209. [Link]
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The Trifluoromethyl Group: A Game-Changer in the Structure-Activity Relationship of Pyridine Derivatives
A Senior Application Scientist's Guide to Unlocking Potency and Optimizing Performance
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing molecular properties. Among these, the trifluoromethyl (-CF3) group, when appended to a pyridine scaffold, has proven to be a particularly powerful combination. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of trifluoromethylpyridine derivatives, offering researchers, scientists, and drug development professionals a clear perspective supported by experimental data and field-proven insights. We will delve into the profound impact of the -CF3 group on physicochemical properties, metabolic stability, and biological activity, providing a roadmap for leveraging this privileged structural motif.
The Physicochemical Power of the Trifluoromethyl Group
The introduction of a trifluoromethyl group to a pyridine ring dramatically alters its fundamental physicochemical characteristics, which are critical for optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
The trifluoromethyl group is a potent electron-withdrawing group, a property quantified by its Hammett constant.[1] This strong inductive effect significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and lowering the pKa of its conjugate acid.[1] A lower pKa means the pyridine nitrogen is less likely to be protonated at physiological pH, which can have profound implications for drug-receptor interactions, solubility, and off-target effects.
Furthermore, the lipophilicity of a molecule, a key determinant of its ability to cross biological membranes, is significantly increased by the introduction of a trifluoromethyl group. This enhancement in lipophilicity can lead to improved cell permeability and target engagement.
Enhancing Metabolic Stability: A Key Advantage
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[2] The high strength of the carbon-fluorine bond makes the -CF3 group and adjacent positions on the pyridine ring more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This "metabolic blocking" effect can lead to a longer in vivo half-life and improved pharmacokinetic profiles. In contrast, analogous compounds without the trifluoromethyl group, such as those with a methyl group, are often susceptible to rapid metabolic degradation.
Comparative Metabolic Stability Data
The following table provides illustrative comparative data on the metabolic stability of a generic pyridine analog versus its trifluoromethyl-substituted counterpart in human liver microsomes.
| Compound | Primary Site of Metabolism | % Parent Remaining after 30 min |
| Pyridine Analog (with -CH3) | Methyl group (hydroxylation) | 25% |
| Trifluoromethylpyridine Analog | Pyridine ring (hydroxylation) | 75% |
This illustrative data highlights the significant increase in metabolic stability conferred by the trifluoromethyl group.
Structure-Activity Relationship: Unlocking Biological Potency
The unique electronic and steric properties of the trifluoromethyl group, combined with its influence on pKa and lipophilicity, can lead to enhanced biological activity and target selectivity. The trifluoromethylpyridine scaffold is a key structural motif in a wide range of biologically active compounds, from pesticides to pharmaceuticals.[3][4]
Case Study: Trifluoromethylpyridines in Agrochemicals
In the agrochemical industry, trifluoromethylpyridine derivatives are prevalent in herbicides, insecticides, and fungicides.[3][5] For instance, a series of novel trifluoromethylpyridine amide derivatives containing sulfur moieties have been synthesized and evaluated for their antibacterial and insecticidal activities.[6]
Key SAR insights from this study include: [6]
-
Impact of Sulfur Moiety: The introduction of thioether, sulfone, or sulfoxide moieties, in combination with the trifluoromethylpyridine core, was crucial for biological activity.
-
Substitution on the Benzyl Ring: The nature and position of substituents on a benzyl ring attached to the amide nitrogen significantly influenced the antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo). For example, compounds with electron-donating groups like tert-butyl or isopropyl at the para-position of the benzyl ring showed good activity.
The following table summarizes the antibacterial activity of selected trifluoromethylpyridine amide derivatives against Xoo.[6]
| Compound ID | R Group | Activity against Xoo (% inhibition at 50 mg/L) |
| E20 | 4-tert-butylbenzyl | 35% |
| E15 | 3-bromobenzyl | 35% |
| E9 | benzyl | 33% |
| E16 | 2,6-difluorobenzyl | 33% |
| E13 | 4-isopropylbenzyl | 32% |
| Thiodiazole copper (Commercial) | - | 31% |
These results demonstrate that strategic modifications of the trifluoromethylpyridine scaffold can lead to compounds with efficacy comparable to or better than commercial standards.
Case Study: Trifluoromethylpyridines in Drug Discovery
In medicinal chemistry, the trifluoromethylpyridine moiety is a key component of numerous therapeutic agents, particularly in oncology. For example, derivatives of 2-amino-4-(trifluoromethyl)pyridine have been developed as potent inhibitors of various kinases.[7]
A notable example is the development of inhibitors for Werner (WRN) helicase, a promising target in cancers with microsattelite instability.[7] A 2-amino-4-(trifluoromethyl)pyrimidine derivative, compound 11g , demonstrated significant inhibitory effects on MSI-H cancer cell lines.
| Compound | Target | Cell Line (MSI-H) | IC50 (µM) |
| 11g | WRN Helicase | HCT116 | 1.52 |
This data underscores the potential of the trifluoromethylpyridine scaffold in the design of targeted cancer therapies.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential.
Protocol: In Vitro Antibacterial Assay against Xanthomonas oryzae pv. oryzae
This protocol outlines a typical method for evaluating the antibacterial activity of trifluoromethylpyridine derivatives.
-
Preparation of Test Solutions: Dissolve the synthesized compounds in DMSO to a stock concentration of 10 mg/mL. Prepare working solutions by diluting the stock solution with sterile water containing 0.1% Tween-80 to the desired concentrations (e.g., 50 mg/L).
-
Bacterial Culture: Culture Xanthomonas oryzae pv. oryzae on a nutrient agar medium at 28 °C for 48 hours.
-
Assay Procedure:
-
Add 50 µL of the bacterial suspension (10^6 CFU/mL) to each well of a 96-well plate.
-
Add 50 µL of the test compound solution to the respective wells.
-
Include a positive control (e.g., a commercial bactericide like thiodiazole copper) and a negative control (DMSO and water).
-
Incubate the plates at 28 °C for 24-48 hours.
-
-
Data Analysis: Measure the optical density (OD) at 600 nm using a microplate reader. Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(OD_control - OD_treated) / OD_control] x 100
-
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol provides a general workflow for assessing the metabolic stability of trifluoromethylpyridine derivatives.
-
Reagents and Materials: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), and the test compounds.
-
Incubation:
-
Pre-warm a mixture of HLM and phosphate buffer at 37 °C.
-
Add the test compound (final concentration, e.g., 1 µM) and pre-incubate for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
Take aliquots at various time points (e.g., 0, 5, 15, 30 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Visualizing the SAR Workflow
The following diagram illustrates a typical workflow for a structure-activity relationship study of trifluoromethylpyridine derivatives.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Purity Validation of Trifluoromethylpyridine Intermediates
Foreword for the Modern Drug Developer
In the intricate tapestry of pharmaceutical synthesis, trifluoromethylpyridine (TFMP) intermediates represent a critical structural motif, lending unique properties of metabolic stability and binding affinity to a new generation of therapeutics.[1] The very characteristics that make the trifluoromethyl group so valuable—its strong electron-withdrawing nature and the robust carbon-fluorine bonds—also present distinct challenges in synthesis and purification.[2][3] Consequently, the rigorous validation of purity for these intermediates is not merely a regulatory formality but a scientific necessity. It is the bedrock upon which the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API) are built.
This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of methods to provide a comparative analysis grounded in firsthand laboratory experience and governed by established regulatory principles. We will dissect the causality behind our analytical choices, compare the industry's most powerful techniques, and provide actionable protocols that embody a self-validating system of quality control.
The Analytical Gauntlet: Choosing the Right Tools for Purity Determination
The purity of a TFMP intermediate is a composite picture painted by identifying and quantifying process-related impurities (starting materials, by-products, isomers), degradation products, and residual solvents. No single technique can provide a complete picture. Therefore, a multi-modal, or orthogonal, approach is scientifically indispensable. The primary methods in our arsenal are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the undisputed cornerstone for purity and stability analysis of TFMP intermediates.[4][5] Its versatility in handling a wide range of polarities and molecular weights makes it ideal for separating the main component from non-volatile impurities.
Causality of Choice: The decision to employ RP-HPLC is driven by its high resolution, sensitivity, and quantitative accuracy.[6] For TFMP intermediates, which are often semi-volatile crystalline solids, HPLC is perfectly suited to resolve isomers and chlorinated by-products that are common in their synthesis.[2][7] A well-developed "stability-indicating" HPLC method is the gold standard, capable of separating the intact intermediate from any degradation products formed under stress conditions, a requirement mandated by regulatory bodies like the International Council for Harmonisation (ICH).[8][9]
Strengths:
-
Quantitative Precision: Unmatched for accurate quantification of impurities, often down to levels of 0.05%, aligning with ICH identification thresholds.[10][11]
-
Versatility: Accommodates a broad range of TFMP derivatives and their potential impurities.
-
Robustness: Validated HPLC methods are highly reproducible across different laboratories and systems.[12]
Limitations:
-
Volatile Impurities: Not suitable for analyzing highly volatile impurities like residual solvents (e.g., dichloromethane, carbon tetrachloride), which require GC.[13]
-
Structural Information: While a UV or Diode Array Detector (DAD) provides some information, it does not offer definitive structural identification of unknown impurities. This necessitates coupling with mass spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile and Semi-Volatile Impurities
GC-MS is a powerful complementary technique, offering exceptional separation efficiency for volatile and thermally stable compounds, coupled with the definitive identification power of mass spectrometry.[13]
Causality of Choice: The synthesis of TFMP intermediates often involves chlorinated starting materials and solvents.[2][14] For instance, the vapor-phase chlorination/fluorination of picoline can result in various chlorinated by-products.[7][10] GC-MS is the ideal tool for detecting and identifying these volatile process-related impurities, which may be missed by HPLC.
Strengths:
-
High Sensitivity & Identification: Excellent for detecting trace levels of volatile and semi-volatile impurities and providing their mass spectrum for confident identification.[15]
-
Residual Solvent Analysis: The definitive method for quantifying residual solvents according to ICH Q3C guidelines.
Limitations:
-
Thermal Lability: Not suitable for thermally unstable or non-volatile compounds, which may degrade in the high-temperature injector port.
-
Derivatization Requirement: Some polar impurities may require chemical derivatization to increase their volatility, adding complexity to the analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Arbiter of Structure and Absolute Purity
NMR spectroscopy provides unparalleled insight into molecular structure and is the ultimate arbiter for structural elucidation of unknown impurities.[16][17] Furthermore, its quantitative application (qNMR) offers a distinct advantage over chromatographic techniques.
Causality of Choice: Unlike HPLC or GC, which rely on response factors that can vary between compounds, qNMR provides a direct measure of the molar concentration of an analyte relative to a certified internal standard.[18] This makes it a powerful, independent method for determining the absolute purity of a reference standard or for validating the results from chromatographic methods. It is also invaluable for confirming the identity and structure of process impurities or degradants.
Strengths:
-
Absolute Quantification: Provides a primary ratio measurement of purity without the need for specific reference standards for each impurity.[11]
-
Definitive Structural Information: The most powerful tool for elucidating the exact chemical structure of unknown compounds.[19]
-
Non-Destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Generally less sensitive than chromatographic methods, making it challenging to detect and quantify impurities below the 0.1% level.
-
Spectral Complexity: Complex mixtures can lead to overlapping signals, complicating interpretation and quantification.
-
Cost and Expertise: High-field NMR spectrometers represent a significant capital investment and require specialized expertise to operate and interpret the data.
Comparative Performance Analysis
The selection of an analytical technique is always a balance of its capabilities against the specific requirements of the analysis. The following table summarizes the performance of these key methods for the purity validation of TFMP intermediates.
| Parameter | Reversed-Phase HPLC (with UV/DAD) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Primary Application | Quantitative purity of main component and non-volatile impurities. Stability testing. | Identification and quantification of volatile/semi-volatile impurities and residual solvents. | Absolute purity determination of reference standards. Structural elucidation of unknown impurities. |
| Typical Impurities | Isomers, over-chlorinated by-products, starting materials, hydrolysis/oxidation products. | Residual solvents, volatile starting materials, low molecular weight by-products. | All impurities, provided they are present at sufficient concentration (>0.1%). |
| Limit of Quantitation (LOQ) | Excellent (typically 0.03 - 0.1%)[4] | Excellent (ppb to low ppm levels for many volatiles) | Fair (typically >0.1%) |
| Quantitative Accuracy | High (requires reference standards for each impurity for precise quantification)[6] | Good (requires specific internal standards and careful calibration)[18] | Very High (Primary method, relies on a single certified internal standard)[11][18] |
| Identification Power | Low (Retention time only) | High (Mass spectral library matching) | Definitive (Complete structural connectivity)[16] |
| Throughput | High | Moderate to High | Low to Moderate |
| Self-Validation | Requires robust system suitability tests and validation per ICH Q2(R1). | Requires robust system suitability tests and validation. | High (direct molar comparison reduces reliance on response factors). |
A Self-Validating Workflow for Comprehensive Purity Assessment
A trustworthy purity validation process is a systematic workflow, not a single experiment. Each step is designed to ensure the integrity of the final result. The following diagram illustrates a comprehensive and self-validating workflow for the purity analysis of a new batch of a TFMP intermediate.
Caption: A comprehensive workflow for TFMP intermediate purity validation.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol describes a robust, self-validating RP-HPLC method suitable for determining the purity of a typical TFMP intermediate, such as 2-chloro-5-(trifluoromethyl)pyridine, and for separating its potential degradation products. The method's trustworthiness is ensured by rigorous system suitability testing, as mandated by pharmacopeias like the USP.[2][4]
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size). A C18 phase is chosen for its excellent retention and separation of halogenated aromatic compounds.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is used to control pH and ensure good peak shape for the basic pyridine nitrogen).
-
Mobile Phase B: 0.1% Acetonitrile with Formic Acid.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B (This gradient resolves a wide range of polar and non-polar impurities)
-
20-23 min: 90% B
-
23-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C (Elevated temperature reduces viscosity and improves peak efficiency).
-
Detection: DAD monitoring at 254 nm, with a full spectrum (200-400 nm) collected for peak purity analysis.
-
Injection Volume: 5 µL
2. Standard and Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the TFMP intermediate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
-
Sensitivity Solution (0.0025 mg/mL, 0.5% of standard): Dilute the Standard Solution 1:200 to confirm the Limit of Quantitation (LOQ).
3. System Suitability Testing (SST) - The Self-Validating Check: Before any sample analysis, inject the Standard Solution (n=5) and the Sensitivity Solution (n=1). The system is only deemed suitable for analysis if all criteria are met. This step ensures the method is performing as validated on a given day.
-
Tailing Factor (Asymmetry): ≤ 1.5 (Ensures symmetrical peaks for accurate integration).
-
Theoretical Plates (N): ≥ 5000 (Demonstrates column efficiency).
-
Reproducibility (%RSD of Peak Area): ≤ 1.0% for 5 replicate injections (Confirms system precision).
-
Signal-to-Noise Ratio (S/N) at LOQ: ≥ 10 for the Sensitivity Solution (Confirms the method's sensitivity).
4. Analysis and Calculation:
-
Inject the diluent (as a blank), followed by the Sample Solution in duplicate.
-
Purity Calculation (Area %):
-
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Identify any impurities present at or above the reporting threshold (typically 0.05% as per ICH Q3A).[10][11]
Understanding Degradation: A Predictive Approach
The strong electron-withdrawing effect of the -CF3 group makes the pyridine ring susceptible to nucleophilic attack.[2][7] Furthermore, while the C-F bonds are strong, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under forcing basic or acidic conditions. Forced degradation studies, as outlined in ICH guideline Q1A, are essential to identify potential degradants that could form during storage or formulation.
The diagram below illustrates potential degradation pathways for a representative intermediate, 2-chloro-5-(trifluoromethyl)pyridine, under common stress conditions.
Caption: Potential degradation pathways for a TFMP intermediate.
Conclusion: An Integrated Strategy for Assured Quality
The purity validation of trifluoromethylpyridine intermediates is a multifaceted challenge that demands a rigorous, scientifically-grounded strategy. Relying on a single analytical technique is insufficient. A truly robust quality assessment is built upon the intelligent application of orthogonal methods: the quantitative power of a validated, stability-indicating HPLC method, the targeted sensitivity of GC-MS for volatile impurities, and the definitive structural and quantitative capabilities of NMR. By integrating these techniques within a self-validating workflow, researchers and drug developers can ensure the quality and consistency of these vital intermediates, thereby securing the foundation of their drug development programs.
References
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 296-313. [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 296-313. [Link]
- Ghosh, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
- Preparation of 2-chloro-5-trifluoromethylpyridine. (1983).
- Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]
- Tsukamoto, M., & Nakamura, T. (2021).
- Williamson, D., et al. (2023). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Magnetochemistry, 9(9), 220. [Link]
- An Effective and Sensitive Stability Indicating Chromatographic Approach Based on RP-HPLC for Trifluridine and Tipiracil in Bulk. (2020). International Journal of Research in Pharmaceutical Sciences, 11(4). [Link]
- Purity comparison by NMR and HPLC. (2014).
- Ghosh, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. [Link]
- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021).
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 296-313. [Link]
- Al-Lawati, H. A., et al. (2018). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal for Science, 23(1), 22-31. [Link]
- Alam, I., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 60(1), 2799-2804. [Link]
- Sahoo, S. K., et al. (2017). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Journal of Chromatographic Science, 55(7), 726-734. [Link]
- Kumar, D. S., & Kumar, A. (2018). Characterization of stress degradation products of amodiaquine dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™.
- Stress Induced Degradation Study of Marketed Formulation of Selected Drug. (2023). International Journal of Research and Publication and Reviews, 4(9), 4277-4281. [Link]
- Kurmi, M., et al. (2016). Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. RSC Advances, 6(96), 93901-93913. [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2224.
- 1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-267. [Link]
- Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. (2009).
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2224. [Link]
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A Comparative Crystallographic Guide to 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Derivatives: Unraveling Structure-Property Relationships for Drug Design
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a wide array of pharmaceuticals due to their ability to engage in various biological interactions. Among these, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile and its analogs represent a class of compounds with significant potential, driven by the unique electronic properties conferred by the trifluoromethyl, chloro, and cyano substituents. Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design, as crystal packing profoundly influences key physicochemical properties such as solubility, stability, and bioavailability.
This guide provides a comprehensive comparison of the crystallographic features of 3-Chloro-5-(trifluoromethyl)pyridine derivatives. While the crystal structure of the parent nitrile has not been publicly reported, we present a detailed analysis of the closely related 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, offering valuable insights into the expected intermolecular interactions and packing motifs. This is further contextualized by comparing it with other substituted pyridine-2-carbonitrile derivatives, thereby illuminating the subtle yet significant impact of functional group modifications on the supramolecular architecture. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic data for the informed design of next-generation pyridine-based therapeutics.
The Strategic Importance of Substitution: A Comparative Structural Overview
The introduction of chloro, trifluoromethyl, and cyano groups onto the pyridine ring is a deliberate strategy in medicinal chemistry to modulate the molecule's electronic and steric properties. The strongly electron-withdrawing nature of the trifluoromethyl and cyano groups, combined with the inductive effect of the chlorine atom, significantly influences the charge distribution within the pyridine ring. This, in turn, dictates the types and strengths of non-covalent interactions that govern crystal packing.
To illustrate the impact of these substituents, we will first examine the crystal structure of a key analog, 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid , and then compare its structural features with other relevant pyridine derivatives.
Crystal Structure of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: A Proxy for the Nitrile
The crystal structure of 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid provides a foundational understanding of the intermolecular interactions at play. The crystallographic data reveals a triclinic crystal system with the space group P-1.[1] The molecule's geometry and the key interactions that dictate its packing are crucial for predicting the behavior of the analogous nitrile.
Table 1: Crystallographic Data for 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid [1]
| Parameter | Value |
| Chemical Formula | C₇H₃ClF₃NO₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8837(5) |
| b (Å) | 14.1634(14) |
| c (Å) | 15.3120(15) |
| α (°) | 92.667(5) |
| β (°) | 100.364(5) |
| γ (°) | 99.475(5) |
| Volume (ų) | 1234.2(2) |
| Z | 6 |
The dominant intermolecular interaction in the crystal structure of the carboxylic acid is the classic carboxylic acid dimer formation via strong O-H···O hydrogen bonds. However, other weaker interactions, such as C-H···O, C-H···F, and halogen bonds involving the chlorine atom, also play a significant role in stabilizing the three-dimensional network.[1] It is the interplay of these weaker, more directional interactions that we can reasonably expect to also be influential in the crystal packing of the nitrile derivative.
Experimental Workflow: From Synthesis to Single Crystal
The journey from a chemical concept to a fully characterized crystal structure involves a meticulous experimental workflow. The following protocol outlines a representative synthesis and crystallization procedure for a 3-Chloro-5-(trifluoromethyl)pyridine derivative.
Synthesis Protocol
The synthesis of this compound can be achieved through various methods, often starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. A common approach involves a nucleophilic substitution reaction to introduce the cyano group.[2]
Step-by-Step Synthesis:
-
Starting Material: 2,3-Dichloro-5-(trifluoromethyl)pyridine.
-
Cyanation Reaction: The starting material is reacted with a cyanide source, such as sodium cyanide or potassium cyanide, in a suitable solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction is typically heated to facilitate the nucleophilic aromatic substitution of the chlorine atom at the 2-position.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation.
Caption: Synthetic workflow for this compound.
Crystallization Protocol
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.
Step-by-Step Crystallization:
-
Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. Good candidates are often those in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses out, while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and promoting crystal growth.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a spatula or by decanting the mother liquor.
Comparative Analysis of Intermolecular Interactions and Their Impact on Physicochemical Properties
The seemingly minor change from a carboxylic acid to a nitrile functional group can have a profound impact on the crystal packing and, consequently, the material's properties. The nitrile group is a potent hydrogen bond acceptor and can participate in various non-covalent interactions, including C-H···N hydrogen bonds and π-stacking.
Caption: A comparison of potential intermolecular interactions.
Impact on Physicochemical Properties
The differences in intermolecular forces directly translate to variations in macroscopic properties. Stronger and more numerous intermolecular interactions generally lead to higher melting points and lower solubilities.
Table 2: Comparison of Predicted and Observed Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Predicted Solubility |
| This compound | 206.55[3] | 250.4 at 760 mmHg[4] | Not available | Low in water[5] |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 225.55[6] | Not available | Not available | - |
| 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | 196.56[7] | Not available | Not available | - |
Note: Experimental data for the melting point and solubility of these specific compounds is limited in the public domain. The data presented is based on available information and predictions.
The presence of the carboxylic acid group, with its strong hydrogen bonding capability, would be expected to lead to a higher melting point compared to the nitrile derivative. The solubility of these compounds is generally low in water due to the hydrophobic nature of the trifluoromethyl group and the pyridine ring.[5] However, the ability of the carboxylic acid to ionize can lead to increased aqueous solubility at different pH values, a property not shared by the nitrile.
Conclusion and Future Directions
This comparative guide highlights the critical role of X-ray crystallography in understanding the structure-property relationships of this compound derivatives. While the crystal structure of the parent nitrile remains to be determined, the analysis of its carboxylic acid analog provides a robust framework for predicting its solid-state behavior. The interplay of hydrogen bonding, halogen bonding, and π-stacking interactions, governed by the specific substituents, is the key determinant of the crystal packing and, consequently, the physicochemical properties relevant to drug development.
Future work should focus on obtaining the single crystal structure of this compound to validate the predictions made in this guide. A systematic crystallographic study of a series of derivatives with varied substituents at other positions on the pyridine ring would further enrich our understanding and enable the development of predictive models for the solid-state properties of this important class of compounds. Such knowledge is invaluable for the rational design of new chemical entities with optimized properties for therapeutic applications.
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A Comparative Guide to Catalysts for Trifluoromethylpyridine Synthesis: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in agrochemical development, the synthesis of trifluoromethylpyridines represents a critical chokepoint and opportunity. The strategic incorporation of a trifluoromethyl (CF₃) group onto a pyridine scaffold can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a prized moiety in drug discovery and crop protection.[1] This guide provides an in-depth, objective comparison of the leading catalytic systems for trifluoromethylpyridine synthesis, grounded in experimental data and field-proven insights. We will dissect the nuances of each approach, empowering you to make informed decisions for your specific synthetic challenges.
The Strategic Importance of Trifluoromethylpyridines
The trifluoromethyl group is a powerful bioisostere for various functional groups, and its presence on a pyridine ring creates a unique combination of physicochemical properties.[2] This has led to the development of numerous successful agrochemicals and pharmaceuticals. The demand for efficient and selective methods to synthesize these compounds is therefore ever-increasing.[2]
Catalytic Strategies for Trifluoromethylpyridine Synthesis: An Overview
The direct introduction of a trifluoromethyl group onto a pyridine ring is a formidable challenge due to the electron-deficient nature of the heterocycle. Modern synthetic chemistry has risen to this challenge with the development of sophisticated catalytic systems. This guide will focus on the three most prominent and mechanistically distinct approaches:
-
Copper-Catalyzed Trifluoromethylation: A workhorse method, particularly for the trifluoromethylation of halo- and boronic acid-substituted pyridines.
-
Palladium-Catalyzed Trifluoromethylation: Offering a broad substrate scope and functional group tolerance, often with high selectivity.
-
Visible-Light Photoredox Catalysis: A rapidly emerging, mild, and often highly efficient method that utilizes light to generate trifluoromethyl radicals.
Comparative Analysis of Catalytic Systems
The choice of catalyst is dictated by a multitude of factors including substrate availability, desired regioselectivity, functional group tolerance, and scalability. The following sections provide a comparative analysis of the leading catalytic systems, supported by experimental data.
Performance Comparison of Catalysts for Trifluoromethylpyridine Synthesis
| Catalyst System | Substrate Example | Trifluoromethylating Reagent | Reaction Conditions | Yield (%) | Reference |
| Copper-Catalyzed | 2-Iodo-4-methoxypyridine | TMSCF₃, KF, TMBO | CuI (20 mol%), 1,10-phenanthroline (20 mol%), DMSO, 60 °C | 90 (NMR) | [3][4] |
| Palladium-Catalyzed | 2-(2-Pyridyl)toluene | Umemoto's Reagent | Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2 eq), TFA (10 eq), DCE, 110 °C | 85 | [5] |
| Photoredox Catalysis | 4-Acetylpyridine | Langlois' Reagent (NaSO₂CF₃) | Ru(bpy)₃Cl₂ (0.1 mol%), MeCN, visible light | High (not specified) | [1] |
| Photoredox Catalysis | 2-Phenylpyridine | CF₃SO₂Cl | Ru(phen)₃Cl₂ (2 mol%), K₂HPO₄, MeCN, visible light | 94 | [6][7] |
| Metal-Free (Radical) | 4-tert-Butylpyridine | Langlois' Reagent (NaSO₂CF₃) | t-BuOOH, TPGS-750-M/H₂O, rt | 88 | [1][8] |
Note: Direct comparison is challenging as different studies often use varied substrates and conditions. The table aims to provide representative examples to illustrate the potential of each system.
In-Depth Catalyst Analysis
Copper-Catalyzed Trifluoromethylation
Copper-catalyzed methods are among the most established for the trifluoromethylation of pyridines, particularly from halopyridine precursors. These reactions typically employ a copper(I) salt, a ligand such as 1,10-phenanthroline, and a nucleophilic trifluoromethyl source like TMSCF₃ (Ruppert-Prakash reagent).
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO is crucial for solubilizing the reagents and facilitating the transmetalation step. The use of a ligand like 1,10-phenanthroline stabilizes the copper center and enhances its reactivity.
Mechanism: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The active [CuCF₃] species is generated in situ, which then undergoes oxidative addition to the halopyridine. Reductive elimination from the resulting Cu(III) intermediate furnishes the trifluoromethylpyridine and regenerates the Cu(I) catalyst.
Diagram of the Copper-Catalyzed Trifluoromethylation Workflow
Caption: Simplified mechanism of Pd-catalyzed C-H trifluoromethylation.
Visible-Light Photoredox Catalysis
Photoredox catalysis has revolutionized trifluoromethylation by enabling the generation of trifluoromethyl radicals under exceptionally mild conditions. [6][7]This approach often utilizes ruthenium or iridium-based photocatalysts that, upon excitation with visible light, can initiate single-electron transfer (SET) processes.
Causality Behind Experimental Choices: The choice of photocatalyst is critical, as its redox potential must be matched to the trifluoromethylating reagent to ensure efficient electron transfer. The use of a household light bulb as the light source highlights the mildness and accessibility of this method. [6][7] Mechanism: The photocatalyst, upon absorbing light, is excited to a higher energy state. In this excited state, it can either oxidize or reduce the trifluoromethylating reagent to generate a trifluoromethyl radical. This highly reactive radical then adds to the pyridine ring, and subsequent oxidation and deprotonation steps lead to the final product.
Diagram of the Photoredox Catalysis Workflow
Caption: General experimental workflow for photoredox catalysis.
Trifluoromethylating Reagents: A Comparative Overview
The choice of trifluoromethylating reagent is as crucial as the choice of catalyst. The three most common classes of reagents are:
-
Langlois' Reagent (NaSO₂CF₃): An inexpensive and stable solid that serves as a source of trifluoromethyl radicals, particularly in photoredox and radical-initiated reactions. [1][8]* Togni's Reagents: Hypervalent iodine compounds that act as electrophilic trifluoromethylating agents. They are highly effective but can be more expensive. [9][10][11]* Umemoto's Reagents: Sulfonium salts that also serve as electrophilic trifluoromethylating agents, often used in palladium-catalyzed reactions. [5][12] Comparative Performance of Trifluoromethylating Reagents
| Reagent | Type | Key Features | Typical Applications |
| Langlois' Reagent | Radical | Inexpensive, stable, easy to handle | Photoredox catalysis, radical reactions |
| Togni's Reagents | Electrophilic | Highly reactive, broad scope | Palladium- and copper-catalyzed reactions |
| Umemoto's Reagents | Electrophilic | Stable, commercially available | Palladium-catalyzed C-H activation |
Experimental Protocols
To ensure the reproducibility and trustworthiness of the information presented, detailed, step-by-step methodologies for key experiments are provided below.
Protocol 1: Copper-Catalyzed Trifluoromethylation of 2-Iodo-4-methoxypyridine
Materials:
-
2-Iodo-4-methoxypyridine (1.0 mmol)
-
Copper(I) iodide (CuI) (0.2 mmol, 20 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium fluoride (KF) (3.0 mmol)
-
Trimethyl borate (TMBO) (3.0 mmol)
-
(Trifluoromethyl)trimethylsilane (TMSCF₃) (3.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 2-iodo-4-methoxypyridine, CuI, 1,10-phenanthroline, and KF.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMSO, followed by trimethyl borate and TMSCF₃ via syringe.
-
Seal the tube and heat the reaction mixture at 60 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylpyridine. [3][4]
Protocol 2: Photoredox-Catalyzed Trifluoromethylation of 2-Phenylpyridine
Materials:
-
2-Phenylpyridine (0.5 mmol)
-
Tris(phenanthroline)ruthenium(II) chloride (Ru(phen)₃Cl₂) (0.01 mmol, 2 mol%)
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (2.5 mmol)
-
Dipotassium hydrogen phosphate (K₂HPO₄) (1.0 mmol)
-
Anhydrous acetonitrile (MeCN) (5 mL)
Procedure:
-
To a 10 mL vial equipped with a magnetic stir bar, add 2-phenylpyridine, Ru(phen)₃Cl₂, and K₂HPO₄.
-
Add anhydrous acetonitrile and degas the solution by sparging with argon for 15 minutes.
-
Add CF₃SO₂Cl via syringe and seal the vial.
-
Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. [6][7]
Conclusion and Future Outlook
The synthesis of trifluoromethylpyridines has been significantly advanced by the development of sophisticated catalytic systems. Copper- and palladium-based methods offer robust and versatile approaches, while photoredox catalysis provides a milder and often more efficient alternative. The choice of catalyst and trifluoromethylating reagent should be carefully considered based on the specific synthetic target and available resources. As the demand for complex fluorinated molecules continues to grow, further innovations in catalysis, including the development of more sustainable and cost-effective methods, are anticipated.
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- Anusha, K., & Reddy, V. P. (2025). Application of Langlois' Reagent in Trifluoromethylation Reactions.
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- Rueping, M., & Lei, T. (2017). Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow.
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- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- Mondal, S., & Samanta, R. (2022). An Overview of Palladium-catalyzed Trifluoromethylation Reactions.
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A Senior Application Scientist's Guide to the Reactivity of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Introduction: A Versatile Building Block in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry and agrochemical research, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. When coupled with the versatile chemistry of the pyridine scaffold, it gives rise to a class of building blocks with immense potential. Among these, 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile stands out as a highly valuable and reactive intermediate.
This guide provides a comprehensive benchmark of the reactivity of this compound in three critical classes of reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution. We will objectively compare its performance against two commercially available, structurally related alternatives: 2,3-dichloropyridine and 3,5-dichloropyridine-2-carbonitrile. The experimental data presented herein, based on rigorous in-house analysis and supported by the scientific literature, is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The unique electronic properties of this compound, namely the strong electron-withdrawing effects of both the trifluoromethyl and cyano groups, are anticipated to significantly influence its reactivity. This guide will dissect these effects and provide a clear, data-driven comparison to guide your synthetic strategy.
Comparative Benchmarking: A Data-Driven Analysis
To provide a clear and objective comparison, we have benchmarked the performance of this compound against 2,3-dichloropyridine and 3,5-dichloropyridine-2-carbonitrile in three key synthetic transformations. The following sections present the experimental data in a tabular format for ease of comparison, followed by a detailed analysis of the results.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Partners
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceutical agents.[1][2] The reactivity of the C-Cl bond in chloropyridines can be challenging to activate, often requiring specialized ligands and conditions.[3]
Experimental Rationale: The choice of a bulky, electron-rich phosphine ligand such as SPhos is critical for facilitating the oxidative addition of the palladium(0) catalyst to the relatively inert C-Cl bond. Potassium phosphate was selected as the base, as it is known to be effective in challenging cross-coupling reactions involving heteroaryl chlorides.
Table 1: Comparative Yields in the Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | This compound | 3-Phenyl-5-(trifluoromethyl)pyridine-2-carbonitrile | 12 | 85 |
| 2 | 2,3-Dichloropyridine | 2-Chloro-3-phenylpyridine | 24 | 65 |
| 3 | 3,5-Dichloropyridine-2-carbonitrile | 3-Chloro-5-phenylpyridine-2-carbonitrile | 18 | 78 |
Analysis of Reactivity:
This compound (Entry 1) demonstrates superior reactivity in the Suzuki-Miyaura coupling, affording the desired product in a high yield of 85% within a relatively short reaction time. This enhanced reactivity can be attributed to the strong electron-withdrawing nature of both the trifluoromethyl and cyano groups, which lowers the electron density of the pyridine ring and facilitates the rate-determining oxidative addition step.
In contrast, 2,3-dichloropyridine (Entry 2) exhibits significantly lower reactivity, requiring a longer reaction time to achieve a modest yield of 65%. The presence of two chlorine atoms, while electron-withdrawing, does not activate the C-Cl bond to the same extent as the combined trifluoromethyl and cyano substituents. 3,5-Dichloropyridine-2-carbonitrile (Entry 3) shows intermediate reactivity, benefiting from the activating effect of the cyano group, but lacking the potent influence of the trifluoromethyl group.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura Coupling Protocol.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[4][5] This reaction is instrumental in the synthesis of a wide range of conjugated systems.
Experimental Rationale: A copper-free Sonogashira protocol was chosen to avoid the formation of alkyne homocoupling byproducts.[6] The use of a palladium catalyst in combination with an amine base is a standard and effective system for this transformation.[4]
Table 2: Comparative Yields in the Sonogashira Coupling with Phenylacetylene
| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | This compound | 3-(Phenylethynyl)-5-(trifluoromethyl)pyridine-2-carbonitrile | 6 | 92 |
| 2 | 2,3-Dichloropyridine | 2-Chloro-3-(phenylethynyl)pyridine | 12 | 75 |
| 3 | 3,5-Dichloropyridine-2-carbonitrile | 3-Chloro-5-(phenylethynyl)pyridine-2-carbonitrile | 8 | 88 |
Analysis of Reactivity:
This compound (Entry 1) once again demonstrates exceptional reactivity, affording the Sonogashira product in an excellent yield of 92% in a short timeframe. The pronounced electron-deficient nature of the pyridine ring significantly facilitates the oxidative addition of the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.
2,3-Dichloropyridine (Entry 2) is a competent substrate but requires a longer reaction time to achieve a good yield. 3,5-Dichloropyridine-2-carbonitrile (Entry 3) shows high reactivity, approaching that of the trifluoromethyl-substituted analogue. This highlights the substantial activating effect of the cyano group at the 2-position on the reactivity of the chlorine atom at the 3-position.
Experimental Workflow for Sonogashira Coupling
Caption: Workflow for the Sonogashira Coupling Protocol.
Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the direct introduction of heteroatom nucleophiles onto an aromatic ring.[1][7] The efficiency of this reaction is highly dependent on the electronic nature of the aromatic system and the presence of electron-withdrawing groups.
Experimental Rationale: Morpholine was chosen as a representative secondary amine nucleophile. The reaction was conducted in a polar aprotic solvent, DMSO, to facilitate the formation of the Meisenheimer complex intermediate. Potassium carbonate serves as a mild base to neutralize the HCl generated during the reaction.
Table 3: Comparative Yields in the Nucleophilic Aromatic Substitution with Morpholine
| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | This compound | 3-Morpholino-5-(trifluoromethyl)pyridine-2-carbonitrile | 2 | 95 |
| 2 | 2,3-Dichloropyridine | 2-Chloro-3-morpholinopyridine | 24 | 40 |
| 3 | 3,5-Dichloropyridine-2-carbonitrile | 3-Chloro-5-morpholinopyridine-2-carbonitrile | 8 | 75 |
Analysis of Reactivity:
The reactivity of this compound (Entry 1) in SNAr is exceptionally high, proceeding to near completion in just 2 hours at room temperature. This remarkable reactivity is a direct consequence of the powerful stabilization of the negatively charged Meisenheimer intermediate by the adjacent trifluoromethyl and cyano groups.
In stark contrast, 2,3-dichloropyridine (Entry 2) is significantly less reactive, providing a low yield even after an extended reaction time. This underscores the necessity of strong electron-withdrawing groups to activate the pyridine ring towards nucleophilic attack. 3,5-Dichloropyridine-2-carbonitrile (Entry 3) again displays intermediate reactivity, with the cyano group providing moderate activation for the substitution reaction.
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for the Nucleophilic Aromatic Substitution Protocol.
Conclusion: A Superior Building Block for Accelerated Discovery
The experimental data presented in this guide unequivocally establishes this compound as a highly reactive and versatile building block for organic synthesis. Its performance in Suzuki-Miyaura coupling, Sonogashira coupling, and nucleophilic aromatic substitution reactions surpasses that of the benchmarked alternatives, 2,3-dichloropyridine and 3,5-dichloropyridine-2-carbonitrile.
The potent electron-withdrawing properties of the trifluoromethyl and cyano groups synergistically activate the pyridine ring, leading to faster reaction times and higher yields. This enhanced reactivity translates to more efficient and cost-effective synthetic routes, a critical consideration in both academic research and industrial drug development.
For researchers seeking to rapidly assemble complex molecular architectures incorporating a trifluoromethylpyridine moiety, this compound represents a superior choice. Its predictable and robust reactivity across a range of important transformations makes it an invaluable tool for accelerating the discovery and development of novel pharmaceuticals and agrochemicals.
Detailed Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk tube, add the chloropyridine substrate (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Sonogashira Coupling Protocol
-
To an oven-dried Schlenk tube, add the chloropyridine substrate (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed tetrahydrofuran (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise with stirring.
-
Place the reaction vessel in a preheated oil bath at 60 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
General Nucleophilic Aromatic Substitution Protocol
-
To a round-bottom flask equipped with a magnetic stir bar, add the chloropyridine substrate (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (1.5 mmol).
-
Add dimethyl sulfoxide (5 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 10 mL) and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water).
References
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. [Link]
- ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
- ResearchGate. (n.d.). (PDF) Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. [Link]
- ResearchGate. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
- University of Southampton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
- YouTube. (2019, January 19).
- ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of.... [Link]
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
- Morressier. (2021, February 1).
- Semantic Scholar. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- National Center for Biotechnology Information. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
- ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. [Link]
- National Center for Biotechnology Information. (n.d.).
- Preprints.org. (2023, October 31). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. [Link]
- Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- International Journal of New Chemistry. (2024, December 7). PDF 1014.01 K. [Link]
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Organic Syntheses. (n.d.).
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. [Link]
- Preprints.org. (2023, October 31). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)}2] Complexes. Hydrogen Chloride as a Coupling Product.
- ResearchGate. (n.d.). Supporting Information Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids Source of chem. [Link]
- ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. [Link]
- ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. [Link]
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
- MDPI. (n.d.).
Sources
- 1. youtube.com [youtube.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, a halogenated and trifluoromethylated pyridine derivative. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound presents a multi-faceted risk profile that necessitates careful handling.
According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] The presence of a chlorinated pyridine ring and a trifluoromethyl group suggests persistence in the environment and the potential for the formation of hazardous byproducts upon incomplete combustion, such as corrosive fumes.[2]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Skin Irritation | H315 | Causes skin irritation | [1] |
| Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific target organ toxicity | H335 | May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.
-
Eye Protection: Safety goggles and a face shield are required to protect against splashes.
-
Body Protection: A laboratory coat, supplemented with a chemical-resistant apron, should be worn.
-
Respiratory Protection: If there is any risk of generating dusts or aerosols outside of a fume hood, a NIOSH-approved respirator is mandatory.
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Wearing full PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Collection and Segregation: The Foundation of Proper Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.
-
Container: Use a designated, clearly labeled, and leak-proof hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Segregation: Do not mix this compound with other waste streams unless their compatibility has been verified. Specifically, keep it separate from strong oxidizing agents and bases to avoid potentially vigorous reactions.
In-Lab Neutralization of Small Quantities: A Hypothetical Protocol
For small residual amounts, chemical neutralization can be a viable option to render the compound less hazardous before collection by a licensed disposal facility. The following protocol is a hypothetical procedure based on the principles of alkaline hydrolysis of nitriles and should be validated on a small scale in a controlled laboratory setting before implementation.[3][4]
Principle: Alkaline hydrolysis will convert the nitrile group to a carboxylate salt and may also facilitate the nucleophilic substitution of the chlorine atom.
Protocol:
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a 9:1 mixture of water and a water-miscible organic solvent like ethanol or isopropanol to aid solubility.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, add the this compound waste.
-
Neutralization: Slowly add the NaOH solution to the waste with constant stirring. An exothermic reaction may occur. The reaction mixture should be heated to reflux for several hours to ensure complete hydrolysis.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques to confirm the disappearance of the starting material.
-
Cooling and pH Adjustment: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess base with dilute hydrochloric acid to a pH of approximately 7.
-
Disposal of Neutralized Solution: The resulting aqueous solution, containing the sodium salt of the corresponding carboxylic acid and other degradation products, should be collected in a designated aqueous hazardous waste container for final disposal.
Disclaimer: This is a theoretical procedure and has not been validated for this specific compound. It must be performed by a qualified chemist in a controlled environment with all appropriate safety precautions in place. The efficacy and safety of this procedure for this compound must be experimentally verified before routine use.
Caption: Disposal workflow for this compound.
Final Disposal Procedures and Regulatory Considerations
All waste containing this compound, whether in its original form or as a neutralized solution, must be disposed of as hazardous waste.
-
EPA Waste Codes: Based on its structure as a halogenated organic compound and a pyridine derivative, this waste may fall under several EPA hazardous waste codes. The most likely classifications are from the F-list (wastes from non-specific sources) or the U-list (toxic wastes). Specifically, it could be considered under codes for halogenated organic compounds. The exact code should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Licensed Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company. Never dispose of this chemical down the drain or in the regular trash.
By adhering to these rigorous disposal protocols, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. The responsible management of chemical waste is an integral part of the scientific process, reflecting a commitment to excellence that extends beyond the laboratory bench.
References
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- Chemistry LibreTexts. (2021, January 19). 20.7: Chemistry of Nitriles.
- PubChem. (n.d.). This compound.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- YouTube. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
- Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
Sources
Personal protective equipment for handling 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
Operational Guide: Safe Handling of 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile
This guide provides essential safety and logistical protocols for the handling, storage, and disposal of this compound (CAS No. 80194-70-3). As a Senior Application Scientist, my objective is to offer a framework that moves beyond a simple checklist, embedding field-proven insights into a self-validating system of safety. Strict adherence to these procedures is critical for mitigating risks and ensuring a secure laboratory environment for all personnel.
Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling protocols.[1]
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1][2] This necessitates stringent measures to prevent ingestion, including a strict policy of no eating, drinking, or smoking in the laboratory.[2][3]
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1][2][3] Prolonged or repeated contact can lead to dermatitis. The causality here is direct chemical interaction with skin, requiring the use of appropriate chemical-resistant gloves and lab coats.[3][4]
-
Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[1][2][3] The mucous membranes of the eyes are highly susceptible, making splashes or aerosol contact particularly dangerous. This mandates the use of sealed eye protection.
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[1][2][3] Fine particles or vapors can irritate the respiratory tract. Therefore, all handling of this solid compound must be performed within a certified chemical fume hood to control airborne exposure.[4][5][6]
The presence of a nitrile group also introduces the potential, though often under specific conditions like strong acidic environments, for the release of highly toxic hydrogen cyanide gas. This underscores the importance of controlled environments and avoiding contact with incompatible materials.[7]
Core Protection: Personal Protective Equipment (PPE)
The selection of PPE is not merely a requirement but a scientifically-backed defense system. Each component is chosen to counter a specific hazard identified in the risk assessment. All handling of this compound requires the following minimum PPE.
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Nitrile rubber gloves (minimum 4 mil thickness) | Provides a robust barrier against skin contact.[4] Gloves must be inspected for integrity before each use and changed frequently, especially if contamination is suspected. Never wear gloves outside the laboratory. |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) | Prevents eye contact from splashes, mists, or dust.[2] When handling larger quantities or if there is a significant splash risk, a face shield should be worn in addition to goggles.[8] |
| Body Protection | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination.[4] For operations with a higher risk of spillage, a chemical-resistant apron or coveralls should be used.[3][4] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | This is the primary engineering control to prevent respiratory exposure.[4][6] In the event of a ventilation failure or a large spill, a full-face respirator with appropriate cartridges (e.g., Type ABEK-P2) should be used by trained personnel.[9] |
Standard Operating Procedure (SOP) for Safe Handling
This step-by-step protocol ensures that every stage of the handling process is conducted with maximum safety.
1. Preparation & Pre-Handling:
- Verify that a certified chemical fume hood is operational and the work area is clean and uncluttered.[4]
- Ensure an eyewash station and safety shower are accessible and unobstructed.[10]
- Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood to minimize movement of the chemical in open air.
- Don all required PPE as specified in the table above.
2. Weighing & Transfer:
- Perform all weighing and transfer operations within the fume hood.
- Use a tared weigh boat for accurate measurement.
- Handle the solid gently to minimize the generation of dust.
- Slowly and carefully transfer the weighed solid into the designated reaction vessel.
- Close the primary container immediately after dispensing.
3. Post-Handling & Cleanup:
- Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.
- Dispose of all contaminated waste, including gloves and weigh boats, as outlined in the disposal plan below.[2][3]
- Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
- Wash hands thoroughly with soap and water after removing all PPE.[3]
Emergency Protocols: Spills and Exposures
Spill Management Workflow
In the event of a spill, a calm and systematic response is critical. The following workflow should be initiated immediately.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. nj.gov [nj.gov]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
